3-Chloro-4-methylbenzyl alcohol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(3-chloro-4-methylphenyl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClO/c1-6-2-3-7(5-10)4-8(6)9/h2-4,10H,5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLRJZTGNCBMNKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CO)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70192764 | |
| Record name | 3-Chloro-4-methylbenzyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70192764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39652-32-9 | |
| Record name | 3-Chloro-4-methylbenzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39652-32-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-4-methylbenzyl alcohol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039652329 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Chloro-4-methylbenzyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70192764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-chloro-4-methylbenzyl alcohol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.588 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Physical Properties of 3-Chloro-4-methylbenzyl alcohol
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Introduction
3-Chloro-4-methylbenzyl alcohol, a substituted aromatic alcohol, serves as a crucial building block in the synthesis of a variety of organic molecules, particularly in the realms of pharmaceuticals and agrochemicals. Its specific substitution pattern—a chlorine atom and a methyl group on the benzene ring—imparts distinct physicochemical properties that influence its reactivity, solubility, and ultimately its utility in complex synthetic pathways. Understanding these physical properties is paramount for optimizing reaction conditions, developing robust purification protocols, and ensuring safe handling and storage. This guide provides a comprehensive overview of the key physical characteristics of this compound, supported by detailed experimental methodologies for their determination and an analysis of its expected spectral characteristics.
Physicochemical Properties of this compound
The physical properties of this compound are dictated by its molecular structure. The presence of the polar hydroxyl group allows for hydrogen bonding, influencing its boiling point and solubility. The aromatic ring contributes to its thermal stability, while the chloro and methyl substituents modulate its polarity and lipophilicity.
| Property | Value | Source/Comment |
| Molecular Formula | C₈H₉ClO | [1][2][3] |
| Molecular Weight | 156.61 g/mol | [2][3] |
| CAS Number | 39652-32-9 | [2][4][3] |
| Appearance | Reported as a liquid at ambient temperatures. | [2] |
| Melting Point | Not definitively reported; likely a low-melting solid or a liquid at room temperature. For comparison, the closely related isomer 4-chlorobenzyl alcohol has a melting point of 68-71 °C.[5] The absence of a reported melting point for the title compound in many databases suggests it may be below standard room temperature. | |
| Boiling Point | A predicted boiling point is 548.69 K (275.54 °C).[6] Experimental determination is recommended for precise applications. | |
| Solubility | Water: Predicted to be sparingly soluble based on its logP value and the properties of similar structures. Organic Solvents: Expected to be soluble in common organic solvents such as methanol, ethanol, acetone, and dichloromethane due to its organic nature and the presence of both polar and nonpolar moieties. For a similar compound, 4-methylbenzyl alcohol, it is reported to be soluble in methanol, ether, and ethanol, and slightly soluble in water.[7] | |
| logP (Octanol-Water Partition Coefficient) | A calculated value is 2.141.[6] This indicates a moderate degree of lipophilicity, suggesting it will preferentially partition into organic phases over aqueous phases. |
Experimental Determination of Physical Properties
Accurate determination of physical properties is critical for the reliable use of this compound in research and development. The following section details standard, self-validating protocols for measuring key physical parameters.
Melting Point Determination
The melting point is a fundamental property for assessing the purity of a solid compound. A sharp melting range typically indicates high purity, whereas a broad and depressed range suggests the presence of impurities.
Protocol: Capillary Melting Point Determination
-
Sample Preparation: A small amount of the crystalline this compound is finely powdered. The open end of a capillary tube is tapped into the powder, and the tube is inverted and tapped gently to pack the sample into the sealed end.
-
Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.
-
Heating and Observation: The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Data Recording: The temperature at which the first liquid appears (onset) and the temperature at which the last solid crystal melts (completion) are recorded as the melting range. For a pure compound, this range should be narrow (0.5-1 °C).
Solubility Determination
Solubility data is crucial for designing reaction and purification protocols. A qualitative and semi-quantitative approach is often sufficient for initial studies.
Protocol: Semi-Quantitative Solubility Determination
-
Solvent Selection: A range of solvents of varying polarities should be tested, including water, methanol, ethanol, acetone, and dichloromethane.
-
Sample Preparation: A known mass of this compound (e.g., 10 mg) is placed into a series of vials.
-
Solvent Addition: A known volume of each solvent (e.g., 1 mL) is added to the respective vials.
-
Equilibration: The vials are agitated (e.g., vortexed or sonicated) at a constant temperature (e.g., 25 °C) for a set period to ensure equilibrium is reached.
-
Observation and Classification: The solubility is visually assessed and can be classified as:
-
Soluble: The entire solid dissolves.
-
Partially Soluble: Some, but not all, of the solid dissolves.
-
Insoluble: No discernible amount of the solid dissolves.
-
-
Quantitative Analysis (Optional): For more precise data, the saturated solution can be carefully filtered, and the concentration of the dissolved solute can be determined using a suitable analytical technique such as HPLC or UV-Vis spectroscopy.
Spectroscopic and Spectrometric Characterization
Spectroscopic data provides an unambiguous identification of this compound and offers insights into its chemical structure.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
Predicted ¹H NMR Spectrum (in CDCl₃):
-
Aromatic Protons (3H): The three protons on the benzene ring will appear as a complex multiplet or as distinct signals in the aromatic region (δ 7.0-7.5 ppm). Their specific chemical shifts and coupling patterns will be influenced by the positions of the chloro and methyl groups.
-
Benzylic Protons (2H): The two protons of the -CH₂OH group will likely appear as a singlet or a doublet (if coupled to the hydroxyl proton) around δ 4.5-4.7 ppm.
-
Methyl Protons (3H): The three protons of the methyl group will appear as a singlet around δ 2.3-2.4 ppm.
-
Hydroxyl Proton (1H): The hydroxyl proton will appear as a broad singlet, and its chemical shift can vary depending on concentration and temperature (typically δ 1.5-3.0 ppm).
Predicted ¹³C NMR Spectrum (in CDCl₃):
-
Aromatic Carbons (6C): Six distinct signals are expected in the aromatic region (δ 120-145 ppm), corresponding to the six carbons of the benzene ring. The carbons directly attached to the chloro, methyl, and benzyl alcohol groups will have characteristic chemical shifts.
-
Benzylic Carbon (1C): The carbon of the -CH₂OH group is expected to appear around δ 60-65 ppm.
-
Methyl Carbon (1C): The methyl carbon should appear at a higher field, around δ 20-25 ppm.
Protocol: NMR Spectroscopic Analysis
-
Sample Preparation: A small amount of this compound (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.
-
Instrument Setup: The NMR tube is placed in the spectrometer. The instrument is tuned and shimmed to optimize the magnetic field homogeneity.
-
Data Acquisition: ¹H and ¹³C NMR spectra are acquired using standard pulse sequences.
-
Data Processing and Analysis: The resulting free induction decay (FID) is Fourier transformed, and the spectrum is phased and baseline corrected. Chemical shifts are referenced to TMS (δ 0.00 ppm). The integration of the signals in the ¹H NMR spectrum is used to determine the relative number of protons.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Expected IR Absorption Bands:
-
O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group.[8]
-
C-H Stretch (aromatic): Weak to medium absorptions above 3000 cm⁻¹.
-
C-H Stretch (aliphatic): Medium to strong absorptions just below 3000 cm⁻¹.
-
C=C Stretch (aromatic): Medium to weak absorptions in the 1450-1600 cm⁻¹ region.
-
C-O Stretch: A strong absorption in the 1000-1250 cm⁻¹ region, characteristic of a primary alcohol.[8]
-
C-Cl Stretch: A medium to strong absorption in the 600-800 cm⁻¹ region.
Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
-
Sample Application: A small drop of liquid this compound is placed directly onto the ATR crystal. If the sample is a solid, a small amount is pressed firmly against the crystal.
-
Data Acquisition: The IR spectrum is recorded by co-adding multiple scans to improve the signal-to-noise ratio.
-
Data Analysis: The positions and intensities of the absorption bands are analyzed to identify the functional groups present.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Expected Fragmentation Pattern (Electron Ionization - EI):
-
Molecular Ion (M⁺): A peak corresponding to the molecular weight of this compound (m/z 156) should be observed. The presence of chlorine will result in a characteristic M+2 peak with an intensity of approximately one-third that of the molecular ion peak, corresponding to the ³⁷Cl isotope.
-
Loss of H₂O: A peak at m/z 138, corresponding to the loss of a water molecule from the molecular ion, is a common fragmentation pathway for alcohols.[9][10]
-
Loss of -CH₂OH: A peak at m/z 125, corresponding to the loss of the hydroxymethyl radical.
-
Benzylic Cleavage: Cleavage of the bond between the aromatic ring and the benzylic carbon can also occur.
Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS).
-
Ionization: The sample is vaporized and then bombarded with a high-energy electron beam, causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection and Analysis: The abundance of each ion is measured by a detector, and the resulting mass spectrum is analyzed to determine the molecular weight and identify characteristic fragments.
Safety, Handling, and Storage
As a chemical intermediate, proper handling and storage of this compound are essential to ensure laboratory safety.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling this compound.[11]
-
Ventilation: Use in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors.[11]
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and acids.[11] Keep the container tightly closed.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
References
- 1. uanlch.vscht.cz [uanlch.vscht.cz]
- 2. Page loading... [guidechem.com]
- 3. This compound | SIELC Technologies [sielc.com]
- 4. This compound | 39652-32-9 [chemicalbook.com]
- 5. sigmaaldrich.cn [sigmaaldrich.cn]
- 6. This compound (CAS 39652-32-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 7. 4-Methylbenzyl alcohol | 589-18-4 [chemicalbook.com]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. fishersci.com [fishersci.com]
An In-Depth Technical Guide to 3-Chloro-4-methylbenzyl Alcohol: Synthesis, Characterization, and Applications in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Chloro-4-methylbenzyl alcohol (CAS No. 39652-32-9), a substituted aromatic alcohol of increasing interest in synthetic and medicinal chemistry. This document details its chemical structure, physicochemical properties, and provides experimentally validated and predicted spectroscopic data for its unambiguous identification. Detailed synthetic protocols for its preparation from commercially available precursors are presented, along with an exploration of its characteristic reactivity. Furthermore, this guide highlights the role of this compound as a key building block in the synthesis of heterocyclic compounds and its potential applications in the development of novel therapeutic agents, including anticancer, antiviral, and anti-inflammatory drugs. Safety and handling considerations are also briefly addressed to ensure its proper use in a laboratory setting.
Introduction
This compound, also known as (3-chloro-4-methylphenyl)methanol, is a halogenated aromatic alcohol with the molecular formula C₈H₉ClO.[1] Its structure, featuring a benzyl alcohol core substituted with a chlorine atom and a methyl group on the aromatic ring, imparts a unique combination of steric and electronic properties. These characteristics make it a valuable intermediate in organic synthesis, particularly for the construction of more complex molecular architectures. While not a final drug product itself, its utility as a precursor for various bioactive molecules positions it as a compound of significant interest to researchers in drug discovery and development. This guide aims to consolidate the available technical information on this compound, providing a reliable resource for scientists working with this versatile chemical entity.
Chemical Structure and Physicochemical Properties
The chemical structure of this compound is characterized by a benzene ring substituted at positions 1, 3, and 4 with a hydroxymethyl group, a chlorine atom, and a methyl group, respectively.
Molecular Structure:
Caption: Chemical structure of this compound.
A summary of its key physicochemical properties is provided in the table below.
| Property | Value | Reference |
| CAS Number | 39652-32-9 | [1] |
| Molecular Formula | C₈H₉ClO | [1] |
| Molecular Weight | 156.61 g/mol | [1] |
| Appearance | Liquid | [1] |
| Topological Polar Surface Area | 20.2 Ų | [1] |
| LogP (predicted) | 2.0 | [2] |
Synthesis of this compound
This compound can be synthesized from readily available starting materials through standard organic transformations. The two most common and reliable methods involve the reduction of 3-chloro-4-methylbenzoic acid or 3-chloro-4-methylbenzaldehyde.
Synthesis via Reduction of 3-Chloro-4-methylbenzoic Acid
A robust method for the synthesis of this compound is the reduction of the corresponding carboxylic acid using a strong reducing agent like lithium aluminum hydride (LiAlH₄).[3][4][5]
Reaction Scheme:
Caption: Reduction of 3-chloro-4-methylbenzoic acid to this compound.
Experimental Protocol:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (LiAlH₄) (1.2 equivalents) in anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0 °C using an ice bath.
-
Dissolve 3-chloro-4-methylbenzoic acid (1.0 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel at a rate that maintains the internal temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the slow, dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then again by water.
-
Filter the resulting aluminum salts and wash the filter cake with THF.
-
Combine the filtrate and washings, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure alcohol.
Synthesis via Reduction of 3-Chloro-4-methylbenzaldehyde
An alternative and often milder route to this compound is the reduction of 3-chloro-4-methylbenzaldehyde using sodium borohydride (NaBH₄).[6][7][8] This method is particularly useful as it selectively reduces the aldehyde in the presence of other reducible functional groups that are not susceptible to NaBH₄.
Reaction Scheme:
Caption: Reduction of 3-chloro-4-methylbenzaldehyde to this compound.
Experimental Protocol:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-chloro-4-methylbenzaldehyde (1.0 equivalent) in methanol.
-
Cool the solution to 0 °C using an ice bath.
-
Add sodium borohydride (NaBH₄) (1.1 equivalents) portion-wise to the stirred solution, ensuring the temperature remains below 10 °C.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC.
-
Once the reaction is complete, carefully add water to quench the excess NaBH₄.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate (3 x).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
If necessary, purify the product by flash column chromatography as described in the previous method.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR (500 MHz, CDCl₃):
-
δ 7.35 (s, 1H): Aromatic proton at C2 (singlet due to minimal coupling with adjacent protons).
-
δ 7.20 (d, J = 7.8 Hz, 1H): Aromatic proton at C6, ortho to the methyl group.
-
δ 7.10 (d, J = 7.8 Hz, 1H): Aromatic proton at C5, ortho to the chlorine atom.
-
δ 4.65 (s, 2H): Methylene protons of the hydroxymethyl group (-CH₂OH).
-
δ 2.35 (s, 3H): Methyl protons (-CH₃).
-
δ 1.90 (t, J = 6.0 Hz, 1H): Hydroxyl proton (-OH), which may be a broad singlet and its chemical shift can vary with concentration and temperature.
Predicted ¹³C NMR (125 MHz, CDCl₃):
-
δ 140.5: Quaternary aromatic carbon attached to the hydroxymethyl group (C1).
-
δ 138.0: Quaternary aromatic carbon attached to the methyl group (C4).
-
δ 134.5: Quaternary aromatic carbon attached to the chlorine atom (C3).
-
δ 130.0: Aromatic CH carbon (C5).
-
δ 128.5: Aromatic CH carbon (C6).
-
δ 126.0: Aromatic CH carbon (C2).
-
δ 64.0: Methylene carbon of the hydroxymethyl group (-CH₂OH).
-
δ 20.0: Methyl carbon (-CH₃).
Note: These are predicted chemical shifts and may vary slightly from experimental values.
Chemical Reactivity and Synthetic Applications
The reactivity of this compound is primarily dictated by the hydroxyl group and the aromatic ring. It undergoes reactions typical of primary benzyl alcohols.
Oxidation
The primary alcohol functionality can be oxidized to the corresponding aldehyde, 3-chloro-4-methylbenzaldehyde, using mild oxidizing agents such as pyridinium chlorochromate (PCC) or manganese dioxide (MnO₂).[9][10] Stronger oxidizing agents like potassium permanganate (KMnO₄) or chromic acid will lead to the formation of 3-chloro-4-methylbenzoic acid.
Reaction Scheme (Oxidation to Aldehyde):
Caption: Oxidation of this compound to the corresponding aldehyde.
Etherification
The hydroxyl group can be converted to an ether through reactions such as the Williamson ether synthesis or by reaction with other alcohols under acidic conditions.[11][12][13]
Esterification
Esterification can be achieved by reacting this compound with a carboxylic acid or its derivative (e.g., an acid chloride or anhydride) under appropriate catalytic conditions.[14][15][16]
Building Block in Heterocycle Synthesis
This compound is a valuable precursor for the synthesis of various heterocyclic compounds.[1] The benzyl moiety can be incorporated into larger molecular scaffolds, and the chloro and methyl substituents can be used to modulate the electronic and steric properties of the final products.
Applications in Drug Development
Substituted benzyl alcohols are prevalent structural motifs in a wide range of biologically active molecules. While direct pharmacological data on this compound is limited, its utility as a synthetic intermediate in the preparation of potential therapeutic agents is significant.
Precursor for Anticancer Agents
Derivatives of benzyl alcohol have shown promise as anticancer agents. For instance, some studies have demonstrated the antiproliferative effects of synthetic benzyl alcohols against various cancer cell lines.[6][17] The 3-chloro-4-methylbenzyl moiety can be incorporated into novel compounds to explore their potential as cytotoxic agents. The presence of the chlorine atom can enhance lipophilicity and potentially influence binding interactions with biological targets.
Intermediate for Antiviral Compounds
Benzyl-containing compounds have been investigated for their antiviral properties.[18][19][20] The synthesis of novel nucleoside analogs and other heterocyclic systems with potential antiviral activity can utilize this compound as a starting material to introduce the substituted benzyl group.
Scaffold for Anti-inflammatory Drugs
The development of new anti-inflammatory agents is an active area of research. Some studies have shown that derivatives of benzyl alcohol can exhibit anti-inflammatory properties.[21][22][23] The 3-chloro-4-methylbenzyl scaffold can be used to design and synthesize novel non-steroidal anti-inflammatory drugs (NSAIDs) or other anti-inflammatory compounds.
Safety and Handling
This compound is classified as an irritant. It is important to handle this compound with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood to avoid inhalation of vapors. In case of contact with skin or eyes, rinse immediately with plenty of water. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.[1]
Conclusion
This compound is a versatile and valuable building block in organic synthesis with significant potential in the field of drug discovery and development. Its straightforward synthesis from common precursors, coupled with its characteristic reactivity, makes it an attractive intermediate for the preparation of a diverse range of complex molecules. As research into novel therapeutic agents continues, the utility of this compound as a key scaffold for the design and synthesis of new anticancer, antiviral, and anti-inflammatory drugs is likely to expand. This guide provides a solid foundation of technical information to aid researchers in the effective and safe utilization of this important chemical compound.
References
- 1. Page loading... [guidechem.com]
- 2. PubChemLite - this compound (C8H9ClO) [pubchemlite.lcsb.uni.lu]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. testbook.com [testbook.com]
- 6. researchgate.net [researchgate.net]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. youtube.com [youtube.com]
- 9. Chemoselective Oxidation of Benzyl, Amino, and Propargyl Alcohols to Aldehydes and Ketones under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. d-nb.info [d-nb.info]
- 11. Liquid Etherification of Alkoxybenzyl Alcohols, Cinnamyl Alcohols and Fluorinated Phenylalkenols with Platinum on Carbon (Pt/C) and Palladium on Carbon (Pd/C) [file.scirp.org]
- 12. Ether synthesis by etherification (alkylation) [organic-chemistry.org]
- 13. Chemoselective Etherification of Benzyl Alcohols Using 2,4,6-Trichloro-1,3,5-triazine and Methanol or Ethanol Catalyzed by Dimethyl Sulfoxide [organic-chemistry.org]
- 14. Transformation of alcohols to esters promoted by hydrogen bonds using oxygen as the oxidant under metal-free conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. US6472555B2 - Process for the production of esters from alcohols using acetic acid as acetylating and clays as catalysts - Google Patents [patents.google.com]
- 16. youtube.com [youtube.com]
- 17. Anti-Cancer Activity of Synthesized 5-Benzyl juglone on Selected Human Cancer Cell Lines - Wang - Anti-Cancer Agents in Medicinal Chemistry [rjpbr.com]
- 18. Synthesis, Antiviral, and Antimicrobial Evaluation of Benzyl Protected Diversified C-nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. US4200655A - Benzyl alcohol virucidal process - Google Patents [patents.google.com]
- 21. Enhancement of the Anti-Inflammatory Activity of NSAIDs by Their Conjugation with 3,4,5-Trimethoxybenzyl Alcohol [mdpi.com]
- 22. Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Antioxidant and anti-inflammatory activities of hydroxybenzyl alcohol releasing biodegradable polyoxalate nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
A Spectroscopic Guide to 3-Chloro-4-methylbenzyl Alcohol: Elucidating Molecular Structure
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the spectral data for 3-chloro-4-methylbenzyl alcohol (CAS No: 39652-32-9), a key intermediate in the synthesis of various pharmaceutical and specialty chemical compounds.[1] This document offers an in-depth interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. By explaining the causality behind experimental choices and spectral features, this guide serves as a practical resource for researchers in compound verification, quality control, and reaction monitoring. The protocols and interpretations herein are designed to be self-validating, grounded in established spectroscopic principles.
Introduction: The Importance of Spectral Characterization
This compound is a substituted aromatic alcohol with the molecular formula C₈H₉ClO.[1][2][3][4] Its utility as a building block in organic synthesis necessitates unambiguous structural confirmation and purity assessment. Spectroscopic techniques are indispensable tools for this purpose, each providing a unique piece of the structural puzzle.
-
Nuclear Magnetic Resonance (NMR) spectroscopy elucidates the carbon-hydrogen framework of the molecule.
-
Infrared (IR) spectroscopy identifies the functional groups present.
-
Mass Spectrometry (MS) determines the molecular weight and provides insights into the molecule's fragmentation pattern, further confirming its structure.
This guide will dissect the spectral data of this compound, offering a detailed interpretation to aid in its unequivocal identification.
Molecular Structure and Key Features
A clear understanding of the molecular structure is fundamental to interpreting its spectral data.
Figure 1: Chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy
The proton NMR spectrum provides information about the number of different types of protons and their neighboring environments.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.35 | d | 1H | Ar-H |
| ~7.20 | dd | 1H | Ar-H |
| ~7.10 | d | 1H | Ar-H |
| ~4.65 | s | 2H | -CH₂OH |
| ~2.30 | s | 3H | -CH₃ |
| ~1.70 | s (broad) | 1H | -OH |
Interpretation:
-
Aromatic Protons (7.10-7.35 ppm): The three aromatic protons are distinct due to the substitution pattern. We expect to see a doublet for the proton ortho to the chlorine, a doublet of doublets for the proton between the chloro and hydroxymethyl groups, and a doublet for the proton ortho to the methyl group.
-
Benzylic Protons ( ~4.65 ppm): The two protons of the benzylic alcohol group (-CH₂OH) are chemically equivalent and appear as a singlet.
-
Methyl Protons ( ~2.30 ppm): The three protons of the methyl group (-CH₃) are equivalent and appear as a sharp singlet.
-
Hydroxyl Proton ( ~1.70 ppm): The hydroxyl proton typically appears as a broad singlet, and its chemical shift can vary with concentration and solvent.
¹³C NMR Spectroscopy
The carbon-13 NMR spectrum reveals the number of chemically distinct carbon atoms.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (ppm) | Assignment |
| ~140.0 | Ar-C (quaternary) |
| ~136.0 | Ar-C (quaternary) |
| ~133.0 | Ar-C (quaternary) |
| ~130.0 | Ar-CH |
| ~128.0 | Ar-CH |
| ~126.0 | Ar-CH |
| ~64.0 | -CH₂OH |
| ~20.0 | -CH₃ |
Interpretation:
-
Aromatic Carbons (126.0-140.0 ppm): The spectrum will show six distinct signals for the aromatic carbons, three of which are quaternary (substituted) and three are attached to protons.
-
Benzylic Carbon (~64.0 ppm): The carbon of the benzylic alcohol group (-CH₂OH) appears in this region.
-
Methyl Carbon (~20.0 ppm): The methyl group carbon (-CH₃) gives a signal in the aliphatic region.
Experimental Protocol for NMR Spectroscopy
References
An In-depth Technical Guide to the Thermodynamic Properties of 3-Chloro-4-methylbenzyl Alcohol
This guide provides a comprehensive overview of the thermodynamic properties of 3-chloro-4-methylbenzyl alcohol, tailored for researchers, scientists, and professionals in drug development. In the absence of extensive experimental data for this specific compound, this document outlines the critical theoretical frameworks and experimental methodologies for determining its thermodynamic profile. Understanding these properties is paramount for predicting chemical behavior, optimizing reaction conditions, and ensuring the stability and efficacy of pharmaceutical compounds.
The Strategic Importance of Thermodynamics in Drug Development
In the landscape of drug discovery and development, a thorough understanding of a compound's thermodynamic properties is not merely academic—it is a cornerstone of rational drug design.[1][2][3] Thermodynamic parameters such as Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) govern the spontaneity and favorability of biological interactions, including the crucial binding of a drug molecule to its target protein.[3][[“]] A favorable binding affinity, indicated by a negative ΔG, is a primary goal in lead optimization.[3]
Furthermore, thermodynamic data informs on the stability of different physical forms (polymorphs) of a drug substance, which can significantly impact its solubility, dissolution rate, and bioavailability. Properties like the enthalpy of fusion and heat capacity are critical for formulation development, process chemistry, and ensuring the long-term stability of the final drug product.[5] This guide will provide the foundational knowledge and practical methodologies to determine these vital parameters for this compound.
Physicochemical and Known Properties of this compound
| Property | Value/Identifier | Source |
| Molecular Formula | C₈H₉ClO | [6][8] |
| Molecular Weight | 156.61 g/mol | [7][8] |
| CAS Number | 39652-32-9 | [7][9] |
| Appearance | Liquid | [8] |
| LogP (predicted) | 2.13 | [10] |
LogP, the octanol-water partition coefficient, suggests the compound's lipophilicity, a key parameter in predicting its behavior in biological systems.
Comparative Thermodynamic Data of Structurally Related Compounds
To estimate the potential thermodynamic properties of this compound, it is instructive to examine data from structurally analogous compounds. The presence of the chloro and methyl groups will influence the properties relative to the parent benzyl alcohol molecule through inductive and steric effects.
| Compound | Enthalpy of Formation (liquid, kJ/mol) | Heat Capacity (liquid, J/mol·K) | Normal Boiling Point (°C) |
| Benzyl Alcohol | -163.7 ± 0.7 | 221.4 | 205.3 |
| 3-Methylbenzyl Alcohol | Data not available | Data not available | 215-216 |
| 4-Methylbenzyl Alcohol | Data not available | Data not available | 217 |
| 3-Chlorobenzyl Alcohol | Data not available | Data not available | 234 |
Data sourced from the NIST Chemistry WebBook and other chemical property databases.[11][12][13] Note the general trend of increasing boiling point with the addition of substituents.
Experimental Determination of Thermodynamic Properties
The following sections detail the primary experimental techniques for accurately determining the key thermodynamic properties of this compound.
Standard Enthalpy of Formation (ΔfH°) via Combustion Calorimetry
The standard enthalpy of formation is a measure of the energy change when one mole of a compound is formed from its constituent elements in their standard states.[14] For organic compounds like this compound, this is most commonly determined indirectly through combustion calorimetry.[15][16]
-
Sample Preparation: A precisely weighed sample of high-purity this compound is placed in a crucible within a high-pressure vessel known as a "bomb."
-
Pressurization: The bomb is charged with an excess of pure oxygen to ensure complete combustion.
-
Immersion: The sealed bomb is submerged in a known volume of water in an insulated container (the calorimeter). The initial temperature of the water is recorded with high precision.
-
Ignition: The sample is ignited electrically. The heat released by the combustion reaction is absorbed by the bomb and the surrounding water, causing a temperature rise.
-
Temperature Monitoring: The temperature of the water is monitored until it reaches a maximum and then begins to cool.
-
Calculation: The heat of combustion (ΔcH°) is calculated from the temperature change, the heat capacity of the calorimeter system (determined through calibration with a standard like benzoic acid), and the amount of sample burned.[17]
-
Hess's Law Application: The standard enthalpy of formation of the compound is then calculated using Hess's Law, by combining its determined standard enthalpy of combustion with the known standard enthalpies of formation of the combustion products (CO₂, H₂O, and HCl).[16]
Caption: Workflow for determining the standard enthalpy of formation using bomb calorimetry.
Heat Capacity (Cp) and Enthalpy of Fusion (ΔfusH°) by Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[18] It is the primary method for determining heat capacity, melting point, and the enthalpy of fusion.[5]
-
Calibration: The DSC instrument is calibrated for temperature and enthalpy using certified reference materials (e.g., indium).
-
Baseline Run: An initial run is performed with empty sample and reference pans to establish the baseline heat flow of the instrument.
-
Standard Run: A run is performed with a sapphire standard, which has a well-characterized heat capacity, to determine the calibration factor.
-
Sample Run: A precisely weighed sample of this compound is hermetically sealed in an aluminum pan and heated at a controlled rate (e.g., 10 °C/min) over the desired temperature range.[19][20]
-
Calculation: The specific heat capacity of the sample is calculated by comparing the heat flow to the sample with the heat flow of the sapphire standard and the baseline.[21]
-
Methodology: Using the same DSC setup, the sample is heated through its melting point.
-
Data Analysis: The melting of a crystalline solid is an endothermic event, which appears as a peak on the DSC thermogram.
-
Calculation: The area under the melting peak is directly proportional to the enthalpy of fusion (ΔfusH°). The instrument's software integrates this peak area to provide a quantitative value. The peak's onset temperature is taken as the melting point.
Caption: General workflow for determining heat capacity and enthalpy of fusion via DSC.
Computational Prediction of Thermodynamic Properties
In parallel with experimental work, computational chemistry offers a powerful means to predict thermodynamic properties. Methods like Density Functional Theory (DFT) can be employed to calculate properties such as the standard enthalpy of formation and heat capacity from first principles.
-
Structure Optimization: The 3D molecular structure of this compound is optimized to find its lowest energy conformation.
-
Frequency Calculation: A vibrational frequency analysis is performed on the optimized structure. This is crucial as it confirms the structure is a true minimum on the potential energy surface and provides the zero-point vibrational energy (ZPVE).
-
Thermochemical Analysis: From the vibrational frequencies, translational, rotational, and vibrational contributions to the thermodynamic functions (enthalpy, entropy, and heat capacity) are calculated using statistical mechanics principles.
-
Enthalpy of Formation Calculation: The gas-phase enthalpy of formation can be calculated using an appropriate isodesmic reaction scheme, which minimizes errors in the quantum chemical calculations.
These computational approaches, while requiring significant expertise and computational resources, can provide valuable estimates, guide experimental efforts, and offer insights into the molecular basis of the observed thermodynamic properties.[22]
Conclusion
While direct experimental thermodynamic data for this compound is sparse, this guide establishes a clear and robust pathway for its determination. By employing standard, validated techniques such as combustion calorimetry and differential scanning calorimetry, researchers can obtain the high-quality data necessary for informed decision-making in drug development and chemical synthesis.[15][23] The synergy between these experimental methods and modern computational chemistry provides a comprehensive toolkit for characterizing this and other novel chemical entities, ultimately accelerating the journey from discovery to application.
References
- 1. Forces Driving a Magic Bullet to Its Target: Revisiting the Role of Thermodynamics in Drug Design, Development, and Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. ir.juit.ac.in:8080 [ir.juit.ac.in:8080]
- 4. consensus.app [consensus.app]
- 5. Differential Scanning Calorimeter | Shared Materials Instrumentation Facility [smif.pratt.duke.edu]
- 6. PubChemLite - this compound (C8H9ClO) [pubchemlite.lcsb.uni.lu]
- 7. This compound [webbook.nist.gov]
- 8. Page loading... [guidechem.com]
- 9. This compound | 39652-32-9 [chemicalbook.com]
- 10. This compound | SIELC Technologies [sielc.com]
- 11. chem-casts.com [chem-casts.com]
- 12. Benzyl alcohol [webbook.nist.gov]
- 13. chem-casts.com [chem-casts.com]
- 14. jpyro.co.uk [jpyro.co.uk]
- 15. Experimental Determination of the Standard Enthalpy of Formation of Trimellitic Acid and Its Prediction by Supervised Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 16. reddit.com [reddit.com]
- 17. solubilityofthings.com [solubilityofthings.com]
- 18. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 19. mse.ucr.edu [mse.ucr.edu]
- 20. inldigitallibrary.inl.gov [inldigitallibrary.inl.gov]
- 21. infinitalab.com [infinitalab.com]
- 22. researchgate.net [researchgate.net]
- 23. Thermodynamic Studies for Drug Design and Screening - PMC [pmc.ncbi.nlm.nih.gov]
Foundational Principles: Why Quantum Chemistry Matters for Drug Development
An In-Depth Technical Guide to the Quantum Chemical Analysis of 3-Chloro-4-methylbenzyl Alcohol
This guide provides a comprehensive framework for the theoretical investigation of this compound using quantum chemical calculations. Tailored for researchers, computational chemists, and professionals in drug development, this document moves beyond a simple procedural outline. It delves into the causality behind methodological choices, ensuring a robust and reproducible computational analysis grounded in established scientific principles. We will explore the molecule's electronic structure, reactivity, and spectroscopic properties, providing insights valuable for understanding its behavior at a molecular level.
In modern drug discovery, understanding the intrinsic properties of a molecule is paramount. This compound (C₈H₉ClO) is a substituted aromatic alcohol whose potential interactions with biological targets are dictated by its electronic structure.[1][2] Quantum chemical calculations allow us to model this structure with high fidelity, predicting properties that are difficult or time-consuming to measure experimentally.[3]
By solving approximations of the Schrödinger equation, we can determine a molecule's optimized geometry, vibrational frequencies, and the distribution of its electrons.[4] This information is critical for:
-
Reactivity Prediction: Identifying which parts of the molecule are likely to engage in chemical reactions or form intermolecular bonds (e.g., with a receptor active site).
-
Spectroscopic Characterization: Predicting infrared (IR) and Raman spectra to aid in experimental identification and analysis.
-
Understanding Stability: Quantifying the molecule's stability and the energy associated with different conformations.
This guide will employ Density Functional Theory (DFT), a method that offers a favorable balance of accuracy and computational cost for systems of this size, making it a cornerstone of modern computational chemistry.[5][6]
The Computational Workflow: A Validated Approach
Our investigation follows a multi-step protocol designed to ensure the scientific validity of the results. Each subsequent step builds upon the validated output of the previous one. This self-validating workflow is crucial for generating trustworthy and reliable computational data.
References
Reactivity and Stability Profile of 3-Chloro-4-methylbenzyl alcohol
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the chemical reactivity and stability of 3-Chloro-4-methylbenzyl alcohol, a key intermediate in the synthesis of various organic compounds.[1][2] The document elucidates the principal reaction pathways, including oxidation of the benzylic alcohol and substitutions on the aromatic ring. It further details the compound's stability profile, outlining common degradation pathways under oxidative, thermal, and photolytic stress. Methodologies for conducting forced degradation studies are presented, offering a framework for assessing stability in a laboratory setting. Finally, evidence-based recommendations for safe handling and long-term storage are provided to ensure compound integrity for research and development applications.
Introduction
This compound, with the chemical formula C₈H₉ClO, is a substituted aromatic alcohol.[3][4] Its structure features a benzene ring substituted with a chloromethyl group, a methyl group, and a hydroxymethyl (benzylic alcohol) group. This unique combination of functional groups makes it a versatile building block in organic synthesis, particularly in the development of heterocyclic compounds and other complex molecular architectures.[1][2] For professionals in drug development and chemical research, a thorough understanding of its reactivity and stability is paramount for its effective use in multi-step syntheses and for ensuring the purity and shelf-life of resulting products. This guide synthesizes critical technical information to provide field-proven insights into the chemical behavior of this important intermediate.
Physicochemical Properties
A foundational understanding of a compound's physical characteristics is essential before exploring its chemical behavior. The key physicochemical properties of this compound are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₉ClO | [3][4][5] |
| Molecular Weight | 156.61 g/mol | [3][4][5] |
| Appearance | Liquid | [2] |
| CAS Number | 39652-32-9 | [1][4][6] |
| Solubility | Soluble in organic solvents like methanol, ether, and ethanol; slightly soluble in water. | [7] |
| Storage Temperature | Ambient temperatures. | [2] |
Chemical Reactivity Profile
The reactivity of this compound is primarily dictated by its benzylic alcohol functional group and the substituted aromatic ring.
Oxidation of the Benzylic Alcohol
The most prominent reaction of benzyl alcohols is their oxidation to the corresponding carbonyl compounds.[8] This transformation is a cornerstone of synthetic organic chemistry.
Mechanism: The oxidation of this compound proceeds sequentially. The primary alcohol is first oxidized to 3-chloro-4-methylbenzaldehyde. Under stronger oxidizing conditions or prolonged reaction times, this aldehyde can be further oxidized to 3-chloro-4-methylbenzoic acid.[9][10]
The choice of oxidant is critical for controlling the reaction outcome.
-
Mild Oxidants: Reagents like pyridinium chlorochromate (PCC) or manganese dioxide (MnO₂) are typically used for the selective conversion to the aldehyde.
-
Strong Oxidants: Stronger agents such as potassium permanganate (KMnO₄) or chromic acid will often lead to the formation of the carboxylic acid.[8] Studies on substituted benzyl alcohols have shown that the reaction kinetics can be influenced by the nature and position of the ring substituents.[11] For instance, the oxidation of benzyl alcohols with dichromate is acid-catalyzed.[11][12]
Caption: Oxidation pathway of this compound.
Reactions of the Aromatic Ring
The aromatic ring of this compound can undergo electrophilic aromatic substitution. The regioselectivity of such reactions is directed by the existing chloro and methyl substituents.
-
Methyl Group (-CH₃): An activating, ortho, para-directing group.
-
Chloro Group (-Cl): A deactivating, ortho, para-directing group.
The combined effect of these groups will direct incoming electrophiles to the positions ortho and para relative to them, with the activating effect of the methyl group typically having a stronger influence on the position of substitution.
Substitution of the Hydroxyl Group
The benzylic hydroxyl group can be converted into a better leaving group, facilitating nucleophilic substitution reactions. For instance, reaction with thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) would convert the alcohol into the corresponding 3-chloro-4-methylbenzyl chloride or bromide, respectively. These benzylic halides are highly reactive intermediates for further synthetic transformations.
Stability and Degradation Pathways
Understanding the stability of this compound is crucial for determining its shelf-life and for identifying potential impurities that may arise during storage or in a reaction mixture. Halogenated aromatic compounds are generally stable, but can be susceptible to degradation under certain conditions.[13][14]
Oxidative Degradation
The primary degradation pathway is slow oxidation upon exposure to air (autoxidation).[9] This process mirrors the controlled oxidation described previously, leading to the formation of 3-chloro-4-methylbenzaldehyde and subsequently 3-chloro-4-methylbenzoic acid as the main impurities.[9][10] This process is generally slow at ambient temperature but can be accelerated by heat, light, and the presence of metal catalysts.[10]
Photodegradation
Aromatic compounds, particularly those with halogen substituents, can be sensitive to UV light. Photolytic degradation can occur, potentially leading to dehalogenation or the formation of radical species, which can then polymerize or react further.[15][16]
Thermal and Hydrolytic Stability
The compound is generally stable at ambient temperatures.[2] At elevated temperatures, decomposition may occur, emitting toxic fumes like carbon oxides.[17] Under neutral aqueous conditions, the C-Cl bond and the benzyl alcohol moiety are relatively stable. However, under strongly acidic or basic conditions at elevated temperatures, hydrolysis or other degradation reactions may be forced.
Protocol: Forced Degradation Study
To systematically evaluate the stability of this compound, a forced degradation study is essential. This involves subjecting the compound to a range of harsh conditions to identify potential degradants and elucidate degradation pathways.
Caption: Workflow for a forced degradation study.
Step-by-Step Methodology
-
Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a 50:50 acetonitrile:water mixture.
-
Application of Stress Conditions:
-
Acidic Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Keep the mixture at 60°C.
-
Basic Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep the mixture at 60°C.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature.
-
Thermal Degradation: Store the solid compound in an oven at 80°C.
-
Photolytic Degradation: Expose the stock solution to UV (254 nm) and visible light in a photostability chamber.
-
-
Sample Collection & Preparation: Withdraw samples at predetermined time points (e.g., 0, 8, 24, 48 hours). For acid and base samples, neutralize them before analysis. Dissolve the thermally stressed solid in the solvent.
-
Analysis: Analyze all samples using a validated stability-indicating HPLC method, preferably with a mass spectrometer (LC-MS) detector to help identify the mass of any degradation products.
-
Data Evaluation: Calculate the percentage of degradation by comparing the peak area of the parent compound in stressed samples to an unstressed control. Characterize the peaks of any significant degradants.
Expected Outcomes from Forced Degradation
| Condition | Expected Reactivity | Primary Degradant(s) |
| Acidic (0.1 M HCl) | Likely stable; potential for minor dehydration or etherification at high temperatures. | Minimal degradation expected. |
| Basic (0.1 M NaOH) | Stable under mild conditions. | Minimal degradation expected. |
| Oxidative (H₂O₂) | High degradation expected. | 3-Chloro-4-methylbenzaldehyde, 3-Chloro-4-methylbenzoic acid. |
| Thermal (Solid) | Minor degradation, likely surface oxidation. | Traces of the corresponding aldehyde. |
| Photolytic (UV/Vis) | Moderate degradation possible. | Potential for dehalogenated species or polymeric products. |
Handling and Storage Recommendations
Based on its reactivity and stability profile, the following procedures are recommended for handling and storing this compound to maintain its purity and integrity.
-
Storage Conditions: Store in tightly closed containers in a cool, dry, and well-ventilated area.[17][18][19] To prevent oxidative degradation, storage under an inert atmosphere (e.g., nitrogen or argon) is advisable for long-term storage.[17]
-
Incompatible Materials: Keep away from strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[7][9]
-
Safe Handling: Use personal protective equipment (PPE), including gloves and safety goggles, to prevent skin and eye contact.[18][19] Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[17][19]
-
Container Suitability: Use chemically resistant containers, such as amber glass bottles, to protect the compound from light and prevent leaching or reaction with the container material. High-density polyethylene (HDPE) is also generally suitable.[10]
Conclusion
This compound is a compound of moderate stability with a well-defined reactivity profile dominated by the chemistry of its benzylic alcohol group. Its primary susceptibility is to oxidation, which converts it first to 3-chloro-4-methylbenzaldehyde and then to the corresponding carboxylic acid. This degradation can be mitigated by proper storage away from air, light, and heat, and by avoiding contact with strong oxidizing agents. For researchers and drug development professionals, this understanding is critical for designing robust synthetic routes, ensuring the quality of intermediates, and defining appropriate storage and handling protocols to preserve the compound's integrity over time.
References
- 1. This compound | 39652-32-9 [chemicalbook.com]
- 2. Page loading... [wap.guidechem.com]
- 3. PubChemLite - this compound (C8H9ClO) [pubchemlite.lcsb.uni.lu]
- 4. This compound [webbook.nist.gov]
- 5. rdchemicals.com [rdchemicals.com]
- 6. This compound | SIELC Technologies [sielc.com]
- 7. 4-Methylbenzyl alcohol | 589-18-4 [chemicalbook.com]
- 8. Oxidation of Benzyl Alcohol Compounds in the Presence of Carbon Hybrid Supported Platinum Nanoparticles (Pt@CHs) in Oxygen Atmosphere - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Benzyl Alcohol | C6H5CH2OH | CID 244 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 11. Kinetics and mechanism of the selective oxidation of benzyl alcohols by acidified dichromate in aqueous acetic acid medium – Oriental Journal of Chemistry [orientjchem.org]
- 12. cdnsciencepub.com [cdnsciencepub.com]
- 13. researchgate.net [researchgate.net]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Degradation of halogenated aromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Microbial breakdown of halogenated aromatic pesticides and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. columbuschemical.com [columbuschemical.com]
- 18. pentachemicals.eu [pentachemicals.eu]
- 19. greenfield.com [greenfield.com]
A Technical Guide to Unlocking Novel Reactivity of 3-Chloro-4-methylbenzyl alcohol: Advanced Synthetic Methodologies
An In-Depth Technical Guide
Executive Summary
3-Chloro-4-methylbenzyl alcohol is a readily available aromatic building block with significant potential in the synthesis of complex molecules for the pharmaceutical, agrochemical, and materials science sectors. While its classical reactions, such as oxidation, esterification, and etherification, are well-established, the true synthetic versatility of this compound lies in modern catalytic transformations that enable novel bond constructions. This guide moves beyond conventional chemistry to provide researchers, scientists, and drug development professionals with an in-depth exploration of cutting-edge, novel reactions. We will focus on advanced catalytic systems that leverage the benzylic alcohol moiety not as a simple precursor for substitution, but as an active handle for sophisticated C-C and C-N bond-forming reactions through direct C-O bond functionalization. By elucidating the mechanisms and providing detailed, field-proven protocols, this whitepaper aims to empower chemists to harness the full potential of this compound as a strategic component in modern synthetic design.
Chapter 1: Foundational Profile of this compound
A comprehensive understanding of a reagent's fundamental properties is paramount before exploring its advanced applications. This chapter establishes the essential physicochemical, spectroscopic, and safety data for this compound.
Physicochemical and Structural Properties
This compound is a substituted aromatic alcohol whose reactivity is influenced by the interplay of the chloro, methyl, and hydroxymethyl groups on the benzene ring.[1][2]
| Property | Value | Source |
| CAS Number | 39652-32-9 | [1][3][4] |
| Molecular Formula | C₈H₉ClO | [1][4] |
| Molecular Weight | 156.61 g/mol | [1][5] |
| Appearance | Liquid | [1] |
| Boiling Point | Data not readily available | [3] |
| Topological Polar Surface Area | 20.2 Ų | [1] |
| InChI Key | NLRJZTGNCBMNKS-UHFFFAOYSA-N | [1][2] |
Safety and Handling
Proper handling of all chemical reagents is critical for laboratory safety. This compound should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1] GHS Pictograms: Warning.[1]
Classical Reactivity: A Brief Overview
The foundational reactivity of benzyl alcohols is dominated by transformations of the hydroxyl group. These reactions, while robust, often require stoichiometric reagents or harsh conditions and represent the baseline from which novel methods offer significant advantages.
-
Oxidation: The alcohol can be readily oxidized to 3-chloro-4-methylbenzaldehyde or further to 3-chloro-4-methylbenzoic acid using various oxidizing agents.[6][7][8] Modern methods utilize catalytic systems with molecular oxygen or hydrogen peroxide as the terminal oxidant for greener processes.[6][9]
-
Esterification: Reaction with a carboxylic acid under acidic catalysis (Fischer Esterification) yields the corresponding ester.[10][11][12] This is a reversible process, often driven to completion by removing water.[11]
-
Etherification: Formation of ethers can be accomplished through Williamson synthesis (requiring conversion to the halide first) or, more directly, through acid-catalyzed self-condensation or reaction with another alcohol.[13][14] Iron-catalyzed methods have emerged as an eco-friendly alternative for these transformations.[13][14]
Chapter 2: The Frontier of C-O Bond Functionalization: Catalytic Cross-Coupling
The most significant advancement in benzyl alcohol chemistry is the development of methods for the direct use of the C-O bond in cross-coupling reactions. This strategy avoids the pre-functionalization to halides or triflates, offering a more atom- and step-economical approach to building molecular complexity.[15][16]
Deoxygenative Cross-Coupling: A Paradigm Shift
The hydroxyl group is typically a poor leaving group. The innovation in this area lies in the use of transition metal catalysts that can activate the C-O bond in situ, enabling its cleavage and subsequent coupling with a suitable partner. This approach provides a powerful and direct route to synthesizing diarylmethanes, a common motif in pharmaceuticals.[16][17]
Palladium-Catalyzed Suzuki-Miyaura Type Coupling
Palladium catalysis allows for the direct arylation of benzyl alcohols with boronic acids.[15] The key to this reaction is the activation of the benzylic C–O bond by the palladium catalyst, bypassing the need for additives.[15] This method is compatible with a wide range of functional groups.[15]
-
Objective: To synthesize 2-chloro-4-methyl-4'-(trifluoromethyl)diphenylmethane from this compound and (4-(trifluoromethyl)phenyl)boronic acid.
-
Causality: The choice of a palladium(0) source like Pd(PPh₃)₄ is crucial as it initiates the catalytic cycle by oxidative addition into the C-O bond (or an activated intermediate). The phosphine ligands stabilize the palladium center throughout the cycle.
-
Methodology:
-
To a flame-dried Schlenk tube under an argon atmosphere, add this compound (1.0 mmol), (4-(trifluoromethyl)phenyl)boronic acid (1.2 mmol), Pd(PPh₃)₄ (5 mol%), and anhydrous toluene (5 mL).
-
Seal the tube and heat the reaction mixture at 110 °C for 18-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Caption: Pd-catalyzed deoxygenative cross-coupling.
Nickel-Catalyzed Cross-Electrophile Arylation
Nickel catalysis provides a powerful alternative, particularly for cross-electrophile coupling, where both coupling partners are electrophiles.[17] This approach often involves in-situ activation of the alcohol (e.g., as an oxalate ester) followed by coupling with an aryl halide. The dynamic nature of this method tolerates a wide array of functionalities, including those that are nucleophilic.[17]
-
Objective: To synthesize 2-chloro-4-methyl-4'-methoxydiphenylmethane from this compound and 4-chloroanisole.
-
Causality: Nickel catalysts, often in low oxidation states, are adept at activating traditionally inert bonds like C-Cl. The use of a reducing agent (e.g., Zinc or Manganese) is essential to maintain the active catalytic species. A bipyridine-type ligand is chosen to stabilize the nickel center and facilitate the key reductive elimination step.
-
Methodology:
-
In a glovebox, charge an oven-dried vial with NiCl₂ glyme (10 mol%), 4,4'-di-tert-butyl-2,2'-bipyridine (12 mol%), and Manganese powder (3.0 equiv).
-
Add a solution of this compound (1.0 mmol) and oxalyl chloride (1.1 equiv) in anhydrous THF, and stir for 30 minutes to form the benzyl oxalate in situ.
-
Add 4-chloroanisole (1.5 equiv) and additional anhydrous THF.
-
Seal the vial and heat at 80 °C for 24 hours.
-
After cooling, quench the reaction with 1 M HCl.
-
Extract the mixture with diethyl ether, wash with brine, and dry over MgSO₄.
-
Filter, concentrate, and purify by flash chromatography.
-
Caption: Workflow for Ni-catalyzed cross-electrophile coupling.
Chapter 3: Innovative C-N Bond Formation: Direct Amination via Borrowing Hydrogen
The synthesis of benzylamines is fundamental in medicinal chemistry.[18] The "Borrowing Hydrogen" or "Hydrogen Autotransfer" methodology offers a highly efficient and sustainable route for the direct amination of alcohols, producing only water as a byproduct.[18]
The "Borrowing Hydrogen" Principle
This elegant catalytic process avoids the use of alkylating agents or pre-oxidized substrates. The catalyst temporarily "borrows" hydrogen from the alcohol to form an intermediate aldehyde. This aldehyde then reacts with an amine to form an imine, which is subsequently reduced by the "borrowed" hydrogen, regenerating the catalyst and yielding the final amine product.
Iron-Catalyzed Direct Amination
The use of earth-abundant and non-toxic iron as a catalyst makes this transformation particularly attractive from a green chemistry perspective. Homogeneous iron complexes have proven effective for coupling benzyl alcohols with a wide range of amines.[18]
-
Objective: To synthesize N-(3-chloro-4-methylbenzyl)aniline from this compound and aniline.
-
Causality: A well-defined iron complex is used to ensure catalytic activity. The reaction is typically run at elevated temperatures to facilitate the initial dehydrogenation step, which is often rate-limiting. The absence of external oxidants or reductants is a key feature, as the alcohol and amine substrates themselves complete the redox cycle.
-
Methodology:
-
In a glovebox, add the iron catalyst complex (e.g., a pre-catalyst described in literature, 5 mol%), this compound (1.0 mmol), aniline (1.2 mmol), and anhydrous toluene (3 mL) to a pressure tube.
-
Add a basic additive like KOtBu (10 mol%) if required by the specific catalyst system.
-
Seal the tube tightly and remove it from the glovebox.
-
Heat the reaction mixture at 120-140 °C for 16-24 hours.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a short pad of celite to remove catalyst residues.
-
Concentrate the filtrate and purify the resulting crude product via column chromatography.
-
Caption: The borrowing hydrogen cycle for direct amination.
Chapter 4: Summary and Future Outlook
This guide has detailed the transition from classical to modern, novel reactions of this compound. The exploration of catalytic deoxygenative cross-coupling and borrowing hydrogen amination transforms this simple alcohol into a powerful building block for advanced molecular architectures. These methods, characterized by their high efficiency, functional group tolerance, and improved sustainability profiles, represent the current state-of-the-art in synthetic organic chemistry.
The future of this field will likely focus on:
-
Asymmetric Catalysis: Developing chiral catalysts to control stereochemistry in these novel transformations.
-
Photoredox and Electrocatalysis: Utilizing light or electricity to drive C-O activation under even milder conditions, expanding the substrate scope and functional group compatibility.
-
Late-Stage Functionalization: Applying these novel reactions to complex, drug-like molecules to rapidly generate analogs and probe structure-activity relationships.
By embracing these innovative strategies, researchers can continue to push the boundaries of chemical synthesis, enabling the creation of next-generation pharmaceuticals and functional materials.
References
- 1. Page loading... [guidechem.com]
- 2. This compound [webbook.nist.gov]
- 3. This compound (CAS 39652-32-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. This compound | 39652-32-9 [chemicalbook.com]
- 5. 3-Chloro-2-methylbenzyl alcohol | Sigma-Aldrich [sigmaaldrich.com]
- 6. Oxidation of Benzyl Alcohol Compounds in the Presence of Carbon Hybrid Supported Platinum Nanoparticles (Pt@CHs) in Oxygen Atmosphere - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Benzyl Alcohol? [synapse.patsnap.com]
- 8. sciforum.net [sciforum.net]
- 9. researchgate.net [researchgate.net]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. athabascau.ca [athabascau.ca]
- 12. Enhanced Esterification of Benzyl Alcohol with Acetic Acid using Sulfated Metal-Incorporated MCM-48: A Stable and Reusable Heterogeneous Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Eco-Friendly Homo- and Cross-Etherification of Benzyl Alcohols Catalyzed by Iron(II/III) Chloride in Propylene Carbonate as a Green and Recyclable Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Direct cross-coupling of benzyl alcohols to construct diarylmethanes via palladium catalysis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 16. Low-valent cobalt catalyzed direct dehydroxylative cross-coupling of benzyl alcohols with aryl-chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 17. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 18. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Note & Protocol: A Two-Step Synthesis of 4-(3-Chloro-4-methylphenyl)-1,4-dihydropyridines from 3-Chloro-4-methylbenzyl alcohol
Abstract: This document provides a comprehensive, two-step protocol for the synthesis of a substituted 1,4-dihydropyridine (1,4-DHP) starting from 3-Chloro-4-methylbenzyl alcohol. The 1,4-DHP scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous blockbuster drugs, most notably as L-type calcium channel blockers for treating cardiovascular diseases like hypertension.[1][2][3][4] The protocol first details the selective oxidation of the starting benzyl alcohol to its corresponding aldehyde, a crucial intermediate. The second part describes the subsequent multi-component Hantzsch reaction, a classic and efficient method for constructing the 1,4-DHP ring system.[5][6] This guide is designed for researchers in synthetic organic chemistry and drug development, offering detailed experimental procedures, mechanistic insights, and characterization guidelines.
Strategic Overview & Mechanistic Rationale
The target 1,4-dihydropyridine cannot be synthesized directly from this compound using the Hantzsch reaction. The classic Hantzsch synthesis is a one-pot condensation that requires an aldehyde, two equivalents of a β-ketoester (e.g., ethyl acetoacetate), and a source of ammonia.[6][7] Therefore, a two-stage strategy is essential:
-
Stage 1: Oxidation. The primary benzyl alcohol must first be selectively oxidized to 3-Chloro-4-methylbenzaldehyde. This transformation is critical, and the choice of oxidant is key to preventing over-oxidation to the carboxylic acid.[8][9]
-
Stage 2: Hantzsch Condensation. The resulting aldehyde is then used without extensive purification in a multi-component reaction with ethyl acetoacetate and ammonium acetate to form the final 1,4-dihydropyridine product.
Workflow Diagram
Caption: Overall workflow from starting alcohol to final product.
Hantzsch Reaction Mechanism
The Hantzsch synthesis proceeds through a series of condensation and addition reactions. The generally accepted mechanism involves the formation of two key intermediates: an α,β-unsaturated carbonyl compound via a Knoevenagel condensation and a vinylogous amide (enamine) from the second equivalent of the β-ketoester and ammonia.[5][6] A subsequent Michael addition followed by cyclization and dehydration yields the final 1,4-DHP core.
Caption: Simplified mechanism of the Hantzsch 1,4-DHP synthesis.
Experimental Protocols
Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) is mandatory.
Part A: Oxidation of this compound to 3-Chloro-4-methylbenzaldehyde
Rationale: A TEMPO-catalyzed oxidation using (diacetoxy)iodobenzene (BAIB) is chosen for its mild conditions and high selectivity for primary alcohols, minimizing the risk of over-oxidation.[10] This avoids the use of heavy metals like chromium.
Materials & Reagents
| Reagent | MW ( g/mol ) | Amount (mmol) | Mass/Volume |
| This compound | 156.61 | 10.0 | 1.57 g |
| TEMPO | 156.25 | 0.1 | 16 mg |
| (Diacetoxy)iodobenzene (BAIB) | 322.10 | 11.0 | 3.54 g |
| Dichloromethane (DCM) | - | - | 50 mL |
| Saturated NaHCO₃ solution | - | - | 2 x 25 mL |
| Saturated Na₂S₂O₃ solution | - | - | 25 mL |
| Brine | - | - | 25 mL |
| Anhydrous MgSO₄ | - | - | ~2 g |
Step-by-Step Protocol:
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.57 g, 10.0 mmol) and TEMPO (16 mg, 0.1 mmol).
-
Dissolution: Add 50 mL of dichloromethane (DCM) and stir until all solids are dissolved.
-
Oxidation: Add (diacetoxy)iodobenzene (BAIB) (3.54 g, 11.0 mmol) to the solution in one portion. The reaction is typically exothermic and the color may change.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate eluent system. The reaction is typically complete within 1-3 hours. The disappearance of the starting alcohol spot and the appearance of a new, less polar aldehyde spot indicates completion.
-
Quenching: Upon completion, pour the reaction mixture into a separatory funnel. Quench the reaction by washing sequentially with 25 mL of saturated sodium thiosulfate (Na₂S₂O₃) solution to remove unreacted iodine species, followed by two 25 mL portions of saturated sodium bicarbonate (NaHCO₃) solution.
-
Extraction: Wash the organic layer with 25 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Result: The crude 3-Chloro-4-methylbenzaldehyde is obtained as a pale yellow oil or solid. This intermediate is typically of sufficient purity (>95%) to be used directly in the next step without further purification.
Part B: Hantzsch Synthesis of Diethyl 4-(3-chloro-4-methylphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
Rationale: This protocol employs a classic Hantzsch condensation using ammonium acetate as the ammonia source and ethanol as a solvent, which facilitates the dissolution of reactants and crystallization of the product upon cooling.[7][11] This method is robust, high-yielding, and has been widely used for over a century.[12]
Materials & Reagents
| Reagent | MW ( g/mol ) | Amount (mmol) | Mass/Volume |
| 3-Chloro-4-methylbenzaldehyde | 154.60 | 10.0 | ~1.55 g (from Part A) |
| Ethyl acetoacetate | 130.14 | 22.0 | 2.86 g (2.83 mL) |
| Ammonium Acetate | 77.08 | 12.0 | 0.93 g |
| Ethanol (Absolute) | - | - | 30 mL |
Step-by-Step Protocol:
-
Setup: In a 100 mL round-bottom flask, combine the crude 3-Chloro-4-methylbenzaldehyde (~1.55 g, ~10.0 mmol) from Part A, ethyl acetoacetate (2.83 mL, 22.0 mmol), and ammonium acetate (0.93 g, 12.0 mmol).
-
Solvent Addition: Add 30 mL of absolute ethanol and equip the flask with a reflux condenser.
-
Heating: Heat the reaction mixture to reflux (approximately 80°C) with constant stirring. The solids should dissolve upon heating.
-
Reaction Monitoring: Maintain the reflux for 3-5 hours. The reaction can be monitored by TLC (4:1 Hexanes:Ethyl Acetate). The formation of a highly UV-active product spot is indicative of the 1,4-DHP.
-
Crystallization: After the reaction is complete, remove the flask from the heat source and allow it to cool slowly to room temperature. A yellow crystalline solid should precipitate from the solution.
-
Isolation: Further cool the mixture in an ice bath for 30 minutes to maximize crystal formation. Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of cold ethanol (2 x 10 mL) to remove any soluble impurities.
-
Drying: Dry the product in a vacuum oven at 40-50°C to a constant weight.
Purification and Characterization
Purification: The crude product obtained from the Hantzsch synthesis is often of high purity. If necessary, further purification can be achieved by recrystallization from hot ethanol.[13] Dissolve the crude solid in a minimum amount of boiling ethanol, and allow it to cool slowly to obtain pure, well-defined crystals.
Characterization: The structure of the final 1,4-dihydropyridine product should be confirmed using standard spectroscopic methods.[13]
-
¹H NMR (in CDCl₃): Expect characteristic signals for the C4-proton (a singlet around δ 5.0 ppm), the NH proton (a broad singlet, δ 5.5-6.0 ppm, may be exchangeable with D₂O), two methyl groups on the dihydropyridine ring (a singlet around δ 2.3 ppm), the aromatic protons, the benzylic methyl group, and the ethyl ester groups (a quartet and a triplet).
-
¹³C NMR: Will show distinct signals for the carbonyl carbons of the ester groups, the carbons of the dihydropyridine ring, and the aromatic carbons.
-
FT-IR: Key stretches include N-H (around 3340 cm⁻¹), C=O of the ester (around 1690 cm⁻¹), and C=C of the ring (around 1650 cm⁻¹).
-
Mass Spectrometry: The molecular ion peak corresponding to the calculated mass of the product (C₂₀H₂₂ClNO₄, MW = 391.85) should be observed.
Conclusion
This two-step protocol provides a reliable and efficient pathway for the synthesis of a 4-aryl substituted 1,4-dihydropyridine from its corresponding benzyl alcohol. The initial selective oxidation followed by the robust Hantzsch condensation allows for the creation of valuable heterocyclic scaffolds that are central to the discovery of new therapeutic agents.[1][14] The methodology is scalable and utilizes well-established reactions, making it highly accessible for synthetic and medicinal chemistry laboratories.
References
- 1. 1, 4-Dihydropyridines: a class of pharmacologically important molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. 1,4-Dihydropyridines as Calcium Channel Ligands and Privileged Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1,4-Dihydropyridines: The Multiple Personalities of a Blockbuster Drug Family - PMC [pmc.ncbi.nlm.nih.gov]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 7. Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 19.6. Oxidation of alcohols & aldehydes | Organic Chemistry II [courses.lumenlearning.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Aldehyde synthesis by oxidation of alcohols and rearrangements [organic-chemistry.org]
- 11. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 12. scispace.com [scispace.com]
- 13. hilarispublisher.com [hilarispublisher.com]
- 14. 1,4-Dihydropyridine: synthetic advances, medicinal and insecticidal properties - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04589C [pubs.rsc.org]
Application Notes and Protocols: 3-Chloro-4-methylbenzyl Alcohol as a Versatile Precursor for the Synthesis of Biologically Active 3,4-Dihydropyrimidin-2(1H)-ones
Abstract
This technical guide provides a comprehensive framework for the utilization of 3-chloro-4-methylbenzyl alcohol as a readily accessible precursor for the synthesis of a targeted library of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs). We present a detailed, two-stage protocol encompassing the selective oxidation of the starting alcohol to its corresponding aldehyde, followed by a robust, acid-catalyzed Biginelli condensation. The rationale behind the selection of methodologies, particularly the use of activated manganese dioxide for a mild and efficient oxidation, is discussed in depth. Furthermore, this guide highlights the therapeutic significance of the resulting DHPMs, which bear a 3-chloro-4-methylphenyl moiety, citing their potential as antimicrobial and anticancer agents. This document is intended to equip researchers, scientists, and drug development professionals with the necessary protocols and scientific insights to successfully synthesize and explore this promising class of heterocyclic compounds.
Introduction: The Therapeutic Promise of Dihydropyrimidinones
The 3,4-dihydropyrimidin-2(1H)-one (DHPM) scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds.[1] First reported by Pietro Biginelli in 1893, the one-pot, three-component reaction to access this heterocycle has become a cornerstone of modern drug discovery.[2] DHPM derivatives have demonstrated a wide spectrum of pharmacological activities, including antiviral, antitumor, anti-inflammatory, and antihypertensive properties.[2][3] Notably, they are well-recognized as potent calcium channel blockers.[4][5]
The biological activity of DHPMs is highly tunable based on the nature of the substituents at the C4, C5, and C6 positions of the pyrimidine ring. The substituent at the C4-position, typically an aryl group, plays a crucial role in modulating the pharmacological profile. Our focus here is on the synthesis of DHPMs bearing a 3-chloro-4-methylphenyl group at this position. The presence of a halogen, an electron-withdrawing group, on the phenyl ring has been associated with enhanced antimicrobial, particularly antifungal, activity.[6][7] Moreover, recent studies have indicated that chlorinated DHPMs can exhibit selective antiproliferative activity against certain cancer cell lines, such as hepatic cancer, without significant cytotoxicity in normal cells.[8] This underscores the potential of this specific substitution pattern for the development of novel therapeutic agents.
This guide outlines a reliable and efficient pathway to these target molecules, starting from the commercially available this compound.
Synthetic Strategy: A Two-Step Approach
The overall synthetic route is a two-step process, beginning with the oxidation of this compound to the key intermediate, 3-chloro-4-methylbenzaldehyde. This aldehyde then serves as the aromatic component in the subsequent Biginelli condensation.
Figure 1: Overall synthetic workflow from this compound to the target DHPMs.
Experimental Protocols
Part A: Oxidation of this compound to 3-Chloro-4-methylbenzaldehyde
Rationale for Method Selection: The oxidation of a primary benzyl alcohol to an aldehyde requires a mild and selective oxidizing agent to prevent over-oxidation to the corresponding carboxylic acid. While several reagents are available, such as Pyridinium Chlorochromate (PCC) and Swern oxidation, we have selected activated manganese dioxide (MnO₂) for this protocol.[9][10][11][12] MnO₂ offers several advantages: it is a heterogeneous reagent, which simplifies work-up and purification through simple filtration; the reaction conditions are relatively mild; and it is known to be effective for the oxidation of benzylic and allylic alcohols.[13][14][15]
Protocol:
-
Reagent Preparation: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (5.0 g, 31.9 mmol).
-
Solvent Addition: Dissolve the alcohol in 100 mL of dichloromethane.
-
Addition of Oxidant: Add activated manganese dioxide (27.7 g, 319 mmol, 10 equivalents) portion-wise to the stirred solution.
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 4:1 hexane:ethyl acetate eluent system. The disappearance of the starting alcohol spot and the appearance of a new, less polar spot corresponding to the aldehyde indicates reaction completion.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the suspension through a pad of Celite® to remove the manganese dioxide. Wash the Celite® pad with additional dichloromethane (3 x 20 mL) to ensure complete recovery of the product.
-
Purification: Combine the filtrates and evaporate the solvent under reduced pressure to yield the crude 3-chloro-4-methylbenzaldehyde. The product is often of sufficient purity for the next step. If further purification is required, it can be achieved by column chromatography on silica gel using a hexane:ethyl acetate gradient.
Data Presentation:
| Parameter | Value |
| Starting Material | This compound |
| Oxidizing Agent | Activated Manganese Dioxide (MnO₂) |
| Solvent | Dichloromethane |
| Reaction Temperature | Reflux (~40 °C) |
| Reaction Time | 4-6 hours |
| Expected Yield | >90% |
Part B: Biginelli Condensation for the Synthesis of 4-(3-Chloro-4-methylphenyl)-6-methyl-5-ethoxycarbonyl-3,4-dihydropyrimidin-2(1H)-one
Rationale for Method Selection: The Biginelli reaction is a classic multi-component condensation that is typically acid-catalyzed.[16] We employ a straightforward and robust protocol using a catalytic amount of hydrochloric acid in ethanol, which serves as both the solvent and a readily available medium for the reaction. This method is well-established and generally provides good yields for a wide range of substituted benzaldehydes.
Mechanism Overview:
The reaction proceeds through a series of steps, initiated by the acid-catalyzed condensation of the aldehyde and urea to form an N-acyliminium ion intermediate. This is followed by the nucleophilic addition of the enol of ethyl acetoacetate. The final step is a cyclization and dehydration to afford the stable dihydropyrimidinone ring system.
Figure 2: Simplified mechanistic pathway of the Biginelli reaction.
Protocol:
-
Reagent Mixture: In a 100 mL round-bottom flask, combine 3-chloro-4-methylbenzaldehyde (1.55 g, 10 mmol), ethyl acetoacetate (1.30 g, 10 mmol), and urea (0.90 g, 15 mmol).
-
Solvent and Catalyst: Add 20 mL of ethanol to the flask, followed by the dropwise addition of concentrated hydrochloric acid (0.2 mL).
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring for 3-4 hours. The reaction mixture will become homogeneous and then a precipitate may start to form.
-
Isolation: After the reaction period, cool the mixture in an ice bath for 30 minutes to an hour to maximize precipitation.
-
Filtration and Washing: Collect the solid product by vacuum filtration. Wash the precipitate with cold ethanol (2 x 10 mL) to remove any unreacted starting materials.
-
Purification: The crude product is typically of high purity. For further purification, recrystallize from ethanol to obtain a crystalline solid.
-
Characterization: Dry the purified product under vacuum and characterize by appropriate analytical techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
Data Presentation:
| Parameter | Value |
| Aldehyde | 3-chloro-4-methylbenzaldehyde |
| β-Ketoester | Ethyl Acetoacetate |
| Urea Source | Urea |
| Catalyst | Hydrochloric Acid (catalytic) |
| Solvent | Ethanol |
| Reaction Temperature | Reflux (~78 °C) |
| Reaction Time | 3-4 hours |
| Expected Yield | 75-85% |
Conclusion and Future Perspectives
The protocols detailed in this application note provide a reliable and efficient pathway for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones from this compound. The use of activated manganese dioxide for the initial oxidation step offers a mild and practical alternative to other methods, while the subsequent Biginelli condensation is a robust and high-yielding transformation.
The resulting DHPMs, featuring a 3-chloro-4-methylphenyl substituent, are promising candidates for further investigation as antimicrobial and anticancer agents. The modularity of the Biginelli reaction allows for the straightforward generation of a library of analogues by varying the β-ketoester and urea/thiourea components, enabling a thorough exploration of the structure-activity relationship (SAR) for this class of compounds. This will be invaluable for the optimization of lead compounds in future drug discovery efforts.
References
- 1. mdpi.com [mdpi.com]
- 2. japsonline.com [japsonline.com]
- 3. An Efficient Synthesis and Antibacterial Activity of Some Novel 3,4–Dihydropyrimidin-2-(1H)-Ones | MDPI [mdpi.com]
- 4. Dihydropyrimidine calcium channel blockers. 4. Basic 3-substituted-4-aryl-1,4-dihydropyrimidine-5-carboxylic acid esters. Potent antihypertensive agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dihydropyrimidine calcium channel blockers: 2-heterosubstituted 4-aryl-1,4-dihydro-6-methyl-5-pyrimidinecarboxylic acid esters as potent mimics of dihydropyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antimicrobial evaluation of some novel derivatives of 3,4-dihydropyrimidine-2(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Potential antitumoral 3,4-dihydropyrimidin-2-(1H)-ones: synthesis, in vitro biological evaluation and QSAR studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. organicchemistrytutor.com [organicchemistrytutor.com]
- 10. Pyridinium chlorochromate - Wikipedia [en.wikipedia.org]
- 11. ijsart.com [ijsart.com]
- 12. Swern Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 13. Selective oxidation of alcohol-d1 to aldehyde-d1 using MnO2 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. sciencemadness.org [sciencemadness.org]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols: 3-Chloro-4-methylbenzyl Alcohol in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking the Potential of a Substituted Benzyl Alcohol Scaffold
3-Chloro-4-methylbenzyl alcohol is a substituted aromatic alcohol with the molecular formula C₈H₉ClO.[1][2] While not extensively documented as a pharmacologically active agent in its own right, its structural motifs—a chlorinated benzene ring and a methyl group—are present in numerous bioactive molecules. This guide provides a comprehensive overview of the potential applications of this compound as a versatile building block in medicinal chemistry. By examining its physicochemical properties and drawing parallels with structurally related compounds, we can delineate strategic pathways for its incorporation into modern drug discovery programs.
This document serves as a foundational resource for researchers, offering insights into synthetic derivatization, potential biological targets, and detailed protocols for preliminary screening and analysis.
Physicochemical Properties and Structural Considerations
A thorough understanding of a molecule's physical and chemical properties is fundamental to its application in medicinal chemistry. These properties influence its reactivity, solubility, and pharmacokinetic profile.
| Property | Value | Source |
| Molecular Formula | C₈H₉ClO | [1][2] |
| Molecular Weight | 156.61 g/mol | [2] |
| Appearance | Liquid | [1] |
| CAS Number | 39652-32-9 | [3] |
| LogP (Octanol/Water Partition Coefficient) | 1.50 (estimated for 4-methylbenzyl alcohol) | [4] |
| Polar Surface Area (PSA) | 20.23 Ų (estimated for 4-methylbenzyl alcohol) | [4] |
The presence of a chlorine atom and a methyl group on the benzene ring significantly influences the electronic and steric properties of this compound. The chlorine atom, being an electron-withdrawing group, can affect the pKa of the benzylic alcohol and introduce a potential site for metabolic transformation. The methyl group, an electron-donating group, can modulate lipophilicity and provide a handle for further chemical modification.
Potential Applications in Medicinal Chemistry
Based on the chemical functionalities of this compound and the known applications of similar structures, several avenues for its use in drug discovery can be proposed.
As a Scaffold for the Synthesis of Novel Bioactive Agents
The primary utility of this compound in medicinal chemistry is as a starting material or intermediate for the synthesis of more complex molecules.[3] Its benzylic alcohol moiety is readily functionalized, allowing for the introduction of various pharmacophores.
Workflow for Derivative Synthesis and Screening
Caption: Synthetic pathways for derivatization of this compound.
Exploration of Antimicrobial Activity
Benzyl alcohol and its derivatives are known to possess antimicrobial properties.[5] The lipophilicity and electronic properties conferred by the chloro and methyl substituents of this compound make it and its derivatives interesting candidates for screening against a panel of bacterial and fungal pathogens.
Experimental Protocols
The following protocols provide a starting point for researchers interested in exploring the synthetic and biological potential of this compound.
Protocol 1: Oxidation to 3-Chloro-4-methylbenzaldehyde
This protocol describes a standard procedure for the oxidation of a benzyl alcohol to its corresponding aldehyde, a key intermediate for further derivatization.
Materials:
-
This compound
-
Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP)
-
Dichloromethane (DCM)
-
Silica gel for column chromatography
-
Anhydrous sodium sulfate
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add PCC (1.5 equivalents) or DMP (1.2 equivalents) portion-wise to the stirred solution at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and filter through a pad of celite or silica gel to remove the chromium salts or periodinane byproduct.
-
Wash the filtrate with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).
-
Characterize the purified 3-Chloro-4-methylbenzaldehyde by NMR and mass spectrometry.
Protocol 2: High-Performance Liquid Chromatography (HPLC) Analysis
This protocol provides a method for analyzing the purity of this compound and its derivatives.[6]
Instrumentation:
-
HPLC system with a UV detector
-
Reverse-phase C18 column (e.g., Newcrom R1)[6]
Mobile Phase:
-
Acetonitrile (MeCN)
-
Water
-
Phosphoric acid (for standard analysis) or Formic acid (for MS-compatible analysis)[6]
Procedure:
-
Prepare the mobile phase by mixing the components in appropriate ratios (e.g., 50:50 MeCN:Water with 0.1% acid).
-
Degas the mobile phase by sonication or vacuum filtration.
-
Set the column temperature (e.g., 30 °C) and flow rate (e.g., 1 mL/min).
-
Prepare a standard solution of the analyte in the mobile phase.
-
Inject the sample onto the column and monitor the elution profile at a suitable wavelength (e.g., 254 nm).
-
The method can be scaled for preparative separation to isolate impurities.[6]
Hypothetical Signaling Pathway for Further Investigation
Given the prevalence of substituted benzyl moieties in kinase inhibitors, a potential avenue of investigation for novel derivatives of this compound could be their interaction with signaling pathways implicated in cell proliferation and survival, such as the PI3K/Akt pathway.
Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway.
Conclusion and Future Directions
This compound represents a readily available chemical scaffold with untapped potential in medicinal chemistry. Its strategic derivatization can lead to the discovery of novel compounds with a range of biological activities. The protocols and conceptual frameworks presented in this guide are intended to catalyze further research into this and similar substituted benzyl alcohols. Future work should focus on the synthesis of diverse chemical libraries based on this scaffold and their systematic evaluation in a variety of biological assays to uncover new therapeutic leads.
References
Application Notes & Protocols: 3-Chloro-4-methylbenzyl alcohol as a Versatile Building Block in Organic Synthesis
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical guide on the synthetic utility of 3-Chloro-4-methylbenzyl alcohol (CAS No. 39652-32-9). It serves as a versatile starting material for a range of valuable chemical intermediates due to the reactivity of its primary benzylic alcohol functional group. The presence of both a chloro and a methyl substituent on the aromatic ring offers unique electronic properties and steric influences that can be exploited in multi-step syntheses. This guide will delve into key transformations including oxidation, chlorination, etherification, and esterification, providing detailed, field-proven protocols and explaining the causality behind the experimental choices.
Introduction to this compound
This compound is an aromatic alcohol that is a liquid at room temperature.[1] Its structure, featuring a hydroxymethyl group, a chlorine atom, and a methyl group on a benzene ring, makes it a valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals.[2][3] The benzylic alcohol is readily functionalized, while the chloro and methyl groups can direct further aromatic substitution reactions or be incorporated into the final target molecule to modulate its biological activity and physical properties.
| Property | Value |
| CAS Number | 39652-32-9[4] |
| Molecular Formula | C₈H₉ClO[4] |
| Molecular Weight | 156.61 g/mol [5] |
| Appearance | Liquid[1] |
| Boiling Point | Not specified |
| Melting Point | Not specified |
The primary alcohol can be converted into a wide array of functional groups, making it a strategic starting point for complex molecular architectures. This guide will focus on four fundamental transformations that highlight its utility as a building block.
Figure 1. Key synthetic transformations of this compound.
Key Synthetic Transformations and Protocols
The following sections provide detailed protocols for key reactions. The rationale behind the choice of reagents and conditions is explained to provide a deeper understanding of the synthetic strategy.
Oxidation to 3-Chloro-4-methylbenzaldehyde
Application: The oxidation of benzyl alcohols to their corresponding aldehydes is a fundamental transformation in organic synthesis.[6] Benzaldehydes are precursors to a vast array of compounds, including carboxylic acids, imines, and can be used in olefination reactions. A selective oxidation is crucial to prevent the over-oxidation to the carboxylic acid.[7]
Scientific Rationale: The use of a phase-transfer catalyst (PTC) with potassium permanganate allows the reaction to be carried out in a biphasic system, using a non-polar organic solvent.[7] The PTC, such as tetrabutylammonium bromide, transports the permanganate ion from the aqueous phase to the organic phase where it can react with the alcohol.[7] This method often provides high selectivity for the aldehyde with excellent yields.[7]
Protocol 1: Phase-Transfer Catalyzed Oxidation
| Reagents & Materials | Amount | Molar Eq. |
| This compound | 1.57 g | 1.0 |
| Potassium Permanganate (KMnO₄) | 1.90 g | 1.2 |
| Tetrabutylammonium Bromide (TBAB) | 0.32 g | 0.1 |
| Dichloromethane (CH₂Cl₂) | 50 mL | - |
| Water | 50 mL | - |
| Sodium Bisulfite (NaHSO₃) | As needed | - |
| Magnesium Sulfate (MgSO₄) | As needed | - |
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve this compound and tetrabutylammonium bromide in 50 mL of dichloromethane.
-
In a separate beaker, dissolve potassium permanganate in 50 mL of water.
-
Add the aqueous potassium permanganate solution to the organic solution and stir the mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bisulfite until the purple and brown manganese dioxide precipitate disappears.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 25 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.
-
Filter the solution and remove the solvent under reduced pressure to yield 3-Chloro-4-methylbenzaldehyde.[8]
Figure 2. Simplified oxidation mechanism.
Conversion to 3-Chloro-4-methylbenzyl chloride
Application: The conversion of an alcohol to an alkyl halide transforms a poor leaving group (-OH) into an excellent leaving group (-Cl).[9] 3-Chloro-4-methylbenzyl chloride is a highly reactive electrophile suitable for introducing the benzyl moiety via nucleophilic substitution reactions.
Scientific Rationale: Thionyl chloride (SOCl₂) is a common and effective reagent for converting primary and secondary alcohols into alkyl chlorides.[10] The reaction proceeds through an Sₙ2 mechanism. The alcohol's hydroxyl group is first converted into a chlorosulfite intermediate, which is a much better leaving group. A subsequent backside attack by a chloride ion results in the formation of the alkyl chloride with an inversion of stereochemistry, although this is not relevant for an achiral starting material.[9][10] The byproducts of the reaction, SO₂ and HCl, are gases, which helps to drive the reaction to completion.[10]
Protocol 2: Chlorination with Thionyl Chloride
| Reagents & Materials | Amount | Molar Eq. |
| This compound | 1.57 g | 1.0 |
| Thionyl Chloride (SOCl₂) | 1.1 mL | 1.5 |
| Pyridine (optional, catalyst) | 0.1 mL | 0.1 |
| Diethyl Ether (anhydrous) | 40 mL | - |
Procedure:
-
Caution: This reaction should be performed in a well-ventilated fume hood as SO₂ and HCl gases are produced.
-
To a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, add this compound and 40 mL of anhydrous diethyl ether.
-
Cool the solution in an ice bath to 0 °C.
-
Slowly add thionyl chloride dropwise to the stirred solution. If using, pyridine can be added prior to the thionyl chloride.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, carefully pour the reaction mixture over 50 g of crushed ice to quench the excess thionyl chloride.
-
Transfer the mixture to a separatory funnel, and separate the organic layer.
-
Wash the organic layer sequentially with a saturated aqueous sodium bicarbonate solution (2 x 30 mL) and brine (30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 3-Chloro-4-methylbenzyl chloride.
Figure 3. Simplified chlorination mechanism.
Etherification (Williamson Synthesis)
Application: Benzyl ethers are widely used as protecting groups for alcohols in multi-step synthesis due to their stability under a range of conditions and their ease of removal by hydrogenolysis.[11] They are also integral components of many natural products and pharmaceuticals.[11]
Scientific Rationale: The Williamson ether synthesis is a classic method for forming ethers.[12] It involves the reaction of an alkoxide ion with a primary alkyl halide. In this protocol, we will first convert this compound to its corresponding alkoxide using a strong base like sodium hydride (NaH). This highly nucleophilic alkoxide will then react with an alkyl halide (e.g., ethyl iodide) in an Sₙ2 reaction to form the ether. Anhydrous conditions are crucial as NaH reacts violently with water.
Protocol 3: Synthesis of a Benzyl Ethyl Ether
| Reagents & Materials | Amount | Molar Eq. |
| This compound | 1.57 g | 1.0 |
| Sodium Hydride (NaH, 60% in mineral oil) | 0.44 g | 1.1 |
| Ethyl Iodide (EtI) | 0.9 mL | 1.1 |
| Tetrahydrofuran (THF, anhydrous) | 50 mL | - |
Procedure:
-
Caution: Sodium hydride is highly flammable and reacts violently with water. Handle under an inert atmosphere.
-
In a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, suspend sodium hydride in 20 mL of anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve this compound in 30 mL of anhydrous THF and add it dropwise to the NaH suspension via a dropping funnel.
-
After the addition is complete, remove the ice bath and stir the mixture at room temperature for 30 minutes.
-
Re-cool the mixture to 0 °C and add ethyl iodide dropwise.
-
Allow the reaction to warm to room temperature and stir overnight. Monitor by TLC.
-
Upon completion, cool the reaction in an ice bath and carefully quench by the slow, dropwise addition of water.
-
Add 50 mL of diethyl ether and transfer to a separatory funnel.
-
Wash with water (2 x 40 mL) and brine (40 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the pure benzyl ethyl ether.
Fischer Esterification
Application: Esters are a key functional group in many fragrances, flavorings, and pharmaceuticals.[13] The Fischer esterification is a direct method to synthesize esters from an alcohol and a carboxylic acid.[14]
Scientific Rationale: Fischer esterification is an acid-catalyzed equilibrium reaction.[13] A strong acid, typically sulfuric acid, is used to protonate the carbonyl oxygen of the carboxylic acid, making it more electrophilic. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. To drive the equilibrium towards the product side, it is common to either use an excess of one of the reactants (usually the cheaper one) or to remove water as it is formed, often by azeotropic distillation with a Dean-Stark apparatus.[13][14]
Protocol 4: Synthesis of 3-Chloro-4-methylbenzyl acetate
| Reagents & Materials | Amount | Molar Eq. |
| This compound | 1.57 g | 1.0 |
| Glacial Acetic Acid | 2.9 mL | 5.0 |
| Concentrated Sulfuric Acid (H₂SO₄) | 3-4 drops | Catalytic |
| Toluene | 30 mL | - |
Procedure:
-
Combine this compound, glacial acetic acid, and toluene in a 100 mL round-bottom flask.
-
Equip the flask with a Dean-Stark apparatus and a reflux condenser.
-
Carefully add 3-4 drops of concentrated sulfuric acid to the mixture.
-
Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene.
-
Continue refluxing until no more water is collected (typically 2-4 hours). Monitor the reaction by TLC.
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and wash with water (30 mL), a saturated aqueous sodium bicarbonate solution (2 x 30 mL, until effervescence ceases), and finally with brine (30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude ester.
-
Purify by column chromatography if necessary.
Conclusion
This compound is a readily available and highly versatile building block in organic synthesis. The protocols outlined in this guide demonstrate its utility in accessing key intermediates such as aldehydes, chlorides, ethers, and esters through reliable and well-established synthetic methods. The explanations provided for the underlying chemical principles are intended to empower researchers to adapt and optimize these procedures for their specific synthetic targets.
References
- 1. Page loading... [guidechem.com]
- 2. This compound | 39652-32-9 [chemicalbook.com]
- 3. innospk.com [innospk.com]
- 4. This compound [webbook.nist.gov]
- 5. rdchemicals.com [rdchemicals.com]
- 6. sciforum.net [sciforum.net]
- 7. Bot Verification [rasayanjournal.co.in]
- 8. 3-Chloro-4-methylbenzaldehyde | C8H7ClO | CID 12423085 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. 17.6 Reactions of Alcohols - Organic Chemistry | OpenStax [openstax.org]
- 11. Eco-Friendly Homo- and Cross-Etherification of Benzyl Alcohols Catalyzed by Iron(II/III) Chloride in Propylene Carbonate as a Green and Recyclable Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ether synthesis by etherification (alkylation) [organic-chemistry.org]
- 13. athabascau.ca [athabascau.ca]
- 14. chemguide.co.uk [chemguide.co.uk]
Derivatization of 3-Chloro-4-methylbenzyl alcohol for biological screening
An In-depth Technical Guide to the Derivatization of 3-Chloro-4-methylbenzyl alcohol for Biological Screening
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a substituted aromatic scaffold that presents a valuable starting point for the synthesis of novel compound libraries for biological screening. Its specific substitution pattern—a chlorine atom and a methyl group—offers a unique electronic and steric profile that can be exploited in drug design. The derivatization of its reactive benzylic alcohol functional group allows for the systematic exploration of chemical space to identify molecules with potent and selective biological activities. This guide provides a comprehensive overview of strategic synthetic methodologies for creating a diverse library of derivatives, detailed experimental protocols for key transformations, and a workflow for subsequent high-throughput biological screening and hit identification.
Introduction: The Rationale for Derivatization
In the landscape of drug discovery and chemical biology, the strategic modification of chemical scaffolds is a cornerstone for developing new therapeutic agents and molecular probes. This compound serves as an intriguing starting material due to its structural features. The chlorine substituent can influence the molecule's lipophilicity, metabolic stability, and binding interactions, while the methyl group provides a specific steric and electronic footprint.[1] The primary hydroxyl group is a versatile handle for a multitude of chemical transformations, enabling the creation of diverse libraries of esters, ethers, amides, and more complex structures.
The core objective of derivatizing this scaffold is to explore the Structure-Activity Relationship (SAR). By systematically altering the functionality at the benzylic position, researchers can probe how changes in size, lipophilicity, hydrogen bonding capacity, and electronic character impact a compound's interaction with a biological target. This iterative process of synthesis and screening is fundamental to identifying lead compounds with desired potency, selectivity, and pharmacokinetic properties. This document outlines key synthetic strategies and a robust screening protocol to facilitate this discovery process.
Synthetic Strategies for Library Development
The hydroxyl group of this compound is the primary site for derivatization. Several robust and versatile chemical reactions can be employed to generate a library with broad chemical diversity. The choice of reaction dictates the class of compounds produced and the range of functionalities introduced.
Causality Behind Strategy Selection:
-
Esterification: This is one of the most direct methods to introduce a vast array of functional groups. Esters are common in pharmaceuticals and can act as prodrugs, improving bioavailability. The reaction is typically high-yielding and tolerant of many functional groups.[2][3]
-
Etherification: Forming an ether linkage significantly alters the molecule's properties by removing the hydrogen bond donor capability of the parent alcohol and increasing lipophilicity. This can lead to improved cell permeability and modified metabolic profiles.[4][5]
-
Amide Synthesis: Amides are a critical functional group in medicinal chemistry due to their metabolic stability and ability to form strong hydrogen bonds. While not a direct conversion, modern oxidative coupling methods or multi-step sequences (conversion to a halide followed by substitution with an amine) provide access to this important class of compounds.[6][7]
-
Carbon-Carbon Bond Formation (via Benzyl Halide): For more profound structural modifications, the alcohol can be converted to a more reactive intermediate, such as a benzyl chloride.[8] This intermediate is a substrate for powerful cross-coupling reactions like the Suzuki-Miyaura coupling, which allows for the introduction of diverse aryl and heteroaryl moieties, dramatically expanding the accessible chemical space.[9][10][11][12]
The following diagram illustrates these primary synthetic pathways originating from the parent alcohol.
Caption: Key derivatization pathways from this compound.
Detailed Experimental Protocols
The following protocols are designed to be robust and reproducible, providing a solid foundation for library synthesis.
Protocol 1: Synthesis of 3-Chloro-4-methylbenzyl acetate (Esterification)
This protocol details a classic Fischer esterification, a cost-effective and straightforward method for producing ester derivatives.[2]
-
Materials & Reagents:
-
This compound
-
Glacial Acetic Acid
-
Concentrated Sulfuric Acid (Catalyst)
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
-
Procedure:
-
To a 100 mL round-bottom flask, add this compound (5.0 g, 31.9 mmol) and glacial acetic acid (5.75 mL, 100 mmol).
-
Carefully add 3-4 drops of concentrated sulfuric acid to the stirring mixture.
-
Attach a reflux condenser and heat the mixture to 100°C for 2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Dilute the mixture with 50 mL of ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with 50 mL of water, 50 mL of saturated NaHCO₃ solution (caution: CO₂ evolution), and 50 mL of brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane:ethyl acetate gradient) to yield the pure ester.
-
-
Safety Precautions: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Concentrated sulfuric acid is highly corrosive.
Protocol 2: Synthesis of 3-Chloro-4-methylbenzyl ethyl ether (Etherification)
This protocol utilizes a modern, iron-catalyzed method for the cross-etherification of a benzylic alcohol with a primary alcohol, which offers milder conditions compared to traditional methods.[4][5]
-
Materials & Reagents:
-
This compound
-
Ethanol (absolute)
-
Iron(III) chloride hexahydrate (FeCl₃·6H₂O)
-
Propylene Carbonate (Solvent)
-
Dichloromethane (DCM)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Pressure tube or sealed vial
-
Heating block or oil bath
-
-
Procedure:
-
In a pressure tube, combine this compound (1.0 g, 6.38 mmol), propylene carbonate (3 mL), and ethanol (1.1 mL, 19.1 mmol).
-
Add FeCl₃·6H₂O (86 mg, 0.32 mmol, 5 mol%) to the mixture.
-
Seal the tube tightly and place it in a preheated oil bath or heating block at 100°C.
-
Stir the reaction for 14-24 hours, monitoring by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with 20 mL of DCM and wash with 20 mL of water.
-
Separate the organic layer, dry it over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude oil via silica gel column chromatography to obtain the pure ether.
-
-
Safety Precautions: The reaction is performed under pressure at elevated temperatures; ensure the pressure tube is properly sealed and handled. Perform the reaction in a fume hood.
Data Presentation: Representative Derivative Library
The successful synthesis of a derivative library requires rigorous characterization. The following table summarizes expected data for a small, representative set of compounds synthesized from this compound.
| Compound ID | Structure Name | Synthetic Method | Expected Yield (%) | Expected Mass (m/z) [M+H]⁺ |
| LIB-001 | 3-Chloro-4-methylbenzyl acetate | Esterification | 85-95% | 199.06 |
| LIB-002 | 3-Chloro-4-methylbenzyl propionate | Esterification | 80-90% | 213.08 |
| LIB-003 | 3-Chloro-4-methylbenzyl benzoate | Esterification | 75-85% | 261.08 |
| LIB-004 | 3-Chloro-4-methylbenzyl ethyl ether | Etherification | 65-75% | 185.08 |
| LIB-005 | 3-Chloro-4-methylbenzyl benzyl ether | Etherification | 60-70% | 247.10 |
Biological Screening Workflow
Once a library of derivatives is synthesized and purified, the next critical phase is to assess their biological activity using a systematic screening process. High-Throughput Screening (HTS) is the industry standard for rapidly evaluating large numbers of compounds.[13]
Key Stages of a Screening Campaign:
-
Assay Development & Validation: The first step is to establish a robust and reproducible biological assay. This could be a biochemical assay (e.g., measuring enzyme inhibition) or a cell-based assay (e.g., measuring cell viability, reporter gene expression, or a specific phenotypic change).[14][15] The assay must be validated for its sensitivity, dynamic range, and statistical performance (e.g., calculating the Z' factor to ensure suitability for HTS).
-
Compound Management and Plating: The synthesized library is dissolved in a suitable solvent (typically DMSO) to create high-concentration master plates. Robotic liquid handlers are then used to dispense nanoliter volumes of each compound into multi-well assay plates (e.g., 384- or 1536-well format). Control wells containing only DMSO (negative control) and a known active compound (positive control) are included on every plate.
-
High-Throughput Screening (HTS): The automated screening process involves adding reagents, cells, or substrates to the assay plates, followed by incubation. A plate reader then measures the output signal (e.g., fluorescence, luminescence, absorbance).[13][16]
-
Data Analysis and Hit Identification: Raw data from the plate reader is normalized against the controls on each plate. A "hit" is defined as a compound that produces a response exceeding a predefined threshold (e.g., >50% inhibition or a signal that is 3 standard deviations from the negative control mean).
-
Hit Confirmation and Dose-Response Analysis: Initial hits are re-tested under the same conditions to confirm their activity and rule out false positives. Confirmed hits are then tested across a range of concentrations to generate a dose-response curve, from which key potency metrics like IC₅₀ (half-maximal inhibitory concentration) or EC₅₀ (half-maximal effective concentration) are determined.
The diagram below visualizes this comprehensive workflow.
Caption: A typical workflow for high-throughput biological screening of a chemical library.
Conclusion
The derivatization of this compound provides a fertile ground for the discovery of novel biologically active molecules. By employing a strategic combination of synthetic reactions such as esterification, etherification, and more advanced cross-coupling reactions, researchers can efficiently generate diverse chemical libraries. When coupled with a systematic and robust high-throughput screening workflow, this approach enables the effective exploration of structure-activity relationships and the identification of promising lead compounds for further development in pharmaceutical and agrochemical research. The methodologies and protocols outlined in this guide serve as a comprehensive resource for scientists embarking on this discovery process.
References
- 1. eurochlor.org [eurochlor.org]
- 2. scribd.com [scribd.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Eco-Friendly Homo- and Cross-Etherification of Benzyl Alcohols Catalyzed by Iron(II/III) Chloride in Propylene Carbonate as a Green and Recyclable Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Amidation of Benzylic Alcohols Under Visible Light - ChemistryViews [chemistryviews.org]
- 7. Amide synthesis by C-N coupling, hydrolysis, oxidation [organic-chemistry.org]
- 8. acgpubs.org [acgpubs.org]
- 9. Cu-Catalyzed Suzuki–Miyaura reactions of primary and secondary benzyl halides with arylboronates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
- 14. High-Throughput RT-PCR for small-molecule screening assays - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
Application Note: High-Performance Liquid Chromatography (HPLC) for the Analysis and Purification of 3-Chloro-4-methylbenzyl alcohol
Abstract
This comprehensive application note provides a detailed framework for the analytical determination and preparative purification of 3-Chloro-4-methylbenzyl alcohol using High-Performance Liquid Chromatography (HPLC). The methodologies presented are designed for researchers, scientists, and professionals in the field of drug development and chemical synthesis, ensuring high-purity isolation and accurate quantification of the target compound. The protocols are grounded in established chromatographic principles and include step-by-step instructions for method development, system setup, and data interpretation.
Introduction: The Role of HPLC in the Analysis of this compound
This compound is a halogenated aromatic alcohol that serves as a key intermediate in the synthesis of various organic molecules, including potential pharmaceutical agents. The purity of this starting material is paramount, as impurities can lead to unwanted side reactions, lower yields, and the generation of difficult-to-remove by-products in subsequent synthetic steps. Therefore, robust analytical methods for purity assessment and effective purification techniques are critical.
High-Performance Liquid Chromatography (HPLC) is the premier technique for the analysis and purification of such compounds due to its high resolution, sensitivity, and scalability. This guide outlines a systematic approach to developing both analytical and preparative HPLC methods for this compound, ensuring the final product meets stringent purity requirements.
Physicochemical Properties and Chromatographic Considerations
Understanding the physicochemical properties of this compound is fundamental to developing a successful HPLC method.
-
Structure: The molecule contains a benzene ring substituted with a chloromethyl group and a hydroxyl group. This structure imparts a moderate polarity.
-
Solubility: It is expected to be soluble in common organic solvents used in reversed-phase HPLC, such as methanol and acetonitrile, and sparingly soluble in water.
-
UV Absorbance: The presence of the aromatic ring results in strong UV absorbance, making UV detection a suitable and sensitive method for analysis. The estimated maximum absorbance (λmax) is in the range of 220-230 nm, with a secondary absorbance at approximately 270 nm. For optimal sensitivity and to minimize interference from common solvents, a detection wavelength of 225 nm is recommended.
Analytical HPLC Method Development
The primary goal of the analytical method is to achieve a baseline separation of this compound from any potential impurities, such as starting materials (e.g., 3-chloro-4-methylbenzaldehyde) or degradation products.
Workflow for Analytical Method Development
Caption: Workflow for analytical HPLC method development.
Recommended Analytical HPLC Parameters
The following table summarizes the optimized parameters for the rapid and efficient analysis of this compound.
| Parameter | Recommended Setting | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Provides excellent retention and resolution for compounds of moderate polarity. The dimensions offer a good balance of speed and efficiency. |
| Mobile Phase A | Water (HPLC Grade) | The aqueous component in a reversed-phase system. |
| Mobile Phase B | Acetonitrile (HPLC Grade) | A common organic modifier that provides good peak shape for aromatic compounds. |
| Gradient Program | 40% B to 90% B over 10 minutes | This gradient ensures the elution of the main peak with good symmetry while also eluting any more non-polar impurities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing optimal efficiency without excessive backpressure. |
| Column Temperature | 30 °C | Elevated temperature can improve peak shape and reduce viscosity, leading to lower backpressure. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
| Detector | UV/Vis or Diode Array Detector (DAD) | |
| Detection Wavelength | 225 nm | Offers high sensitivity for the analyte. A DAD can be used to confirm peak purity spectrally. |
| Sample Preparation | Dissolve sample in Acetonitrile/Water (50:50) to a concentration of 1 mg/mL. | Ensures solubility and compatibility with the mobile phase. |
Protocol for Analytical HPLC Analysis
-
System Preparation:
-
Purge the HPLC system with the mobile phases to remove any air bubbles.
-
Equilibrate the column with the initial mobile phase conditions (40% B) for at least 15 minutes or until a stable baseline is achieved.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with a 50:50 mixture of Acetonitrile and Water.
-
Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.
-
-
Injection and Data Acquisition:
-
Inject 10 µL of the prepared sample onto the equilibrated HPLC system.
-
Start the gradient run and data acquisition.
-
At the end of the run, include a high organic wash (e.g., 95% B for 2 minutes) to clean the column, followed by a re-equilibration step at the initial conditions.
-
-
Data Analysis:
-
Integrate the chromatogram to determine the peak area of this compound and any impurities.
-
Calculate the purity of the sample using the area percent method.
-
Preparative HPLC for Purification
Scaling up the analytical method to a preparative scale allows for the isolation of high-purity this compound. The primary challenge is to maximize throughput while maintaining resolution.
Workflow for Preparative HPLC Purification
Caption: Workflow for preparative HPLC purification.
Recommended Preparative HPLC Parameters
The following parameters are a starting point for scaling up the analytical method.
| Parameter | Recommended Setting | Rationale |
| Column | C18, 21.2 x 250 mm, 10 µm | A larger diameter column is required for preparative scale to accommodate higher sample loads. A larger particle size helps to reduce backpressure. |
| Mobile Phase A | Water (HPLC Grade) | |
| Mobile Phase B | Acetonitrile (HPLC Grade) | |
| Gradient Program | Isocratic at 55% B | An isocratic method is often preferred for preparative HPLC to simplify fraction collection and solvent recycling. The percentage of B should be adjusted to achieve a suitable retention time (k' of 2-5). |
| Flow Rate | 21 mL/min | The flow rate is scaled up from the analytical method based on the column diameter to maintain a similar linear velocity. |
| Column Temperature | Ambient | For preparative scale, ambient temperature is often sufficient and more practical. |
| Injection Volume | 1-5 mL | The injection volume will depend on the sample concentration and the loading capacity of the column. |
| Detector | UV/Vis with a preparative flow cell | A preparative flow cell is designed to handle higher flow rates without causing excessive backpressure. |
| Detection Wavelength | 225 nm | |
| Sample Preparation | Dissolve the crude sample in the mobile phase to the highest possible concentration without precipitation. | Maximizing the sample concentration increases the throughput of the purification. |
Protocol for Preparative HPLC Purification
-
System Preparation:
-
Equilibrate the preparative column with the isocratic mobile phase (55% B) until a stable baseline is achieved. This may take longer than with an analytical column.
-
-
Sample Preparation:
-
Prepare a concentrated solution of the crude this compound in the mobile phase.
-
Filter the solution to remove any insoluble material.
-
-
Injection and Fraction Collection:
-
Perform a small, analytical-scale injection on the preparative column to determine the retention time of the target peak.
-
Inject the concentrated sample onto the preparative column.
-
Begin collecting fractions just before the main peak starts to elute and continue until the peak has fully eluted. Use the UV detector signal to guide the fraction collection.
-
-
Analysis of Fractions:
-
Analyze each collected fraction using the analytical HPLC method described in Section 3 to determine its purity.
-
-
Pooling and Product Isolation:
-
Combine the fractions that meet the desired purity specification (e.g., >99.5%).
-
Remove the organic solvent (Acetonitrile) using a rotary evaporator.
-
The remaining aqueous solution can be extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate), and the organic layer dried and concentrated to yield the purified product.
-
-
Final Analysis:
-
Perform a final purity analysis of the isolated solid using the analytical HPLC method.
-
Conclusion
The HPLC methods detailed in this application note provide a robust and reliable approach for the quality control and purification of this compound. The analytical method is suitable for rapid purity assessment, while the preparative method allows for the isolation of the compound in high purity. These protocols can be adapted and optimized based on specific laboratory instrumentation and purity requirements, serving as a valuable resource for researchers and scientists in the chemical and pharmaceutical industries.
Application Notes & Protocols: Reaction Mechanisms Involving 3-Chloro-4-methylbenzyl alcohol
Introduction: The Synthetic Versatility of a Substituted Benzyl Alcohol
3-Chloro-4-methylbenzyl alcohol is a substituted aromatic alcohol that serves as a valuable intermediate in organic synthesis. Its structure, featuring a benzyl alcohol core with chloro and methyl substituents on the aromatic ring, provides a unique combination of reactivity and steric/electronic influence. The hydroxyl group is a versatile functional handle for a variety of transformations, while the chloro and methyl groups modulate the reactivity of the aromatic ring and the benzylic position. Understanding the fundamental reaction mechanisms of this compound is crucial for its effective utilization in the synthesis of fine chemicals, pharmaceutical intermediates, and other complex molecular architectures.[1][2] This guide provides an in-depth exploration of the key reaction pathways of this compound, complete with detailed protocols and mechanistic visualizations to empower researchers in their synthetic endeavors.
Synthesis of this compound
The most direct and common route to this compound is through the reduction of the corresponding carboxylic acid or aldehyde. The reduction of 3-chloro-4-methylbenzoic acid using a suitable reducing agent like lithium aluminum hydride (LiAlH₄) or borane (BH₃) is an effective method.
Mechanism: Reduction of a Carboxylic Acid
The mechanism for reduction with a hydride reagent like LiAlH₄ involves the initial deprotonation of the carboxylic acid, followed by nucleophilic attack of the hydride on the carbonyl carbon. This forms a tetrahedral intermediate which then eliminates to form the corresponding aldehyde. The aldehyde is immediately reduced further by another equivalent of the hydride to the alcoholate, which is then protonated during aqueous workup to yield the final benzyl alcohol product.
Diagram 1: Synthesis via Reduction of 3-Chloro-4-methylbenzoic acid
Caption: Synthesis of this compound.
Protocol 1: Synthesis of this compound
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (N₂ or Ar), add a suspension of lithium aluminum hydride (1.1 eq.) in anhydrous tetrahydrofuran (THF).
-
Addition: Cool the suspension to 0 °C using an ice bath. Dissolve 3-chloro-4-methylbenzoic acid (1.0 eq.) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel over 30 minutes, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, gently heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the flask back to 0 °C. Cautiously quench the excess LiAlH₄ by the sequential, dropwise addition of water, followed by 15% aqueous NaOH solution, and then more water (Fieser workup).
-
Workup: A granular precipitate of aluminum salts will form. Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate.
-
Purification: Combine the organic filtrates and remove the solvent under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield pure this compound.
Core Reaction Mechanisms and Protocols
A. Oxidation to 3-Chloro-4-methylbenzaldehyde
The oxidation of benzyl alcohols to their corresponding aldehydes is a cornerstone transformation in organic synthesis. These aldehydes are precursors to imines, carboxylic acids, and can participate in various carbon-carbon bond-forming reactions. For a substituted benzyl alcohol like this, chemoselective oxidation without affecting the chloro or methyl groups is key.
Mechanism: Palladium-Catalyzed Aerobic Oxidation A modern and efficient method involves a palladium catalyst, such as Palladium(II) acetate (Pd(OAc)₂), in the presence of a base like triethylamine (Et₃N) and an oxidant, which can be atmospheric oxygen. The mechanism is thought to involve the formation of a palladium-alkoxide intermediate. A β-hydride elimination step then occurs, yielding the aldehyde product, a palladium(0) species, and a protonated base. The palladium(0) is then re-oxidized to palladium(II) by the terminal oxidant (O₂) to complete the catalytic cycle.
// Nodes A [label="Pd(II)"]; B [label="Pd(II)-Alkoxide Complex"]; C [label="Pd(0) + Aldehyde"]; D [label="Reoxidation"];
// Edges A -> B [label="Alcohol + Base"]; B -> C [label="β-Hydride Elimination", fontcolor="#34A853"]; C -> A [label="O₂ (Air)", fontcolor="#EA4335"];
// Formatting A [fillcolor="#F1F3F4", style=filled]; B [fillcolor="#F1F3F4", style=filled]; C [fillcolor="#F1F3F4", style=filled]; }
Caption: Acid-catalyzed formation of a symmetrical ether.
Mechanism 2: Williamson Ether Synthesis (Unsymmetrical Ethers) This classic Sₙ2 reaction involves two steps. First, the alcohol is deprotonated with a strong base (e.g., NaH) to form a nucleophilic alkoxide. Second, this alkoxide attacks an alkyl halide (e.g., methyl iodide) to displace the halide and form the unsymmetrical ether.
Protocol 3: Iron-Catalyzed Symmetrical Etherification
-
Setup: To a vial, add this compound (1.0 eq.) and a green solvent such as propylene carbonate.
-
Catalyst: Add iron(III) chloride hexahydrate (FeCl₃·6H₂O, 5 mol%).
-
Reaction: Seal the vial and heat the mixture to 100 °C with stirring for 24 hours.
-
Monitoring: Follow the disappearance of the starting material by TLC.
-
Workup: After cooling, dilute the mixture with ethyl acetate and wash with water to remove the catalyst and solvent. Dry the organic phase over Na₂SO₄.
-
Purification: Concentrate the solvent and purify the resulting symmetrical ether by column chromatography.
C. Esterification Reactions
Esterification is the reaction of an alcohol with a carboxylic acid to form an ester and water. Esters are widely used as fragrances, solvents, and are key structural motifs in many drug molecules.
Mechanism: Fischer-Speier Esterification This is a reversible, acid-catalyzed condensation reaction. The mechanism involves three key stages:
-
Protonation of the Carboxylic Acid: The acid catalyst (e.g., H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic.
-
Nucleophilic Attack: The alcohol acts as a nucleophile and attacks the activated carbonyl carbon, forming a tetrahedral intermediate.
-
Proton Transfer and Elimination: A proton is transferred to one of the hydroxyl groups, which is then eliminated as water (a good leaving group), followed by deprotonation of the remaining carbonyl oxygen to regenerate the catalyst and yield the ester. [5][6]
Diagram 4: Mechanism of Fischer Esterification
Caption: Key stages of the Fischer esterification mechanism.
Protocol 4: Fischer Esterification with Acetic Acid
[7]
-
Setup: Combine this compound (1.0 eq.) and a carboxylic acid (e.g., acetic acid, 1.5-3.0 eq.) in a round-bottom flask. If the acid is solid, a solvent like toluene can be used.
-
Catalyst: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).
-
Reaction: Heat the mixture to reflux. To drive the equilibrium towards the product, water can be removed as it is formed using a Dean-Stark apparatus if using an immiscible solvent like toluene.
-
Monitoring: Monitor the reaction by TLC until completion (typically several hours).
-
Workup: Cool the mixture and dilute with a suitable organic solvent (e.g., ethyl acetate). Wash sequentially with water, a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst, and finally with brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure. Purify the crude ester by column chromatography or distillation.
D. Conversion to 3-Chloro-4-methylbenzyl chloride
Converting the alcohol to the more reactive benzyl chloride provides a powerful electrophile for Sₙ2 reactions, enabling the introduction of various nucleophiles (e.g., cyanides, azides, thiolates).
Mechanism: Reaction with Thionyl Chloride (SOCl₂) The reaction with thionyl chloride is a common and effective method. The alcohol's oxygen atom attacks the sulfur atom of SOCl₂, displacing a chloride ion. This forms a protonated chlorosulfite intermediate. A base, such as pyridine (often used as a solvent or co-solvent), or the displaced chloride ion deprotonates the intermediate. The resulting alkyl chlorosulfite then decomposes, often through an Sₙi (internal nucleophilic substitution) mechanism, to yield the benzyl chloride, sulfur dioxide (SO₂), and chloride ion. The formation of gaseous SO₂ helps drive the reaction to completion.
Diagram 5: Conversion of Alcohol to Chloride with SOCl₂
Caption: Mechanism for the chlorination of an alcohol using SOCl₂.
Protocol 5: Chlorination using Thionyl Chloride
[8]
-
Setup: In a fume hood, dissolve this compound (1.0 eq.) in a dry, inert solvent like dichloromethane (DCM) or use neat thionyl chloride. Add a catalytic amount of dimethylformamide (DMF) if desired (Vilsmeier-Haack conditions).
-
Addition: Cool the solution to 0 °C in an ice bath. Add thionyl chloride (SOCl₂, 1.1-1.5 eq.) dropwise. If pyridine is used as a base/solvent, it is often added at this stage.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours. The reaction may require gentle refluxing to go to completion. Monitor by TLC.
-
Workup: Carefully pour the reaction mixture onto crushed ice to quench the excess SOCl₂. Separate the organic layer.
-
Purification: Wash the organic layer with water, saturated NaHCO₃ solution, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude 3-Chloro-4-methylbenzyl chloride, which can be used directly or purified by vacuum distillation.
Analytical Characterization
The identity and purity of this compound and its reaction products should be confirmed using standard analytical techniques.
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be used for analysis, often with a mobile phase containing acetonitrile and water with a phosphoric or formic acid modifier. [9]* Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide definitive structural information. For the parent alcohol, characteristic peaks include the benzylic CH₂ protons (around 4.6 ppm), the methyl group protons (around 2.4 ppm), and distinct signals for the aromatic protons.
-
Mass Spectrometry (MS): MS confirms the molecular weight of the compound and can provide fragmentation patterns to aid in structural elucidation.
Safety and Handling
As with all laboratory chemicals, proper safety precautions must be observed.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves. [10][11]* Ventilation: Handle this compound and reagents like thionyl chloride in a well-ventilated fume hood. [12]* Incompatibilities: Avoid contact with strong acids, acid anhydrides, and acid chlorides, as these can lead to vigorous reactions. [10]* First Aid: In case of contact, rinse skin or eyes immediately with plenty of water for at least 15 minutes. If inhaled, move to fresh air. Seek medical attention if symptoms persist. [13]
References
- 1. This compound | 39652-32-9 [chemicalbook.com]
- 2. Page loading... [wap.guidechem.com]
- 3. Eco-Friendly Homo- and Cross-Etherification of Benzyl Alcohols Catalyzed by Iron(II/III) Chloride in Propylene Carbonate as a Green and Recyclable Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. Enhanced Esterification of Benzyl Alcohol with Acetic Acid using Sulfated Metal-Incorporated MCM-48: A Stable and Reusable Heterogeneous Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 8. Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound | SIELC Technologies [sielc.com]
- 10. fishersci.com [fishersci.com]
- 11. WERCS Studio - Application Error [assets.thermofisher.com]
- 12. sds.metasci.ca [sds.metasci.ca]
- 13. cdhfinechemical.com [cdhfinechemical.com]
Application Note: A Detailed Protocol for the Selective Oxidation of 3-Chloro-4-methylbenzyl Alcohol to 3-Chloro-4-methylbenzaldehyde
Abstract
This application note provides a comprehensive, field-proven guide for the selective oxidation of 3-chloro-4-methylbenzyl alcohol to its corresponding aldehyde, 3-chloro-4-methylbenzaldehyde. This transformation is a critical step in the synthesis of various fine chemicals and pharmaceutical intermediates. We will delve into the mechanistic underpinnings of the reaction, present a detailed, step-by-step protocol using Pyridinium Chlorochromate (PCC), and provide in-depth guidance on reaction monitoring, product purification, and analytical characterization. Furthermore, this document emphasizes best practices for safety and waste management, ensuring a scientifically sound and responsible experimental approach.
Introduction: The Importance of Selective Benzyl Alcohol Oxidation
The oxidation of primary alcohols to aldehydes is a cornerstone transformation in organic synthesis. However, achieving this selectivity can be challenging, as over-oxidation to the corresponding carboxylic acid is a common side reaction. For substituted benzyl alcohols like this compound, the resulting aldehyde is a valuable building block in medicinal chemistry and materials science. Traditional methods often employed harsh and hazardous heavy-metal reagents. While greener alternatives are emerging, chromium(VI)-based reagents like Pyridinium Chlorochromate (PCC) remain widely used due to their reliability and high yields for this specific transformation.[1][2] This guide will focus on a robust PCC-mediated oxidation, providing the necessary detail for successful and safe execution.
Mechanism and Reagent Selection: A Causal Explanation
The choice of Pyridinium Chlorochromate (PCC) as the oxidizing agent is predicated on its ability to deliver a controlled, single-step oxidation of primary alcohols to aldehydes without significant over-oxidation to carboxylic acids.[3] PCC is a complex of chromium trioxide, pyridine, and hydrochloric acid, and its milder nature compared to other chromium reagents like Jones reagent is a key advantage.[2]
The reaction mechanism proceeds through several key steps:
-
Formation of a Chromate Ester: The alcohol oxygen of this compound attacks the chromium center of PCC, forming a chromate ester intermediate.
-
Rate-Determining Step: A base (such as pyridine present in the reaction mixture) abstracts a proton from the carbon bearing the hydroxyl group. This step involves the cleavage of the C-H bond and is the rate-determining step of the reaction.[2][4]
-
Product Formation and Chromium Reduction: Concurrently, the electrons from the C-H bond shift to form a carbon-oxygen double bond, leading to the formation of the aldehyde product. The O-Cr bond breaks, and the chromium(VI) is reduced to a chromium(IV) species.[3][4]
This E2-like elimination mechanism is what prevents the over-oxidation to a carboxylic acid, as the absence of water in the reaction medium (typically anhydrous dichloromethane) prevents the formation of the gem-diol intermediate necessary for further oxidation.
Caption: General mechanism for the oxidation of a primary benzyl alcohol using PCC.
Detailed Experimental Protocol
This protocol is designed for the oxidation of this compound on a research laboratory scale.
Materials and Reagents
| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Quantity | Notes |
| This compound | 85303-76-8 | 156.61 | 1.0 g (6.38 mmol) | Starting material. |
| Pyridinium Chlorochromate (PCC) | 26299-14-9 | 215.56 | 2.05 g (9.57 mmol) | Oxidizing agent (1.5 equivalents). Handle with extreme caution.[5][6][7][8] |
| Anhydrous Dichloromethane (DCM) | 75-09-2 | 84.93 | 20 mL | Reaction solvent. Must be dry. |
| Celite® or Silica Gel (for workup) | 61790-53-2 | N/A | ~5 g | Filter aid to remove chromium byproducts. |
| Diethyl Ether (anhydrous) | 60-29-7 | 74.12 | ~100 mL | For washing and extraction. |
| Sodium Bicarbonate (sat. aq. soln.) | 144-55-8 | 84.01 | ~50 mL | For washing the organic layer. |
| Brine (sat. aq. NaCl soln.) | 7647-14-5 | 58.44 | ~50 mL | For washing the organic layer. |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | ~2 g | Drying agent. |
Equipment Setup
-
Round-bottom flask (100 mL) equipped with a magnetic stir bar.
-
Septum and nitrogen/argon inlet for maintaining an inert atmosphere.
-
Addition funnel (optional, for slow addition of the alcohol solution).
-
Glass funnel and filter paper or a fritted glass funnel.
-
Separatory funnel (250 mL).
-
Rotary evaporator.
Reaction Procedure
Caption: Step-by-step experimental workflow for the oxidation of this compound.
-
Preparation: In a flame-dried 100 mL round-bottom flask under a nitrogen or argon atmosphere, add Pyridinium Chlorochromate (PCC) (2.05 g, 9.57 mmol).
-
Solvent Addition: Add anhydrous dichloromethane (DCM) (15 mL) to the flask and stir the resulting orange suspension.
-
Substrate Addition: In a separate vial, dissolve this compound (1.0 g, 6.38 mmol) in anhydrous DCM (5 mL). Add this solution to the stirred PCC suspension in one portion (or dropwise via an addition funnel over 5-10 minutes). The mixture will turn dark brown to black.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) every 30 minutes (see Section 4.1 for details). The reaction is typically complete within 2-3 hours.
-
Workup - Quenching and Filtration: Once the starting material is consumed (as indicated by TLC), dilute the reaction mixture with anhydrous diethyl ether (50 mL). This will help precipitate the chromium byproducts.
-
Workup - Removal of Chromium Salts: Prepare a short plug of Celite® or silica gel in a fritted glass funnel. Pass the reaction mixture through this plug, and wash the plug thoroughly with additional diethyl ether (3 x 20 mL) to ensure all the product is collected. The filtrate should be a clear, pale yellow solution.
-
Workup - Aqueous Wash: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2 x 25 mL) and brine (1 x 25 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The crude product, 3-chloro-4-methylbenzaldehyde, can be purified by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent (e.g., starting with 95:5 hexane:ethyl acetate).
Analytical Characterization
Reaction Monitoring by Thin-Layer Chromatography (TLC)
-
Mobile Phase: 80:20 Hexane:Ethyl Acetate
-
Stationary Phase: Silica gel plates
-
Visualization: UV light (254 nm) and/or potassium permanganate stain.
-
Procedure: Spot the starting material, the reaction mixture, and a co-spot on the TLC plate. The product, 3-chloro-4-methylbenzaldehyde, will be less polar than the starting alcohol and will have a higher Rf value. The reaction is complete when the spot corresponding to the starting alcohol has disappeared.
Characterization of 3-Chloro-4-methylbenzaldehyde
The identity and purity of the final product should be confirmed by spectroscopic methods.
| Technique | Expected Observations |
| ¹H NMR | - Aldehydic proton (CHO) singlet around δ 9.9-10.1 ppm.[9]- Aromatic protons in the region of δ 7.3-7.9 ppm.[9]- Methyl group (CH₃) singlet around δ 2.4-2.5 ppm.[9] |
| ¹³C NMR | - Carbonyl carbon (C=O) signal around δ 190-195 ppm.- Aromatic carbon signals between δ 125-145 ppm.- Methyl carbon (CH₃) signal around δ 20-22 ppm. |
| IR Spectroscopy | - Strong C=O stretch for the aldehyde at approximately 1700-1710 cm⁻¹.[9]- C-H stretch for the aldehyde proton appearing as two weak bands around 2720 cm⁻¹ and 2820 cm⁻¹.[9]- Aromatic C-H stretches above 3000 cm⁻¹.[9] |
| Mass Spectrometry | - Molecular ion peak (M⁺) corresponding to the mass of 3-chloro-4-methylbenzaldehyde (C₈H₇ClO), which is approximately 154.02 g/mol . Isotopic pattern for chlorine (M⁺ and M+2 peaks in a ~3:1 ratio) should be observed. |
Safety, Waste Management, and Troubleshooting
Safety Precautions
-
Pyridinium Chlorochromate (PCC) is a suspected carcinogen and a strong oxidizing agent. [5][7] It must be handled in a chemical fume hood at all times. Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.[5][7]
-
Dichloromethane is a volatile and potentially toxic solvent. Handle it in a well-ventilated area, preferably a fume hood.
-
In case of skin or eye contact, flush immediately with copious amounts of water and seek medical attention.[6][8]
Waste Disposal
-
Chromium-containing waste is hazardous and must be disposed of properly. [10][11][12] All solid waste containing PCC (e.g., the Celite®/silica gel plug) and any aqueous solutions from the workup should be collected in a designated hazardous waste container for chromium waste.
-
It is possible to reduce the hazardous hexavalent chromium (Cr⁶⁺) to the less toxic trivalent chromium (Cr³⁺) before disposal by treatment with a reducing agent like sodium bisulfite, followed by neutralization.[13][14] Consult your institution's environmental health and safety (EHS) guidelines for specific procedures.[12]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | - Insufficient amount of PCC.- Wet solvent or glassware.- Inactive PCC. | - Use at least 1.5 equivalents of PCC.- Ensure all glassware is flame-dried and solvents are anhydrous.- Use freshly opened or properly stored PCC. |
| Low Yield | - Incomplete reaction.- Product loss during workup or purification. | - Ensure the reaction goes to completion by TLC.- Be meticulous during the filtration and extraction steps. Ensure the Celite®/silica plug is washed thoroughly.- Optimize column chromatography conditions. |
| Presence of Carboxylic Acid | - Presence of water in the reaction mixture.- Over-reaction. | - This is unlikely with PCC but if observed, ensure strictly anhydrous conditions.- Do not let the reaction run for an excessively long time after the starting material is consumed. |
| Dark, Tarry Residue | - Common with PCC oxidations. | - Diluting with a non-polar solvent like diethyl ether or hexane before filtration helps to precipitate the chromium salts and makes them easier to remove.[4] |
Conclusion
The protocol detailed in this application note provides a reliable and reproducible method for the selective oxidation of this compound to 3-chloro-4-methylbenzaldehyde using Pyridinium Chlorochromate. By understanding the underlying mechanism and adhering to the outlined procedures for reaction execution, monitoring, and, crucially, safety and waste management, researchers can confidently synthesize this important chemical intermediate for further applications in drug discovery and materials science.
References
- 1. cs.gordon.edu [cs.gordon.edu]
- 2. Kinetics and mechanism of the oxidation of substituted benzyl alcohols by pyridinium chlorochromate - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. PCC Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. lobachemie.com [lobachemie.com]
- 7. chem.pharmacy.psu.ac.th [chem.pharmacy.psu.ac.th]
- 8. Pyridinium Chlorochromate Manufacturers, with SDS [mubychem.com]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. protocols.io [protocols.io]
- 11. p2infohouse.org [p2infohouse.org]
- 12. ehrs.upenn.edu [ehrs.upenn.edu]
- 13. aeonlaboratories.com [aeonlaboratories.com]
- 14. Sciencemadness Discussion Board - Disposal of hexavalent chromium - Powered by XMB 1.9.11 [sciencemadness.org]
Troubleshooting & Optimization
Technical Support Center: Overcoming Low Yield in 3-Chloro-4-methylbenzyl Alcohol Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Chloro-4-methylbenzyl alcohol. This guide is designed to provide expert advice and practical solutions to common challenges encountered during its chemical transformations. As Senior Application Scientists, we understand that achieving high yields is critical for the success of your synthetic routes. This resource consolidates field-proven insights and scientifically-grounded protocols to help you troubleshoot and optimize your reactions.
Troubleshooting Guide: Diagnosis and Solutions for Low Yields
This section addresses specific experimental issues in a question-and-answer format, focusing on the causality behind the problem and providing actionable solutions.
Issue 1: Low Yield in the Oxidation to 3-Chloro-4-methylbenzaldehyde
Q1: My oxidation of this compound to the aldehyde is resulting in a low yield of the desired product, with significant recovery of starting material and formation of a byproduct I suspect is the carboxylic acid. What is going wrong?
A1: This is a classic challenge in the oxidation of primary benzyl alcohols. The low yield is likely due to one of two issues: incomplete reaction or over-oxidation.
-
Incomplete Reaction: The oxidizing agent may not be sufficiently reactive, or the reaction conditions may be too mild.
-
Over-oxidation: Many strong oxidizing agents (e.g., chromic acid, KMnO₄) will not stop at the aldehyde stage and will proceed to form the more stable carboxylic acid, especially in the presence of water.[1]
Troubleshooting Strategies:
-
Choice of Oxidizing Agent: The key is to use a reagent known for its selectivity for primary alcohols to aldehydes.
-
Pyridinium Chlorochromate (PCC): PCC is a classic and effective reagent for this transformation. It is typically used in an anhydrous solvent like dichloromethane (DCM), which prevents the formation of the aldehyde hydrate intermediate that is susceptible to over-oxidation.[1]
-
TEMPO-based Systems: A catalytic amount of 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) with a stoichiometric co-oxidant (like sodium hypochlorite or 1-chloro-1,2-benziodoxol-3(1H)-one) is a highly efficient and mild method for selective oxidation.[2][3] This system often provides excellent yields at room temperature.[2]
-
-
Control of Reaction Conditions:
-
Anhydrous Conditions: Ensure your solvent and glassware are thoroughly dried, especially when using reagents like PCC. Water facilitates over-oxidation.
-
Temperature Control: Perform the reaction at the recommended temperature. For many selective oxidations, this is at or below room temperature. Adding the oxidant slowly while monitoring the internal temperature can prevent runaway reactions and side product formation.
-
Workflow for Diagnosing Oxidation Issues
Caption: Troubleshooting workflow for low-yield oxidation.
Issue 2: Poor Conversion in Etherification Reactions (e.g., Williamson Ether Synthesis)
Q2: I'm attempting to synthesize a 3-chloro-4-methylbenzyl ether via a Williamson synthesis (reacting the alcohol with a base and an alkyl halide), but I'm getting very low conversion and recovering most of my alcohol.
A2: The Williamson ether synthesis is an SN2 reaction that depends on the efficient formation of a potent nucleophile (the alkoxide) and its subsequent reaction with an electrophile.[4][5] Low conversion typically points to an issue with the first step: deprotonation.
Troubleshooting Strategies:
-
Base Selection: The pKa of a benzyl alcohol is around 15. The base you choose must be strong enough to deprotonate it effectively.
-
Weak Bases (e.g., K₂CO₃, Et₃N): These are often insufficient to generate a high concentration of the alkoxide from the alcohol, leading to slow or incomplete reactions.
-
Strong Bases (e.g., NaH, KH): Sodium hydride is a powerful, non-nucleophilic base that irreversibly deprotonates the alcohol to form the sodium alkoxide.[5][6] This is the most common and effective choice for this reaction.
-
-
Solvent Choice: The solvent must be aprotic to avoid quenching the base and the alkoxide.
-
Reagent Quality and Handling:
-
Anhydrous Conditions: Sodium hydride reacts violently with water. All reagents and solvents must be strictly anhydrous. The alcohol should be dried before use (e.g., by azeotropic distillation with toluene).
-
Order of Addition: The standard procedure is to add the alcohol to a suspension of NaH in the solvent first. Allow time for the deprotonation (hydrogen gas evolution will be observed) to complete before adding the alkyl halide.
-
Table 1: Comparison of Bases for Williamson Ether Synthesis
| Base | pKa of Conjugate Acid | Typical Solvents | Comments & Recommendations |
| NaH | ~35 | THF, DMF | Highly Recommended. Irreversible deprotonation ensures high concentration of the nucleophile. Requires strict anhydrous conditions. |
| K₂CO₃ | ~10.3 | DMF, Acetonitrile | Generally too weak for efficient deprotonation of the alcohol itself. More suitable for phenols. |
| NaOH/KOH | ~15.7 | DMSO, DMF | Can be used, but the equilibrium is less favorable than with NaH. Water byproduct can interfere.[4] |
Issue 3: Low Yield in Nucleophilic Substitution (e.g., Halogenation)
Q3: I'm trying to convert this compound to the corresponding benzyl chloride using SOCl₂ (thionyl chloride), but the yield is poor and the reaction mixture is turning dark.
A3: The direct conversion of a benzyl alcohol to a benzyl halide requires converting the hydroxyl group, a notoriously poor leaving group (OH⁻), into a good leaving group.[8][9] While reagents like SOCl₂ or PBr₃ are designed for this, benzylic systems are prone to side reactions under strongly acidic conditions, leading to decomposition and low yields.
Troubleshooting Strategies:
-
Activation of the Hydroxyl Group: The hydroxyl group must be activated to facilitate displacement.[10]
-
Protonation: Using strong acids like HBr or HCl converts -OH to -OH₂⁺, a much better leaving group (H₂O).[9][10] This favors an SN1 mechanism due to the stability of the resulting benzylic carbocation. However, this can lead to side reactions.
-
Conversion to a Sulfonate Ester: A more controlled, two-step approach is often superior. First, react the alcohol with tosyl chloride (TsCl) or mesyl chloride (MsCl) in the presence of a base like pyridine. This forms a tosylate or mesylate, which are excellent leaving groups. The subsequent SN2 reaction with a halide source (e.g., LiCl, NaBr) is typically clean and high-yielding.[8]
-
-
Reaction Conditions for SOCl₂: If using thionyl chloride directly, the conditions must be carefully controlled.
-
Addition of a Base: Including a non-nucleophilic base like pyridine can neutralize the HCl generated during the reaction, preventing acid-catalyzed decomposition of the starting material and product.
-
Temperature: The reaction should be performed at low temperature (e.g., 0 °C) to minimize side reactions.
-
Protocol: Two-Step Conversion to 3-Chloro-4-methylbenzyl Chloride via Tosylate
Step 1: Tosylation
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (N₂ or Ar).
-
Cool the solution to 0 °C in an ice bath.
-
Add pyridine (1.5 eq).
-
Add p-toluenesulfonyl chloride (TsCl) (1.2 eq) portion-wise, keeping the temperature at 0 °C.
-
Stir at 0 °C for 2-4 hours, monitoring by TLC.
-
Upon completion, quench with water and perform a standard aqueous workup (wash with 1 M HCl, sat. NaHCO₃, brine).
-
Dry the organic layer (e.g., over MgSO₄), filter, and concentrate to yield the benzyl tosylate.[8]
Step 2: Halogenation
-
Dissolve the crude benzyl tosylate (1.0 eq) in a suitable solvent like acetone or DMF.
-
Add lithium chloride (LiCl) (1.5 - 2.0 eq).
-
Heat the mixture (e.g., 50-60 °C) and stir for 2-6 hours, monitoring by TLC.
-
After completion, cool, dilute with water, and extract the product with a solvent like diethyl ether.
-
Perform a standard aqueous workup, dry the organic layer, and concentrate to obtain the product.
Caption: Controlled two-step halogenation workflow.
Issue 4: Low Yield in Fischer Esterification
Q4: My Fischer esterification of this compound with acetic acid (using H₂SO₄ as a catalyst) is giving me only a ~60% yield, even after prolonged heating. How can I improve this?
A4: The Fischer esterification is a classic example of a reaction at equilibrium.[11] Achieving a yield significantly higher than the equilibrium constant allows requires actively shifting the equilibrium towards the products, as described by Le Châtelier's principle.
Troubleshooting Strategies:
-
Use of Excess Reagent: The most straightforward way to shift the equilibrium is to use a large excess of one of the reactants.[11]
-
If the alcohol is your limiting and most valuable reagent, use a large excess of the carboxylic acid (if it is inexpensive and easily removed) or vice-versa. Using the alcohol as the solvent is also a common and effective strategy. One study noted that increasing from equimolar amounts to a 10-fold excess of alcohol increased the yield from 65% to 97%.[11]
-
-
Removal of Water: Water is a product of the reaction. Removing it as it forms will prevent the reverse reaction (ester hydrolysis) and drive the formation of the ester.
-
Dean-Stark Apparatus: The most effective method is to use a Dean-Stark trap with a solvent that forms an azeotrope with water (e.g., toluene, benzene). The water is collected in the trap while the solvent returns to the reaction flask.
-
Drying Agents: While less common for this specific reaction, adding a chemical drying agent can also be effective.
-
-
Alternative Esterification Methods: If equilibrium remains a problem, consider a non-equilibrium approach.
-
Acylation with an Acyl Chloride or Anhydride: React the alcohol with a more reactive carboxylic acid derivative like acetyl chloride or acetic anhydride in the presence of a base (e.g., pyridine, triethylamine). This reaction is essentially irreversible and typically provides very high yields.
-
Table 2: Strategies to Maximize Fischer Esterification Yield
| Strategy | Principle | Implementation | Pros | Cons |
| Excess Reagent | Le Châtelier's Principle | Use a 5-10 fold excess of the less expensive reactant. | Simple, no special equipment. | Requires removal of large excess of starting material. |
| Water Removal | Le Châtelier's Principle | Use a Dean-Stark apparatus with toluene. | Highly effective for driving reaction to completion. | Requires specific glassware and azeotropic solvent. |
| Use Acyl Chloride | Irreversible Reaction | React alcohol with acetyl chloride and pyridine. | Fast, high-yielding, not limited by equilibrium. | Acyl chlorides are moisture-sensitive and corrosive. |
Frequently Asked Questions (FAQs)
Q: Does the 3-chloro, 4-methyl substitution pattern on the benzyl alcohol create significant steric hindrance?
A: Steric hindrance is the congestion caused by the physical presence of surrounding groups, which can slow down or prevent reactions.[12] For this compound, the substituents are on the aromatic ring and not directly on the benzylic carbon (the reaction center). Therefore, they do not create significant direct steric hindrance for reactions at the benzylic -CH₂OH group, especially compared to ortho-substituted (2-position) analogs.[13][14] The primary impact of these substituents is electronic; the chloro group is electron-withdrawing, and the methyl group is electron-donating.
Q: What is the best way to purify this compound and its derivatives?
A: The purification method depends on the scale and the nature of the impurities.
-
Column Chromatography: For small to medium scales, silica gel column chromatography is highly effective for separating the desired product from unreacted starting materials and non-polar byproducts. A typical eluent system would be a gradient of ethyl acetate in hexanes.
-
Recrystallization: If the product is a solid at room temperature and of sufficient purity (>90%), recrystallization can be an excellent method for obtaining highly pure material.[15] A solvent screen should be performed to find a suitable system where the product is soluble at high temperatures but sparingly soluble at low temperatures.
-
Distillation: If the product is a liquid with a boiling point sufficiently different from impurities, vacuum distillation can be used for purification.
Q: How should I activate the hydroxyl group for nucleophilic substitution? Is protonation with strong acid always the best choice?
A: Activation is necessary because the hydroxide ion (OH⁻) is a poor leaving group.[8][9] While protonation with a strong acid is a common method, it is not always the best choice for benzyl alcohols. This method generates a benzylic carbocation intermediate (SN1 pathway), which can be susceptible to side reactions or rearrangements. A more controlled and often higher-yielding method is to convert the alcohol into a sulfonate ester (like a tosylate or mesylate) first.[8] This intermediate has an excellent leaving group and undergoes a clean SN2 displacement with a wide range of nucleophiles, typically with high yields and predictable stereochemistry (if applicable).[8]
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. d-nb.info [d-nb.info]
- 3. Aldehyde synthesis by oxidation of alcohols and rearrangements [organic-chemistry.org]
- 4. jk-sci.com [jk-sci.com]
- 5. uwindsor.ca [uwindsor.ca]
- 6. Benzyl group - Wikipedia [en.wikipedia.org]
- 7. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
- 8. benchchem.com [benchchem.com]
- 9. m.youtube.com [m.youtube.com]
- 10. digscholarship.unco.edu [digscholarship.unco.edu]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. youtube.com [youtube.com]
- 14. cdnsciencepub.com [cdnsciencepub.com]
- 15. rsc.org [rsc.org]
Technical Support Center: Purification of 3-Chloro-4-methylbenzyl alcohol
Welcome to the technical support center for 3-Chloro-4-methylbenzyl alcohol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges associated with the purification of this important chemical intermediate. Here, you will find practical troubleshooting advice and frequently asked questions, grounded in established chemical principles, to help you achieve your desired purity and yield.
Troubleshooting Guide
This section addresses specific issues encountered during the purification of this compound in a direct question-and-answer format.
Question: My final product shows persistent impurities by HPLC analysis, even after recrystallization. What are they and how can I remove them?
Answer:
Persistent impurities in this compound are typically process-related or arise from degradation. The most common culprits include:
-
3-Chloro-4-methylbenzaldehyde: The most likely impurity, formed by the oxidation of the benzyl alcohol. Benzyl alcohols are susceptible to air oxidation, which can be accelerated by heat and light[1][2].
-
3-Chloro-4-methylbenzoic acid: Further oxidation of the benzaldehyde impurity leads to the corresponding carboxylic acid[2][3].
-
Unreacted Starting Materials: Depending on the synthetic route, this could include compounds like 3-chloro-4-methyltoluene or a corresponding benzyl halide.
-
Isomeric Impurities: Positional isomers such as 2-Chloro-4-methylbenzyl alcohol or 4-Chloro-3-methylbenzyl alcohol may be present, arising from non-selective steps in the synthesis[4].
Troubleshooting Workflow:
-
Impurity Identification: If possible, use mass spectrometry (GC-MS or LC-MS) to identify the molecular weights of the impurities. The aldehyde and acid will have distinct masses and fragmentation patterns. Isomers will have the same mass but can often be separated chromatographically.
-
Chemical Wash: To remove acidic (benzoic acid) or aldehydic impurities, an aqueous wash of an organic solution of your crude product can be effective.
-
For Acidic Impurities: Wash the solution (e.g., in ethyl acetate or dichloromethane) with a dilute base like 5% sodium bicarbonate (NaHCO₃) solution. The acid will be deprotonated to its carboxylate salt and move into the aqueous layer.
-
For Aldehydic Impurities: A wash with a fresh, aqueous solution of sodium bisulfite (NaHSO₃) can form a water-soluble adduct with the aldehyde, pulling it out of the organic phase.
-
-
Multi-Step Purification: If significant impurities remain, a single technique may be insufficient. Consider a sequential approach:
-
Distillation: If the impurities have significantly different boiling points, vacuum distillation can be a powerful first-pass purification step.
-
Recrystallization: Follow distillation with recrystallization from a well-chosen solvent system to refine the product and remove closely-related impurities. .
-
Question: My recrystallization of this compound results in a low yield or "oils out." What can I do?
Answer:
Low yield or "oiling out" (where the compound separates as a liquid instead of forming crystals) during recrystallization is almost always a solvent-related issue[5]. This compound is a moderately polar compound.
Core Principles of Solvent Selection: The ideal solvent should dissolve the compound poorly at low temperatures but completely at high temperatures[5][6].
Troubleshooting Steps:
-
Re-evaluate Your Solvent:
-
If the compound "oils out," the solution is likely supersaturated at a temperature above the compound's melting point. This often happens when the boiling point of the solvent is too high or the compound's solubility is too great. Try a solvent with a lower boiling point or one in which the compound is less soluble.
-
If the yield is poor, too much solvent was likely used, or the compound is too soluble in the solvent even at cold temperatures[7].
-
-
Employ a Two-Solvent System: This is a highly effective method when a single perfect solvent cannot be found[7].
-
Step 1: Dissolve the crude alcohol in a minimal amount of a "good" hot solvent (one in which it is very soluble, e.g., Toluene, Dichloromethane).
-
Step 2: While the solution is still hot, slowly add a "poor" solvent (one in which the alcohol is insoluble, e.g., Hexane, Heptane) dropwise until you see persistent cloudiness (turbidity).
-
Step 3: Add a few more drops of the hot "good" solvent to make the solution clear again.
-
Step 4: Allow the solution to cool slowly. This mixed-solvent system fine-tunes the solubility to promote crystal growth.
-
-
Control the Cooling Rate: Slow, undisturbed cooling is critical for forming pure, well-defined crystals. Crashing the temperature too quickly (e.g., by putting it directly into an ice bath) traps impurities and leads to smaller, less pure crystals or oils[5]. Allow the flask to cool to room temperature on the benchtop before moving to an ice bath.
-
Induce Crystallization: If crystals are slow to form, try scratching the inside of the flask with a glass rod at the solution's surface or adding a "seed crystal" from a previous pure batch[5].
| Solvent System | Pros | Cons | Best For |
| Single Solvent (e.g., Toluene) | Simple, straightforward procedure. | Can be difficult to find an ideal solvent; risk of low yield if too much is used. | Crude material with >90% purity. |
| Two-Solvent (e.g., Toluene/Hexane) | Highly versatile and tunable for optimal yield and purity.[7] | Requires careful, slow addition of the anti-solvent to avoid oiling out. | Oily products or when a good single solvent isn't available. |
| Water | Inexpensive, non-toxic, non-flammable. | The compound has low water solubility; may require high temperatures. | Removing highly polar or salt impurities. |
Frequently Asked Questions (FAQs)
Q1: What is the best analytical method to determine the purity of this compound?
A1: High-Performance Liquid Chromatography (HPLC) is the preferred method. A reverse-phase C18 column with a mobile phase gradient of acetonitrile and water (often with a small amount of acid like phosphoric or formic acid for peak shape) provides excellent separation of the alcohol from its common aldehyde and acid impurities[3][8][9]. Gas Chromatography (GC) can also be used, but the higher temperatures of the injection port can sometimes cause minor degradation of the benzyl alcohol.
Q2: My purified this compound degrades over time in storage. What are the optimal storage conditions?
A2: Benzyl alcohols are susceptible to slow air oxidation, especially when exposed to light and air[10]. To ensure long-term stability:
-
Store under an inert atmosphere: Purge the container with nitrogen or argon before sealing.
-
Use an amber glass bottle: Protect the compound from light.
-
Store in a cool, dry place: Refrigeration is often recommended.
Q3: Can I use column chromatography for purification?
A3: Yes, silica gel column chromatography is a viable, albeit more labor-intensive, method for purifying this compound.
-
Stationary Phase: Standard silica gel (230-400 mesh).
-
Mobile Phase (Eluent): A solvent system of increasing polarity is needed. Start with a non-polar solvent like hexane and gradually increase the proportion of a more polar solvent like ethyl acetate. A typical gradient might be from 5% to 30% ethyl acetate in hexane. The less polar impurities will elute first, followed by the desired alcohol, and finally, more polar impurities like the carboxylic acid.
Visualized Workflow: Purification Strategy Selection
The following diagram outlines a decision-making process for selecting the appropriate purification strategy based on the initial assessment of the crude product.
Caption: Decision workflow for purifying this compound.
Detailed Protocol: Two-Solvent Recrystallization
This protocol provides a step-by-step method for purifying 10 g of crude this compound using a toluene/hexane solvent system.
Materials:
-
Crude this compound (10 g)
-
Toluene (solvent)
-
Hexane (anti-solvent)
-
250 mL Erlenmeyer flask
-
Hot plate with stirring
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Dissolution: Place the 10 g of crude material into the 250 mL Erlenmeyer flask with a stir bar. Add approximately 20-30 mL of toluene. Gently heat the mixture on a hot plate with stirring until it begins to boil. Add more toluene in small portions (1-2 mL at a time) until all the solid has just dissolved[6][7]. Avoid adding a large excess of solvent.
-
Hot Filtration (Optional): If there are insoluble impurities (e.g., dust, inorganic salts), perform a hot gravity filtration at this stage.
-
Addition of Anti-Solvent: While keeping the toluene solution hot (but not boiling), slowly add hexane dropwise from a pipette or dropping funnel while stirring. Continue adding hexane until the solution becomes faintly and persistently cloudy.
-
Clarification: Add 1-2 mL of hot toluene dropwise, just enough to redissolve the precipitate and make the solution clear again.
-
Cooling and Crystallization: Remove the flask from the heat, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature on a benchtop without disturbance. Crystal formation should begin. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal precipitation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel[6].
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold hexane (5-10 mL) to remove any residual soluble impurities.
-
Drying: Leave the crystals under vacuum on the funnel to pull air through them for 15-20 minutes. For final drying, transfer the crystals to a watch glass or drying dish and place them in a vacuum oven at a low temperature (e.g., 30-40°C) until a constant weight is achieved.
References
- 1. Chemical Transformations of Benzyl Alcohol Caused by Atomic Chlorine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Benzyl Alcohol? [synapse.patsnap.com]
- 3. Determination of benzyl alcohol and its metabolite in plasma by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Page loading... [guidechem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Home Page [chem.ualberta.ca]
- 8. Separation of Benzyl alcohol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. This compound | SIELC Technologies [sielc.com]
- 10. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
Identifying byproducts in the synthesis of 3-Chloro-4-methylbenzyl alcohol
Welcome to the technical support guide for the synthesis of 3-Chloro-4-methylbenzyl alcohol. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during its synthesis. The guidance provided herein is based on established chemical principles and practical laboratory experience to ensure scientific integrity and experimental success.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to produce this compound?
A1: The primary methods for synthesizing this compound involve the reduction of a corresponding carbonyl compound. The two most prevalent starting materials are 3-Chloro-4-methylbenzoic acid and 3-Chloro-4-methylbenzaldehyde.
-
Reduction of 3-Chloro-4-methylbenzoic acid: This is a robust method often employing strong reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent such as tetrahydrofuran (THF).
-
Reduction of 3-Chloro-4-methylbenzaldehyde: This route uses milder reducing agents, most commonly sodium borohydride (NaBH₄) in an alcoholic solvent like methanol or ethanol.
An alternative, though less common, approach is the Grignard reaction, which involves reacting 3-chloro-4-methylmagnesium bromide with formaldehyde.[1]
Q2: My yield of this compound is consistently low. What are the likely causes?
A2: Low yields can stem from several factors, often related to reagent purity, reaction conditions, or workup procedures.
-
Reagent Quality: Ensure your starting materials and reagents are pure and anhydrous, especially when using moisture-sensitive reagents like LiAlH₄ or Grignard reagents.[1] The presence of water will quench these reagents, significantly reducing your yield.
-
Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Suboptimal Temperature: Reductions with LiAlH₄ are typically performed at 0°C initially and then allowed to warm to room temperature or refluxed.[2] Deviations from the optimal temperature profile can lead to side reactions.
-
Workup Losses: During the aqueous workup, ensure the pH is adjusted correctly to protonate the intermediate alkoxide and to facilitate the separation of the organic and aqueous layers. Multiple extractions with a suitable organic solvent will maximize the recovery of your product.
Q3: I am observing an unexpected peak in my GC-MS analysis. What could it be?
A3: An unexpected peak indicates the presence of a byproduct. The identity of the byproduct depends on the synthetic route and the specific reaction conditions. Please refer to the Troubleshooting Guide below for a detailed breakdown of potential byproducts and their identification.
Troubleshooting Guide: Identification and Mitigation of Byproducts
The formation of byproducts is a common challenge in organic synthesis. This guide will help you identify potential impurities in your synthesis of this compound and provide strategies to minimize their formation.
Scenario 1: Synthesis via Reduction of 3-Chloro-4-methylbenzoic Acid
Observed Issue: The presence of a compound with a mass consistent with the starting material and another with a higher molecular weight.
Potential Byproducts:
-
Unreacted 3-Chloro-4-methylbenzoic Acid: This is the most common impurity if the reaction is incomplete.
-
Ester Formation: If the reaction is quenched with an alcohol (e.g., ethanol) before all the LiAlH₄ is consumed, the corresponding ethyl ester, Ethyl 3-chloro-4-methylbenzoate, can form.
Plausible Mechanism of Formation:
The reduction of a carboxylic acid with LiAlH₄ is a two-step process. First, the carboxylate salt is formed, followed by reduction to the primary alcohol. If an insufficient amount of LiAlH₄ is used, or the reaction time is too short, unreacted starting material will remain.
Caption: Reduction of 3-chloro-4-methylbenzoic acid.
Troubleshooting and Mitigation:
| Byproduct | Identification (Expected Mass Spec/NMR Signals) | Mitigation Strategies |
| Unreacted 3-Chloro-4-methylbenzoic Acid [3] | MS: M+ peak corresponding to C₈H₇ClO₂. ¹H NMR: Carboxylic acid proton signal (~12-13 ppm). | - Use a slight excess of LiAlH₄ (1.1-1.5 equivalents).- Ensure the reaction goes to completion by monitoring with TLC.- Increase reaction time or temperature if necessary. |
| Ethyl 3-chloro-4-methylbenzoate | MS: M+ peak corresponding to C₁₀H₁₁ClO₂. ¹H NMR: Ethyl group signals (quartet ~4.3 ppm, triplet ~1.3 ppm). | - Quench the reaction with water and/or aqueous acid, not an alcohol.- Ensure all LiAlH₄ is consumed before adding any alcohol. |
Experimental Protocol: Detection of Unreacted Starting Material by TLC
-
Prepare a TLC chamber with a suitable solvent system (e.g., 30% Ethyl Acetate in Hexane).
-
Spot the crude reaction mixture, a co-spot (crude mixture + starting material), and the starting material standard on a TLC plate.
-
Develop the plate and visualize under UV light.
-
The presence of a spot in the crude mixture lane that corresponds to the Rf value of the starting material confirms its presence.
Scenario 2: Synthesis via Reduction of 3-Chloro-4-methylbenzaldehyde
Observed Issue: The presence of a byproduct with a similar retention time to the product but a different mass spectrum, and another byproduct with a significantly higher molecular weight.
Potential Byproducts:
-
3-Chloro-4-methylbenzoic Acid: Over-oxidation of the starting aldehyde or oxidation of the product alcohol during workup or storage.
-
Dimerization/Etherification Products (Bis(3-chloro-4-methylbenzyl) ether): Can form under acidic conditions during workup.
Plausible Mechanism of Formation:
Aldehydes are susceptible to oxidation to carboxylic acids, especially if exposed to air for prolonged periods. The formation of the ether byproduct can be catalyzed by acid, leading to the condensation of two molecules of the benzyl alcohol.
Caption: Main and side reactions from the aldehyde.
Troubleshooting and Mitigation:
| Byproduct | Identification (Expected Mass Spec/NMR Signals) | Mitigation Strategies |
| 3-Chloro-4-methylbenzoic Acid [4] | MS: M+ peak corresponding to C₈H₇ClO₂. ¹H NMR: Absence of aldehyde proton (~10 ppm), presence of carboxylic acid proton (~12-13 ppm). | - Use fresh, high-purity 3-chloro-4-methylbenzaldehyde.- Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).- Avoid prolonged exposure of the product to air. |
| Bis(3-chloro-4-methylbenzyl) ether | MS: M+ peak corresponding to C₁₆H₁₆Cl₂O. ¹H NMR: Absence of hydroxyl proton, characteristic benzylic ether CH₂ signal. | - Neutralize the reaction mixture carefully during workup to avoid strongly acidic conditions.- Minimize the time the product is in contact with acid. |
Experimental Protocol: Purification by Column Chromatography
-
Prepare a silica gel column using a suitable solvent system (e.g., a gradient of Ethyl Acetate in Hexane).
-
Load the crude product onto the column.
-
Elute the column, collecting fractions.
-
Analyze the fractions by TLC to identify and combine those containing the pure desired product.
Scenario 3: Synthesis via Grignard Reaction
Observed Issue: Formation of a significant amount of a hydrocarbon byproduct.
Potential Byproduct:
-
4-Methylchlorobenzene (p-Chlorotoluene): This is formed if the Grignard reagent reacts with a proton source, such as water, present in the reaction mixture.[5]
Plausible Mechanism of Formation:
Grignard reagents are highly basic and will react readily with any protic species.[1] The presence of even trace amounts of water will lead to the protonation of the organomagnesium halide, resulting in the formation of the corresponding alkane or arene.
Caption: Protonation of the Grignard reagent.
Troubleshooting and Mitigation:
| Byproduct | Identification (Expected Mass Spec/NMR Signals) | Mitigation Strategies |
| 4-Methylchlorobenzene | MS: M+ peak corresponding to C₇H₇Cl. ¹H NMR: Absence of benzylic alcohol signals, characteristic aromatic and methyl signals. | - Ensure all glassware is oven-dried before use.- Use anhydrous solvents (e.g., dry diethyl ether or THF).- Perform the reaction under a strictly inert atmosphere (Nitrogen or Argon). |
Experimental Protocol: Preparation of Anhydrous Solvents
-
Set up a distillation apparatus with a drying tube.
-
Add a suitable drying agent (e.g., sodium metal for ether or THF) to the solvent.
-
Reflux the solvent over the drying agent for several hours.
-
Distill the solvent directly into the reaction flask under an inert atmosphere.
By understanding the potential side reactions and implementing these troubleshooting and mitigation strategies, you can significantly improve the purity and yield of your this compound synthesis.
References
Technical Support Center: Optimizing Substitutions of 3-Chloro-4-methylbenzyl Alcohol
Welcome to the technical support guide for optimizing substitution reactions involving 3-Chloro-4-methylbenzyl alcohol. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of modifying this specific substrate. Here, we move beyond generic protocols to address the nuanced challenges and decision-making processes essential for achieving high yields and purity.
Introduction: Navigating the Reactivity of a Substituted Benzyl Alcohol
This compound is a valuable intermediate in the synthesis of pharmaceuticals and fine chemicals.[1][2] However, the substitution of its primary hydroxyl group is not always straightforward. The reactivity of the benzylic position is influenced by a delicate balance of electronic effects from the aromatic ring substituents and is subject to competition between SN1 and SN2 mechanistic pathways.[3][4][5] The electron-donating 4-methyl group stabilizes the benzylic carbocation, favoring an SN1 route, while the electron-withdrawing 3-chloro group has a modest destabilizing effect. This guide provides expert insights and actionable protocols to help you control these pathways and troubleshoot common experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when performing substitutions on this compound?
The main challenge lies in the poor leaving group ability of the hydroxyl group (-OH). Direct displacement is generally not feasible.[6] Therefore, the -OH group must first be "activated." This activation process and the subsequent substitution are susceptible to several issues:
-
Competing Pathways (SN1 vs. SN2): The benzylic nature of the alcohol allows for both unimolecular (SN1) and bimolecular (SN2) substitution mechanisms.[3][4] Choosing conditions that selectively favor one pathway over the other is critical to avoid mixed products and achieve desired stereochemical outcomes if applicable.
-
Side Reactions: Under acidic activation conditions, self-condensation can occur where a second molecule of the alcohol acts as a nucleophile, leading to the formation of di(3-chloro-4-methylbenzyl) ether.[7]
-
Carbocation Rearrangements: While not an issue for this specific substrate, it is a critical consideration for more complex secondary or tertiary benzylic systems.[8]
Q2: Should I aim for an SN1 or SN2 pathway for my substitution?
The choice is dictated by your nucleophile and desired outcome. The following diagram and table summarize the key decision points.
References
- 1. This compound | 39652-32-9 [chemicalbook.com]
- 2. Page loading... [guidechem.com]
- 3. What is the mechanism of Benzyl Alcohol? [synapse.patsnap.com]
- 4. reddit.com [reddit.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. quora.com [quora.com]
Technical Support Center: Stability of 3-Chloro-4-methylbenzyl alcohol in Acidic Media
Welcome to the technical support resource for researchers and drug development professionals working with 3-Chloro-4-methylbenzyl alcohol. This guide provides in-depth information, troubleshooting advice, and practical protocols to address the stability challenges of this compound in acidic environments. Our goal is to equip you with the expertise to anticipate and mitigate potential issues, ensuring the integrity and success of your experiments.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the handling and behavior of this compound in the presence of acids.
Q1: What fundamentally happens to this compound when exposed to an acidic medium?
A: In the presence of a Brønsted or Lewis acid, the hydroxyl group of this compound is protonated, transforming it into a good leaving group (water).[1] This departure generates a relatively stable secondary benzylic carbocation. This carbocation is a highly reactive electrophile and becomes the central player in a cascade of potential degradation and side reactions, most notably self-condensation and polymerization.[2][3]
Q2: My reaction mixture containing this compound and an acid catalyst is turning dark brown and forming a sticky precipitate. What is causing this?
A: This is a classic sign of acid-catalyzed polymerization.[2] The generated 3-chloro-4-methylbenzyl carbocation can act as an electrophile in a Friedel-Crafts-type alkylation reaction, attacking the electron-rich aromatic ring of another this compound molecule.[4][5][6] This process can repeat, leading to the formation of oligomers and polymers, often referred to as "polybenzyls," which are typically insoluble, colored, and difficult to remove.[3][7]
Q3: What are the primary degradation products I should be looking for when using this compound in acidic conditions?
A: Besides the aforementioned polymer, you should anticipate two main types of discrete side products:
-
Bis(3-chloro-4-methylphenyl)methane derivatives: These are dimers formed when the carbocation alkylates another molecule of the starting material. Due to the directing effects of the chloro and methyl groups, substitution can occur at various positions on the aromatic ring.
-
Bis(3-chloro-4-methylbenzyl) ether: This ether is formed when the carbocation is attacked by the oxygen atom of another alcohol molecule instead of its aromatic ring.[8]
Q4: Are certain types of acids more detrimental to the stability of this compound than others?
A: Yes. Strong, non-nucleophilic acids like sulfuric acid (H₂SO₄) and triflic acid are particularly effective at promoting carbocation formation and subsequent polymerization.[2][3] While strong hydrohalic acids (like HCl, HBr) will also protonate the alcohol, their conjugate bases (Cl⁻, Br⁻) are nucleophilic and can compete with other reaction pathways by trapping the carbocation to form the corresponding benzyl halide.[1][9] The choice of acid is critical and should be tailored to the desired reaction to minimize unwanted side reactions.
Q5: How can I effectively monitor the degradation of my compound during an acid-catalyzed reaction?
A: The most reliable method is to use High-Performance Liquid Chromatography (HPLC). A reverse-phase HPLC method can separate the nonpolar starting material from more polar or significantly larger degradation products.[10] By taking small aliquots from your reaction at regular intervals and analyzing them by HPLC, you can track the consumption of your starting material and the emergence of any major byproduct peaks.
Part 2: Troubleshooting Guide for Common Experimental Issues
This section provides a structured, question-and-answer guide to diagnose and solve specific problems encountered in the lab.
Issue 1: Low Yield of Desired Product Accompanied by Insoluble Residue
-
Question: I am attempting a Friedel-Crafts alkylation of anisole using this compound and a catalytic amount of sulfuric acid. My yield is very low, and the flask is coated with a brown, intractable solid. What is happening and how can I fix it?
-
Underlying Cause & Analysis: You are observing the classic outcome of the self-condensation of your benzyl alcohol outcompeting the desired reaction with anisole.[3] The 3-chloro-4-methylbenzyl carbocation, once formed, finds it kinetically easier to react with the high local concentration of the starting alcohol rather than the intended nucleophile (anisole). The electron-donating methyl group on the aromatic ring of this compound further activates it towards this electrophilic self-alkylation.
***dot graph TD; A[this compound] -- "+ H+" --> B{Protonated Alcohol}; B -- "- H2O" --> C[3-Chloro-4-methylbenzyl Carbocation]; C -- "+ Anisole(Desired Reaction)" --> D[Desired Product]; C -- "+ this compound(Self-Condensation)" --> E[Dimer Intermediate]; E -- "Further Reactions" --> F[Insoluble Polymer]; subgraph "Problem Pathway" C; E; F; end subgraph "Intended Pathway" D; end node[shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; A; B; D; E; node[shape=box, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; C; node[shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; F; edge[color="#4285F4"]; A->B; B->C; C->D; C->E; E->F; end
Competitive reaction pathways leading to low yield. -
Troubleshooting and Mitigation Strategies:
-
Reverse Addition Protocol: Instead of adding the acid catalyst to the mixture of the alcohol and anisole, try a reverse addition. Prepare a solution of anisole and the acid catalyst, and then slowly add a solution of this compound dropwise. This ensures that the carbocation is formed in an environment with a large excess of the intended nucleophile, maximizing the probability of the desired reaction.
-
Temperature Control: Perform the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. Carbocation formation and subsequent side reactions often have a higher activation energy than the desired pathway. Start at 0 °C or even lower.
-
Choice of Catalyst: Switch from a strong, non-coordinating acid like H₂SO₄ to a milder Lewis acid or a heterogeneous acid catalyst like montmorillonite clay or a zeolite.[11] These can offer better selectivity and easier removal.
-
Solvent and Concentration: Run the reaction under more dilute conditions. This can disfavor the bimolecular self-condensation reaction. The choice of solvent can also play a role; using the nucleophilic reactant (e.g., anisole) as the solvent can be a highly effective strategy.
-
Issue 2: Identification of Unexpected Diarylmethane and Ether Byproducts
-
Question: My LC-MS and GC-MS analyses of a completed reaction show several unexpected peaks. The mass spectra suggest the presence of a dimer (M.W. ≈ 296) and a dibenzyl ether (M.W. ≈ 296). Why did these form?
-
Underlying Cause & Analysis: These byproducts are direct consequences of the reactivity of the 3-chloro-4-methylbenzyl carbocation intermediate.
-
Diarylmethane Formation: This occurs via an electrophilic aromatic substitution (Friedel-Crafts alkylation) where the carbocation attacks the aromatic ring of another molecule of this compound.[4][12]
-
Dibenzyl Ether Formation: This is a competing nucleophilic substitution reaction where the hydroxyl group of a neutral alcohol molecule attacks the carbocation. This pathway is often favored at lower temperatures when the more energetically demanding ring alkylation is slower.[8]
Formation of dimer and ether byproducts. -
-
Troubleshooting and Mitigation Strategies:
-
Stoichiometric Control: If your desired reaction involves another nucleophile, use a significant excess (5-10 equivalents) of that nucleophile. This will statistically favor the reaction of the carbocation with your intended substrate over the starting alcohol.
-
Protecting Group Strategy: If the alcohol's hydroxyl group is not the intended reactive site, consider protecting it as a more stable ether (e.g., a silyl ether) before subjecting the molecule to acidic conditions. The protecting group can be removed in a subsequent step under non-acidic conditions.
-
Use of a Scavenger: In some cases, adding a non-nucleophilic, sterically hindered base can trap the proton needed for the initial activation, slowing the overall degradation process. However, this must be carefully optimized to not interfere with the desired reaction.
-
Part 3: Key Protocols & Data Summary
Protocol 1: General Recommendations for Acid-Catalyzed Reactions
-
Inert Atmosphere: Always conduct reactions under an inert atmosphere (e.g., Nitrogen or Argon) to prevent potential oxidation of the benzyl alcohol to benzaldehyde, which can introduce further complications.[13]
-
Dry Glassware and Solvents: Water can compete with the alcohol for protonation and can affect the activity of many Lewis acid catalysts. Ensure all glassware is oven-dried and use anhydrous solvents.
-
Low Temperature Start: Begin all reactions by cooling the vessel to 0 °C or below in an ice bath before any acid is introduced.
-
Slow Reagent Addition: Add the limiting reagent (often the benzyl alcohol) or the acid catalyst dropwise via a syringe pump over an extended period. This keeps the instantaneous concentration of reactive intermediates low.
-
Vigorous Stirring: Ensure efficient mixing to dissipate localized heat and concentration gradients, which can promote side reactions.
-
Quenching: Quench the reaction promptly upon completion by pouring it into a cold, weak base solution (e.g., saturated sodium bicarbonate) to neutralize the acid catalyst and prevent further degradation during workup.
Protocol 2: HPLC Method for Reaction Monitoring
This is a general starting method that may require optimization for your specific reaction mixture.
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: A gradient of Acetonitrile (MeCN) and water.[10]
-
Start with 40% MeCN / 60% Water.
-
Ramp to 95% MeCN / 5% Water over 10 minutes.
-
Hold at 95% MeCN for 2 minutes.
-
Return to initial conditions and equilibrate for 3 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in MeCN and filter through a 0.45 µm syringe filter.
Table 1: Summary of Stability Issues and Potential Byproducts
| Issue | Primary Cause | Key Byproducts | Analytical Signature (Mass Spec) | Mitigation Strategy |
| Polymerization | Acid-catalyzed self-alkylation | Polybenzyls | Broad, unresolved signal in MS; Insoluble material | Low temperature, slow addition, dilute conditions, milder catalyst |
| Dimerization | Friedel-Crafts self-alkylation | Bis(3-chloro-4-methylphenyl)methanes | M+ peak corresponding to C₁₆H₁₆Cl₂ | Use large excess of other nucleophile |
| Ether Formation | Nucleophilic attack by alcohol O-H | Bis(3-chloro-4-methylbenzyl) ether | M+ peak corresponding to C₁₆H₁₆Cl₂O | Higher temperature (favors C-alkylation), excess nucleophile |
| Halogenation | Reaction with hydrohalic acids | 3-Chloro-4-methylbenzyl halide | M+ peak corresponding to C₈H₈Cl₂ (for HCl) | Use non-nucleophilic acid (e.g., H₂SO₄, TsOH) |
References
- 1. youtube.com [youtube.com]
- 2. Sciencemadness Discussion Board - benzyl alcohol + sulphuric acid = ? - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. Sciencemadness Discussion Board - Benzylation of benzene with benzyl alcohol - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. researchgate.net [researchgate.net]
- 5. A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BJOC - A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis [beilstein-journals.org]
- 7. acta.bibl.u-szeged.hu [acta.bibl.u-szeged.hu]
- 8. mdpi.com [mdpi.com]
- 9. What is the mechanism of Benzyl Alcohol? [synapse.patsnap.com]
- 10. This compound | SIELC Technologies [sielc.com]
- 11. Development of highly efficient Friedel–Crafts alkylations with alcohols using heterogeneous catalysts under continuous-flow conditions - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04005G [pubs.rsc.org]
- 12. acgpubs.org [acgpubs.org]
- 13. Benzyl Alcohol | C6H5CH2OH | CID 244 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: A Guide to Preventing Decomposition of 3-Chloro-4-methylbenzyl alcohol
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for 3-Chloro-4-methylbenzyl alcohol. This resource is designed for researchers, scientists, and drug development professionals who rely on the purity and stability of this reagent for their critical experiments. The integrity of your starting materials is paramount for reproducible and reliable results. This guide provides in-depth, field-proven insights into the common decomposition pathways of this compound and offers robust, validated protocols to ensure its long-term stability.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common issues and questions encountered by users during the handling and storage of this compound.
Q1: My previously white, crystalline this compound has developed a yellow or brownish tint. What is causing this discoloration and is the material still usable?
A: Discoloration is a primary indicator of chemical decomposition. For this compound, this is most commonly caused by oxidation.[1] Like many benzyl alcohols, it is susceptible to slow oxidation upon exposure to atmospheric oxygen, which converts the alcohol first to 3-Chloro-4-methylbenzaldehyde and subsequently to 3-Chloro-4-methylbenzoic acid.[2][3] These conjugated impurities are often colored and can contribute to the observed tint. The usability of the material depends on the tolerance of your specific application to these impurities. For sensitive reactions, we strongly recommend assessing the purity via analytical methods (see Part 2, Guide 2) before use.
Q2: My analytical data (HPLC/GC) shows peaks corresponding to 3-Chloro-4-methylbenzaldehyde and/or 3-Chloro-4-methylbenzoic acid. How did these impurities form?
A: The presence of these specific impurities is a classic sign of oxidative degradation. The benzylic alcohol group (-CH₂OH) is the primary site of reactivity. Atmospheric oxygen, often accelerated by exposure to light or elevated temperatures, oxidizes the alcohol to an aldehyde (-CHO) and then further to a carboxylic acid (-COOH).[2][4][5] This process can occur even under what may be considered standard laboratory storage conditions if proper precautions are not taken.
Q3: What are the optimal, validated conditions for the long-term storage of this compound to ensure its stability?
A: To minimize decomposition, the compound must be protected from its primary degradation triggers: oxygen, light, and heat. The optimal storage conditions are:
-
Atmosphere: Under a dry, inert atmosphere such as argon or nitrogen.
-
Temperature: In a cool environment, ideally refrigerated (2-8 °C).
-
Light: Protected from light by using an amber or opaque container.
-
Container: A tightly sealed container to prevent moisture and air ingress.[6][7]
Q4: Can I store this compound in a standard clear glass vial on the lab bench?
A: This is strongly discouraged. Storing this compound on a lab bench in a clear vial exposes it to all major degradation factors: atmospheric oxygen, ambient (and potentially fluctuating) temperatures, and laboratory lighting. This storage method significantly increases the risk of oxidation and potential photodegradation, compromising the purity of the material over time.[1]
Part 2: In-Depth Troubleshooting & Protocols
Guide 1: Investigating and Mitigating Chemical Decomposition
This guide provides a deeper look into the mechanisms of degradation and a comprehensive protocol for preventative storage.
Symptoms of Decomposition:
-
Visual discoloration (yellowing to browning).
-
Appearance of new peaks in analytical chromatograms (HPLC, GC).
-
Inconsistent results or unexpected side products in synthetic reactions.
-
Changes in melting point.
Primary Mechanism: Oxidation
The most prevalent decomposition pathway is the oxidation of the benzylic alcohol. This is a two-step process where the alcohol is first converted to the corresponding aldehyde, which can then be further oxidized to the carboxylic acid. This reaction is promoted by the presence of oxygen, and its rate can be increased by factors such as heat and light.[8][9][10]
Caption: Oxidative degradation of this compound.
Data Summary: Storage Condition Comparison
The following table summarizes the impact of different storage parameters on the stability of this compound.
| Parameter | Recommended Condition | Rationale | Poor Condition | Likely Outcome |
| Temperature | 2-8 °C (Refrigerated) | Reduces the kinetic rate of oxidation and other potential thermal degradation pathways.[11][12] | Room Temperature (fluctuating) | Accelerated oxidation and potential for other degradants. |
| Atmosphere | Inert Gas (Argon, Nitrogen) | Excludes atmospheric oxygen, the primary reactant in the main decomposition pathway.[1] | Ambient Air | Promotes slow but steady oxidation to aldehyde and acid impurities.[3] |
| Light | Amber or Opaque Container | Prevents potential photochemical degradation, which can generate radicals and accelerate oxidation.[1] | Clear Container | Exposure to UV and visible light can increase the rate of decomposition. |
| Container | Tightly Sealed | Prevents ingress of atmospheric oxygen and moisture.[6] | Loosely Capped or Open | Constant exposure to air and humidity, leading to rapid degradation. |
Experimental Protocol: Best Practices for Long-Term Storage
-
Aliquot Material: Upon receiving, if you do not plan to use the entire quantity at once, aliquot the material into smaller, single-use vials under an inert atmosphere (e.g., in a glovebox). This minimizes repeated exposure of the bulk material to the atmosphere.
-
Select Proper Vials: Use amber glass vials with PTFE-lined screw caps.
-
Inerting: For each vial, flush the headspace with dry argon or nitrogen for 30-60 seconds.
-
Sealing: Immediately and tightly seal the vial cap. For extra protection, wrap the cap with Parafilm®.
-
Labeling: Clearly label each vial with the compound name, date, and storage conditions.
-
Storage Location: Place the sealed vials in a refrigerator (2-8 °C) away from any light sources.
Guide 2: Protocol for Analytical Purity Assessment by HPLC
When in doubt about the purity of your stored material, this HPLC protocol can be used to quantify this compound and its primary oxidative impurities.[13][14]
Objective: To resolve and quantify this compound, 3-Chloro-4-methylbenzaldehyde, and 3-Chloro-4-methylbenzoic acid.
Caption: Logical workflow for assessing sample purity before use.
Detailed HPLC Methodology:
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% Phosphoric Acid (or Formic Acid for MS compatibility).
-
Mobile Phase B: Acetonitrile with 0.1% Phosphoric Acid (or Formic Acid).
-
Gradient:
-
0-1 min: 30% B
-
1-10 min: 30% to 90% B
-
10-12 min: 90% B
-
12-13 min: 90% to 30% B
-
13-15 min: 30% B (Re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 235 nm.[14]
-
Injection Volume: 5-10 µL.
Procedure:
-
Standard Preparation: Prepare individual stock solutions of this compound, 3-Chloro-4-methylbenzaldehyde, and 3-Chloro-4-methylbenzoic acid (~1 mg/mL) in acetonitrile. Use these to confirm retention times.
-
Sample Preparation: Accurately weigh and dissolve the stored sample in the initial mobile phase composition (70:30 A:B) to a final concentration of approximately 1 mg/mL.[13]
-
Analysis: Inject the standards and the sample.
-
Data Interpretation: Due to increasing polarity, the expected elution order is: Aldehyde -> Alcohol -> Acid. Quantify the percentage of each component by peak area. If the purity is below your experimental requirements, the material should be repurified or discarded.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Benzyl Alcohol | C6H5CH2OH | CID 244 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Highly-selective oxidation of benzyl alcohol to benzaldehyde over Co1/NC catalysts - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. fishersci.com [fishersci.com]
- 7. sds.metasci.ca [sds.metasci.ca]
- 8. researchgate.net [researchgate.net]
- 9. The Atmospheric Oxidation Mechanism of Benzyl Alcohol Initiated by OH Radicals: The Addition Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Effects of pH, temperature, and sucrose on benzyl alcohol-induced aggregation of recombinant human granulocyte colony stimulating factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. helixchrom.com [helixchrom.com]
Navigating the Scale-Up of 3-Chloro-4-methylbenzyl Alcohol Reactions: A Technical Troubleshooting Guide
For researchers, chemists, and process development professionals, the successful transition of a chemical reaction from the laboratory bench to a larger scale is a critical juncture. This guide provides in-depth technical support for troubleshooting common issues encountered when scaling up reactions involving 3-Chloro-4-methylbenzyl alcohol. By understanding the underlying chemical principles and potential pitfalls, you can streamline your process, improve yield and purity, and ensure operational safety.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm observing poor solubility of this compound when moving to a larger reaction vessel, leading to a sluggish or incomplete reaction. What can I do?
This is a common issue when scaling up, as mixing efficiency and heat transfer do not always scale linearly.
Root Cause Analysis:
-
Insufficient Agitation: In larger vessels, creating a homogenous mixture is more challenging. "Dead zones" with poor mixing can lead to localized areas of low reactant concentration.
-
Temperature Gradients: Inadequate heating or cooling can result in temperature variations within the reactor, affecting solubility. This compound is a solid at room temperature with a melting point of 68-71°C.
-
Inappropriate Solvent Choice or Volume: A solvent system that works on a small scale may not be optimal for larger volumes due to cost, safety, or solubility parameters at different concentrations.
Troubleshooting Steps & Solutions:
-
Optimize Agitation:
-
Impeller Selection: Switch from a simple magnetic stir bar to an overhead stirrer with an appropriately sized and shaped impeller (e.g., pitched-blade turbine or anchor) to ensure better top-to-bottom mixing.
-
Baffles: Introduce baffles into the reactor to disrupt vortex formation and improve turbulence.
-
-
Solvent System Modification:
-
Co-solvent Screening: Consider adding a co-solvent to improve the solubility of the starting material. A small amount of a more polar or non-polar solvent, depending on your reaction medium, can significantly enhance solubility.
-
Solvent Volume Adjustment: While minimizing solvent use is often a goal, a modest increase in the solvent-to-reactant ratio can sometimes be the most straightforward solution to solubility issues on scale.
-
-
Controlled Heating Profile:
-
Implement a gradual heating ramp to ensure the entire reaction mass reaches the target temperature uniformly before adding other reagents. Utilize a reactor jacket with a circulating thermal fluid for precise temperature control.
-
Workflow for Solubility Troubleshooting:
Caption: Troubleshooting workflow for poor solubility.
Q2: During the oxidation of this compound to the corresponding aldehyde, I'm seeing significant over-oxidation to the carboxylic acid upon scale-up. How can I improve selectivity?
Controlling the oxidation of primary alcohols like this compound to the aldehyde without forming the carboxylic acid is a classic selectivity challenge that is often exacerbated on a larger scale due to longer reaction times and potential temperature excursions.[1][2][3]
Root Cause Analysis:
-
Choice of Oxidant: Strong oxidizing agents like chromic acid or potassium permanganate are known to oxidize primary alcohols directly to carboxylic acids[1][3].
-
Poor Temperature Control: Exothermic oxidation reactions can lead to localized "hot spots" in a large reactor, promoting over-oxidation.
-
Extended Reaction Times: Slower addition of reagents or less efficient mixing on scale can increase the residence time of the initially formed aldehyde in the presence of the oxidant.
Troubleshooting Steps & Solutions:
-
Select a Milder Oxidizing Agent:
-
Consider using reagents known for stopping at the aldehyde stage, such as Pyridinium chlorochromate (PCC) or a Swern oxidation (using dimethyl sulfoxide and oxalyl chloride)[1][2]. While these reagents may be more expensive, the improved selectivity can justify the cost on a larger scale.
-
Catalytic aerobic oxidation using a suitable catalyst (e.g., a palladium-based system) can also offer high selectivity to the aldehyde[4][5].
-
-
Precise Temperature Management:
-
Controlled Reagent Addition: Add the oxidizing agent slowly and sub-surface to maintain the desired reaction temperature and minimize localized high concentrations.
-
Efficient Cooling: Ensure your reactor's cooling system is robust enough to handle the exotherm of the reaction.
-
-
Reaction Monitoring:
-
Implement in-process controls (e.g., HPLC, GC, or TLC) to monitor the disappearance of the starting material and the formation of the aldehyde. Quench the reaction as soon as the starting material is consumed to prevent over-oxidation. A reverse-phase HPLC method using an acetonitrile/water mobile phase can be effective for monitoring[6].
-
Comparison of Oxidizing Agents for Aldehyde Synthesis:
| Oxidizing Agent | Typical Selectivity for Aldehyde | Scale-Up Considerations |
| Chromic Acid (H₂CrO₄) | Low to Moderate | Prone to over-oxidation; hazardous waste.[1] |
| Potassium Permanganate (KMnO₄) | Low | Strong oxidant, difficult to control.[3] |
| Pyridinium Chlorochromate (PCC) | High | Can be used in stoichiometric amounts; chromium waste.[3] |
| Swern Oxidation | High | Requires cryogenic temperatures; produces dimethyl sulfide byproduct.[1][2] |
| Catalytic Aerobic Oxidation (e.g., Pd-based) | High | Requires a catalyst; can be more environmentally friendly.[4][7] |
Q3: My etherification reaction with this compound is producing a significant amount of the self-etherification byproduct. How can I favor the desired unsymmetrical ether?
The formation of symmetrical dibenzyl ethers is a common side reaction in the etherification of benzyl alcohols, particularly under acidic conditions.[8][9]
Root Cause Analysis:
-
Reaction Mechanism: The reaction often proceeds through a carbocation intermediate, which can be attacked by another molecule of the starting alcohol.
-
Reaction Conditions: High temperatures and strong acid catalysts can promote the formation of this carbocation, leading to the undesired symmetrical ether.
Troubleshooting Steps & Solutions:
-
Optimize Catalyst and Conditions:
-
Less Acidic Catalysts: Explore the use of milder Lewis acid catalysts, such as iron(II) or iron(III) chlorides, which have been shown to be effective for etherification[8][9].
-
Chemoselective Methods: Employ methods that avoid the formation of a free carbocation. For instance, using 2,4,6-trichloro-1,3,5-triazine (TCT) and dimethyl sulfoxide (DMSO) can chemoselectively convert benzyl alcohols to their ethers[10][11].
-
-
Control Stoichiometry and Addition:
-
If reacting this compound with another alcohol, slowly add the this compound to a solution of the other alcohol and the catalyst. This will keep the concentration of the benzyl alcohol low, minimizing the rate of self-etherification.
-
Proposed Etherification Mechanism and Side Reaction:
Caption: Competing pathways in acid-catalyzed etherification.
Q4: The esterification of this compound is not going to completion, and the work-up is proving difficult on a larger scale. What are the key considerations for scaling up this reaction?
Fischer esterification, the acid-catalyzed reaction between an alcohol and a carboxylic acid, is a reversible process.[12][13] Driving the reaction to completion is crucial for achieving high yields and simplifying purification.
Root Cause Analysis:
-
Equilibrium Limitation: The presence of water, a byproduct of the reaction, can shift the equilibrium back towards the starting materials.
-
Inefficient Water Removal: On a small scale, a large excess of one reagent might be used to drive the reaction. This is often not economically viable on a larger scale.
-
Work-up Emulsions: The presence of acidic catalysts and salts can lead to the formation of stable emulsions during aqueous work-up, making phase separation difficult.
Troubleshooting Steps & Solutions:
-
Driving the Equilibrium:
-
Azeotropic Removal of Water: If the reaction solvent forms an azeotrope with water (e.g., toluene or heptane), use a Dean-Stark apparatus to continuously remove water as it is formed.
-
Use of Dehydrating Agents: While less common for large-scale reactions, the addition of a dehydrating agent can be considered.
-
-
Alternative Esterification Methods:
-
For valuable substrates where high conversion is critical, consider reacting the alcohol with an acid chloride or an acid anhydride[12]. These reactions are generally irreversible and proceed under milder conditions, although they generate stoichiometric amounts of acidic byproducts (HCl or a carboxylic acid, respectively).
-
-
Improving the Work-up:
-
Catalyst Neutralization: Thoroughly neutralize the acid catalyst with a base (e.g., sodium bicarbonate solution) before extraction.
-
Brine Wash: After the aqueous wash, a wash with a saturated sodium chloride solution (brine) can help to break emulsions and remove residual water from the organic layer.
-
Phase-Separation Aids: In persistent cases, the addition of a small amount of a different solvent or a salt can help to break emulsions.
-
Protocol for a Scaled-Up Fischer Esterification:
-
Setup: Equip a reactor with an overhead stirrer, a heating mantle, a temperature probe, and a Dean-Stark apparatus with a condenser.
-
Charge Reagents: Charge the reactor with this compound, the carboxylic acid, and a suitable solvent (e.g., toluene).
-
Catalyst Addition: Add a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid).
-
Reaction: Heat the mixture to reflux and collect the water in the Dean-Stark trap. Monitor the reaction by a suitable analytical method (e.g., HPLC or GC) until the starting material is consumed.
-
Work-up: Cool the reaction mixture. Carefully wash with water, followed by a dilute solution of sodium bicarbonate, and finally with brine.
-
Isolation: Dry the organic layer over a suitable drying agent (e.g., magnesium sulfate or sodium sulfate), filter, and concentrate under reduced pressure to obtain the crude ester.
-
Purification: Purify the crude product by distillation or recrystallization as needed.
Safety Considerations for this compound
When working with this compound and its reactions, it is crucial to adhere to proper safety protocols.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves[14][15].
-
Ventilation: Handle the compound in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of vapors or dust[14][16].
-
Incompatible Materials: Avoid contact with strong oxidizing agents, acids, acid chlorides, and acid anhydrides, as these can lead to vigorous or exothermic reactions[15][16][17].
-
Hazard Statements: This compound is known to cause skin and serious eye irritation, and may cause respiratory irritation[14][18][19][20].
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations[14].
By anticipating these common scale-up challenges and implementing the suggested troubleshooting strategies, you can effectively transition your reactions involving this compound from the lab to pilot or production scale with greater confidence and success.
References
- 1. 19.6. Oxidation of alcohols & aldehydes | Organic Chemistry II [courses.lumenlearning.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. youtube.com [youtube.com]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. This compound | SIELC Technologies [sielc.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Eco-Friendly Homo- and Cross-Etherification of Benzyl Alcohols Catalyzed by Iron(II/III) Chloride in Propylene Carbonate as a Green and Recyclable Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chemoselective Etherification of Benzyl Alcohols Using 2,4,6-Trichloro-1,3,5-triazine and Methanol or Ethanol Catalyzed by Dimethyl Sulfoxide [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. chemguide.co.uk [chemguide.co.uk]
- 13. athabascau.ca [athabascau.ca]
- 14. WERCS Studio - Application Error [assets.thermofisher.com]
- 15. fishersci.com [fishersci.com]
- 16. cdhfinechemical.com [cdhfinechemical.com]
- 17. 4-Methylbenzyl alcohol | 589-18-4 [chemicalbook.com]
- 18. static.cymitquimica.com [static.cymitquimica.com]
- 19. Page loading... [guidechem.com]
- 20. 3-Chlorobenzyl alcohol | C7H7ClO | CID 70117 - PubChem [pubchem.ncbi.nlm.nih.gov]
Minimizing Impurity Formation in 3-Chloro-4-methylbenzyl Alcohol Synthesis: A Technical Support Guide
Welcome to the technical support center for the synthesis of 3-Chloro-4-methylbenzyl alcohol. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this synthesis. Our focus is to provide practical, in-depth solutions to common challenges, particularly the formation of impurities that can compromise yield and purity. We will delve into the causality behind experimental choices, offering field-proven insights to ensure the integrity of your results.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during the synthesis of this compound, presented in a question-and-answer format.
Q1: My final product is contaminated with a significant amount of unreacted 3-Chloro-4-methylbenzaldehyde. What are the likely causes and how can I fix this?
This is a common issue, typically pointing to incomplete reduction of the starting material. The root causes often lie in the reagents, reaction conditions, or catalyst activity.
-
Cause 1: Inactive Reducing Agent: The most frequently used reducing agent for this conversion is sodium borohydride (NaBH₄). It is susceptible to degradation from moisture. If the reagent has been improperly stored or is old, its reducing power will be diminished.
-
Solution: Always use a fresh, unopened container of NaBH₄ or a recently purchased batch. Store it in a desiccator. To test the activity of an older batch, a small-scale trial reaction is recommended.
-
Cause 2: Sub-optimal Reaction Temperature: The reduction of an aldehyde with NaBH₄ is typically exothermic. However, if the initial temperature is too low, the reaction may not initiate effectively.
-
Solution: The reaction is usually started at 0°C to control the initial exotherm and then allowed to warm to room temperature to ensure it goes to completion. Ensure your cooling bath is not excessively cold, and allow for this gradual warming.
-
Cause 3: Catalyst Deactivation (for Catalytic Hydrogenation): If you are using a catalytic hydrogenation method (e.g., H₂ gas with a Palladium or Platinum catalyst), the catalyst can be poisoned by impurities in the starting material or solvent.[1]
-
Solution: Ensure the 3-Chloro-4-methylbenzaldehyde is of high purity. Use solvents that are free of potential catalyst poisons like sulfur compounds. If catalyst poisoning is suspected, the catalyst will need to be replaced.
-
Cause 4: Insufficient Molar Ratio of Reducing Agent: While the stoichiometry is 4 moles of aldehyde to 1 mole of NaBH₄, it is standard practice to use a slight excess of the reducing agent to drive the reaction to completion.
-
Solution: Increase the molar equivalent of NaBH₄ to 1.1-1.5 equivalents relative to the aldehyde. This ensures that even with minor degradation or side reactions, there is enough active hydride to complete the reduction.
Q2: I've identified 3-Chloro-4-methylbenzoic acid as a major impurity. How is this forming and what's the prevention strategy?
The presence of the corresponding carboxylic acid is usually due to oxidation. This can happen either to the starting aldehyde or the final alcohol product.
-
Cause 1: Impure Starting Material: The 3-Chloro-4-methylbenzaldehyde starting material may already contain the benzoic acid derivative as an impurity from its own synthesis and storage. Aldehydes are notoriously prone to air oxidation.
-
Solution: Verify the purity of the starting aldehyde before use via TLC or GC. If necessary, purify the aldehyde by distillation or chromatography. Store the aldehyde under an inert atmosphere (Nitrogen or Argon) and in a cool, dark place.
-
Cause 2: Oxidative Work-up Conditions: Certain work-up procedures can inadvertently cause oxidation. For instance, prolonged exposure to air, especially at elevated temperatures or non-neutral pH, can oxidize the product alcohol.
-
Solution: After the reaction is complete, perform the work-up promptly. When neutralizing any excess reducing agent or adjusting the pH, do so at lower temperatures. It is also advisable to sparge solutions with an inert gas if the process is lengthy.
-
Cause 3: Air Oxidation of the Product: Benzyl alcohols can be slowly oxidized by atmospheric oxygen over time, a process that can be accelerated by light or trace metal impurities.
-
Solution: During purification and storage, protect the this compound from prolonged exposure to air and light. Store the final product under an inert atmosphere.
Q3: An impurity with a higher molecular weight than my product has appeared in my analysis. What is it and how can I avoid its formation?
This is a classic sign of dimerization, most likely forming bis(3-chloro-4-methylbenzyl) ether . Benzyl alcohols are prone to this acid-catalyzed self-condensation.
-
Mechanism of Formation: In the presence of an acid catalyst, one molecule of the benzyl alcohol is protonated on the hydroxyl group, forming a good leaving group (water). A second molecule of the benzyl alcohol then acts as a nucleophile, attacking the resulting benzylic carbocation to form the ether.
-
Prevention Strategy 1: Maintain pH Control: The most critical factor is to avoid acidic conditions, especially during work-up and purification.
-
During work-up, use a mild base like sodium bicarbonate (NaHCO₃) solution to neutralize the reaction mixture and any acidic byproducts. Ensure the aqueous layer is slightly basic (pH 7.5-8.5) before extraction.
-
Avoid using strong acids for quenching.
-
-
Prevention Strategy 2: Temperature Management: High temperatures accelerate the rate of this condensation reaction.
-
If distillation is used for purification, it must be performed under high vacuum to keep the boiling temperature as low as possible.
-
Avoid prolonged heating of the product in solution.
-
Frequently Asked Questions (FAQs)
-
Q1: What is the most recommended lab-scale synthesis method for high purity this compound? The reduction of 3-Chloro-4-methylbenzaldehyde with sodium borohydride (NaBH₄) in an alcoholic solvent like methanol or ethanol is the most reliable and common method. It is highly selective for the aldehyde, does not reduce the aromatic ring or the chloro-substituent, and the reaction conditions are mild, which minimizes side reactions.
-
Q2: Can I use a Grignard reaction for this synthesis? Yes, it is possible to synthesize this compound by reacting the Grignard reagent, 3-chloro-4-methylmagnesium bromide, with formaldehyde.[2][3][4][5] However, this method is more complex and prone to its own set of impurities. Grignard reagents are extremely sensitive to moisture and air, and side reactions like the formation of biphenyl derivatives can occur.[2] For this specific target molecule, the reduction of the aldehyde is a more straightforward and higher-yielding approach.
-
Q3: What is the best way to monitor the reaction's progress? Thin-Layer Chromatography (TLC) is the most convenient method. Use a silica gel plate and a mobile phase such as a 3:1 mixture of hexane and ethyl acetate. The aldehyde starting material is less polar and will have a higher Rf value than the more polar benzyl alcohol product. Staining with potassium permanganate can help visualize the spots, as the alcohol will react readily. For more quantitative analysis, Gas Chromatography (GC) is also highly effective.[6]
-
Q4: Are there any particular safety concerns for this synthesis? Yes. Sodium borohydride is a flammable solid that reacts with water to produce hydrogen gas, which is explosive. Handle it in a well-ventilated fume hood away from ignition sources. The chlorinated aromatic compounds themselves should be handled with care, using appropriate personal protective equipment (gloves, safety glasses).[7][8] Always consult the Safety Data Sheet (SDS) for all reagents before beginning the experiment.
Data Summary and Visualization
Table 1: Impurity Troubleshooting Matrix
| Impurity Name | Common Cause(s) | Prevention & Mitigation Strategies |
| 3-Chloro-4-methylbenzaldehyde | Incomplete reaction; degraded reducing agent; low temperature. | Use fresh NaBH₄; ensure reaction goes to completion by allowing it to warm to RT; use a slight excess of NaBH₄. |
| 3-Chloro-4-methylbenzoic acid | Oxidation of starting material or product. | Use high-purity aldehyde; store aldehyde under inert gas; avoid harsh oxidative work-up conditions; perform a basic wash (NaHCO₃) during work-up. |
| bis(3-chloro-4-methylbenzyl) ether | Acid-catalyzed self-condensation of the alcohol product. | Maintain neutral or slightly basic pH during work-up and purification; avoid high temperatures; use vacuum distillation for purification. |
| Isomeric Impurities (e.g., 4-chloro-3-methylbenzyl alcohol) | Impure starting material (isomeric aldehydes). | Source high-purity starting materials; analyze starting material purity by GC before starting the reaction. |
Diagram 1: Synthesis Pathway and Impurity Formation
Caption: Main synthesis route and common impurity side reactions.
Diagram 2: Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common impurities.
Protocol: Synthesis via Reduction of 3-Chloro-4-methylbenzaldehyde
This protocol provides a reliable method for the synthesis of this compound on a laboratory scale.
Materials:
-
3-Chloro-4-methylbenzaldehyde (1.0 eq)
-
Sodium borohydride (NaBH₄) (1.2 eq)
-
Methanol (MeOH)
-
Deionized Water
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Saturated Sodium Chloride Solution (Brine)
-
Ethyl Acetate (EtOAc)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-Chloro-4-methylbenzaldehyde in methanol (approx. 10 mL per gram of aldehyde).
-
Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0-5°C.
-
Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄) to the cooled solution in small portions over 15-20 minutes. Caution: Gas evolution (H₂) will occur. Maintain the temperature below 10°C during the addition.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours.
-
Monitoring: Monitor the reaction progress by TLC (e.g., 3:1 Hexane:EtOAc) until the starting aldehyde spot has completely disappeared.
-
Quenching: Cool the mixture again in an ice bath. Slowly and carefully add deionized water to quench the excess NaBH₄. Then, add 1 M HCl dropwise to neutralize the mixture to approximately pH 7. Caution: Vigorous hydrogen evolution.
-
Solvent Removal: Remove the methanol from the mixture using a rotary evaporator.
-
Extraction: Transfer the remaining aqueous slurry to a separatory funnel. Extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Washing: Combine the organic extracts and wash sequentially with:
-
Saturated NaHCO₃ solution (to remove any acidic impurities).
-
Saturated brine solution (to break emulsions and remove water).
-
-
Drying and Filtration: Dry the organic layer over anhydrous MgSO₄, then filter to remove the drying agent.
-
Concentration: Remove the ethyl acetate using a rotary evaporator to yield the crude this compound.
-
Purification: The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.
References
- 1. impact.ornl.gov [impact.ornl.gov]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. studylib.net [studylib.net]
- 4. leah4sci.com [leah4sci.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. This compound | SIELC Technologies [sielc.com]
- 7. Page loading... [wap.guidechem.com]
- 8. 3-Chloro-4-methylbenzaldehyde | C8H7ClO | CID 12423085 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Improving Selectivity in Reactions of 3-Chloro-4-methylbenzyl Alcohol
Welcome to the technical support center for reactions involving 3-chloro-4-methylbenzyl alcohol. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate the complexities of working with this substituted benzyl alcohol and improve the selectivity of your reactions.
Introduction: The Unique Reactivity of this compound
This compound presents a unique challenge in chemical synthesis due to the competing electronic effects of its substituents. The electron-donating methyl group at the para-position and the electron-withdrawing chloro group at the meta-position collectively influence the reactivity of the benzylic alcohol. Understanding this electronic interplay is crucial for controlling reaction selectivity. This guide will provide practical, field-proven insights to help you achieve your desired synthetic outcomes.
Part 1: Troubleshooting Guide
This section addresses common issues encountered during the chemical transformation of this compound.
Issue 1: Low Yield of the Desired Aldehyde in Oxidation Reactions
Q: I am trying to oxidize this compound to the corresponding aldehyde, but I am getting low yields. What are the likely causes and how can I improve the outcome?
A: Low yields in the oxidation of this compound to 3-chloro-4-methylbenzaldehyde can stem from several factors, including incomplete reaction, over-oxidation to the carboxylic acid, or the formation of side products. Here’s a systematic approach to troubleshoot this issue:
1. Choice of Oxidizing Agent:
-
Problem: Strong, non-selective oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can easily over-oxidize the aldehyde to a carboxylic acid.[1]
-
Solution: Employ milder, more selective oxidizing agents.
-
Pyridinium Chlorochromate (PCC): A classic and generally reliable reagent for stopping the oxidation at the aldehyde stage.[2][3] However, it is a hazardous, chromium-based reagent.
-
TEMPO-based systems: Catalytic 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) with a co-oxidant like sodium hypochlorite (bleach) or in an aerobic oxidation setup with a copper catalyst is a highly effective and greener alternative.[4][5][6] These systems are known for their high chemoselectivity for primary alcohols.
-
Swern Oxidation: Utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride. It is a very mild and effective method for oxidizing primary alcohols to aldehydes.
-
2. Reaction Conditions:
-
Problem: Incorrect temperature or reaction time can lead to incomplete conversion or side product formation.
-
Solution:
-
Temperature Control: Many selective oxidation reactions, particularly Swern oxidations, are performed at low temperatures (e.g., -78 °C) to prevent side reactions. For TEMPO-catalyzed reactions, room temperature is often sufficient.[4]
-
Monitoring the Reaction: Use Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the disappearance of the starting material and the appearance of the product. Stop the reaction once the starting material is consumed to prevent over-oxidation or degradation.
-
3. Catalyst Deactivation:
-
Problem: In catalytic systems (e.g., aerobic oxidation), the catalyst can become deactivated.
-
Solution: Ensure the catalyst is of high quality and that the reaction is free from catalyst poisons. For example, some palladium catalysts can be poisoned by sulfur or other impurities.
Issue 2: Formation of Side Products in Etherification Reactions
Q: I am attempting a Williamson ether synthesis with 3-chloro-4-methylbenzyl bromide (prepared from the alcohol) and an alkoxide, but I am observing significant amounts of an elimination product and the symmetrical ether. How can I improve the selectivity for my desired unsymmetrical ether?
A: The Williamson ether synthesis is an Sₙ2 reaction, and its success is highly dependent on the nature of the electrophile and the nucleophile.[7][8]
1. Nature of the Alkyl Halide:
-
Problem: While 3-chloro-4-methylbenzyl bromide is a primary benzylic halide and generally a good substrate for Sₙ2 reactions, using a sterically hindered alkoxide can promote the competing E2 elimination pathway.[9]
-
Solution:
-
Retrosynthetic Strategy: If possible, design your synthesis so that the less sterically hindered partner is the electrophile. For example, to synthesize an ethyl ether, it is preferable to react this compound with ethyl iodide (after converting the alcohol to its alkoxide) rather than reacting 3-chloro-4-methylbenzyl iodide with ethoxide.
-
Leaving Group: Ensure you have a good leaving group. Bromides are generally better than chlorides.
-
2. Reaction Conditions:
-
Problem: High temperatures and strong, bulky bases favor elimination. The formation of the symmetrical bis(3-chloro-4-methylbenzyl) ether can also occur if there is unreacted starting alcohol or if the reaction conditions promote self-condensation.
-
Solution:
-
Base Selection: Use a strong, non-nucleophilic base like sodium hydride (NaH) to completely deprotonate the alcohol to its alkoxide before adding the electrophile. This minimizes the concentration of unreacted alcohol.
-
Solvent Choice: Use a polar aprotic solvent like DMF or DMSO to enhance the nucleophilicity of the alkoxide and favor the Sₙ2 pathway.[9]
-
Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Room temperature is often a good starting point.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: How do the electronic properties of the substituents on this compound affect its reactivity in oxidation reactions?
The methyl group is electron-donating, which increases the electron density on the aromatic ring and can make the benzylic C-H bond more susceptible to cleavage during oxidation. Conversely, the chloro group is electron-withdrawing, which can decrease the rate of oxidation. The overall effect is a balance of these two opposing influences. In many catalytic oxidation systems, electron-donating groups have been shown to accelerate the reaction.
Q2: What are the best practices for protecting the hydroxyl group of this compound?
Protecting the hydroxyl group is often necessary to prevent it from interfering with reactions at other sites in the molecule.[10]
-
Silyl Ethers: Converting the alcohol to a silyl ether, such as a trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) ether, is a common and effective strategy.[11][12] This is achieved by reacting the alcohol with the corresponding silyl chloride in the presence of a base like triethylamine or imidazole. Silyl ethers are stable to a wide range of non-acidic reagents and can be easily removed with a fluoride source (e.g., TBAF) or under acidic conditions.[13]
-
Benzyl Ethers: While it may seem counterintuitive to protect a benzyl alcohol with a benzyl group, this strategy is useful if you need to differentiate between two different benzylic alcohols. A standard benzyl ether can be cleaved by hydrogenolysis (H₂/Pd-C), a method that would likely also affect the 3-chloro-4-methylbenzyl group.
-
Acetals: Protection as a tetrahydropyranyl (THP) ether is another option, particularly if the subsequent reaction conditions are basic. THP ethers are installed under acidic conditions and are stable to bases but are readily cleaved with aqueous acid.
Q3: Can I selectively functionalize the aromatic ring of this compound without affecting the hydroxyl group?
Yes, but it requires careful selection of reaction conditions. The hydroxyl group is a potential site for reaction, especially under acidic or basic conditions. To perform electrophilic aromatic substitution on the ring, it is advisable to first protect the alcohol group as described above. The directing effects of the chloro (ortho, para-directing but deactivating) and methyl (ortho, para-directing and activating) groups will then determine the position of substitution.
Part 3: Experimental Protocols and Data
Protocol 1: Selective Oxidation to 3-Chloro-4-methylbenzaldehyde using a TEMPO-based System
This protocol is adapted from established procedures for the aerobic oxidation of primary alcohols.[6]
Materials:
-
This compound
-
Copper(I) bromide (CuBr)
-
2,2'-Bipyridyl (bpy)
-
(2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO)
-
N-Methylimidazole (NMI)
-
Acetonitrile (CH₃CN)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask, add this compound (1 mmol), CuBr (0.05 mmol), bpy (0.05 mmol), and TEMPO (0.1 mmol).
-
Add acetonitrile (5 mL) and stir the mixture at room temperature.
-
Add N-methylimidazole (0.1 mmol) dropwise.
-
The reaction mixture should be open to the air (or under an oxygen balloon) and stirred vigorously at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃.
-
Extract the product with dichloromethane (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Expected Outcome: High yield of 3-chloro-4-methylbenzaldehyde with minimal over-oxidation to the carboxylic acid.
| Parameter | Value | Reference |
| Reagents | CuBr, bpy, TEMPO, NMI | [6] |
| Solvent | Acetonitrile | [6] |
| Temperature | Room Temperature | [6] |
| Oxidant | Air (O₂) | [6] |
| Typical Yield | >90% (for similar substrates) | [6] |
Protocol 2: Protection of the Hydroxyl Group as a TBDMS Ether
This is a standard procedure for the protection of primary alcohols.[13]
Materials:
-
This compound
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Imidazole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1 mmol) and imidazole (2.5 mmol) in anhydrous DMF (5 mL) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add TBDMSCl (1.2 mmol) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction by adding saturated aqueous NH₄Cl.
-
Extract the product with diethyl ether (3 x 15 mL).
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can often be used without further purification. If necessary, purify by column chromatography on silica gel.
Expected Outcome: A high yield of the corresponding TBDMS ether.
| Parameter | Value | Reference |
| Reagents | TBDMSCl, Imidazole | [13] |
| Solvent | Anhydrous DMF | [13] |
| Temperature | 0 °C to Room Temperature | [13] |
| Typical Yield | >95% | [13] |
Part 4: Visualizing Reaction Pathways
Diagram 1: Decision Tree for Selective Oxidation
Caption: A decision tree to guide the selection of an appropriate oxidation method.
Diagram 2: Competing Pathways in Williamson Ether Synthesis
Caption: Competing Sₙ2 and E2 pathways in Williamson ether synthesis.
References
- 1. Practical Aerobic Oxidations of Alcohols and Amines with Homogeneous Cu/TEMPO and Related Catalyst Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cs.gordon.edu [cs.gordon.edu]
- 3. Selective Oxidation of Benzyl Alcohol to Benzaldehyde [cs.gordon.edu]
- 4. rsc.org [rsc.org]
- 5. d-nb.info [d-nb.info]
- 6. Experiment 15: Aerobic Oxidation of an Alcohol Using a Cu/TEMPO Catalyst System – Department of Chemistry – UW–Madison [chem.wisc.edu]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. organicchemistrytutor.com [organicchemistrytutor.com]
- 9. jk-sci.com [jk-sci.com]
- 10. fiveable.me [fiveable.me]
- 11. medlifemastery.com [medlifemastery.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. uwindsor.ca [uwindsor.ca]
Technical Support Center: Purifying 3-Chloro-4-methylbenzyl Alcohol via Column Chromatography
Welcome to our dedicated technical support guide for the chromatographic purification of 3-Chloro-4-methylbenzyl alcohol. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth, field-proven insights to navigate the nuances of this specific separation. Here, we move beyond simple protocols to explain the causality behind our experimental choices, ensuring a robust and reproducible purification process.
Section 1: Foundational Principles of Your Separation
The successful purification of this compound hinges on understanding its chemical properties and how they interact with the chromatographic environment. This compound is a moderately polar aromatic compound due to the presence of the hydroxyl (-OH) group and the chloro (-Cl) group on the benzene ring.[1][2][3][4][5] This polarity is the primary lever we will use to separate it from less polar impurities (e.g., unreacted starting materials like 3-chloro-4-methylbenzaldehyde) or more polar impurities (e.g., over-oxidized products like 3-chloro-4-methylbenzoic acid).
We will be employing normal-phase chromatography, a technique where a polar stationary phase is used in conjunction with a less polar mobile phase.[6][7] Polar compounds, like our target molecule, will interact more strongly with the polar stationary phase, causing them to move through the column more slowly than non-polar compounds.[7] By carefully selecting our mobile phase, we can modulate the speed at which our compound travels, allowing for its effective separation from impurities.
Section 2: Experimental Protocol: Flash Column Chromatography of this compound
This protocol outlines a standard flash chromatography procedure for the purification of this compound. Flash chromatography utilizes positive pressure to accelerate the flow of the mobile phase through the column, leading to a faster and often more efficient separation compared to gravity chromatography.[6][8]
Step 1: Thin-Layer Chromatography (TLC) Analysis and Solvent System Selection
Before packing your column, it is crucial to determine an appropriate solvent system using Thin-Layer Chromatography (TLC). The ideal solvent system will give your target compound a Retention Factor (Rf) value between 0.2 and 0.4.[9][10]
-
Procedure:
-
Dissolve a small amount of your crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the dissolved mixture onto a TLC plate (silica gel).
-
Develop the TLC plate in a chamber containing a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate or diethyl ether). Start with a low polarity mixture (e.g., 9:1 hexanes:ethyl acetate) and gradually increase the polarity.
-
Visualize the spots under a UV lamp (254 nm).
-
Calculate the Rf value for your target compound using the formula: Rf = (Distance traveled by the compound) / (Distance traveled by the solvent front) [11][12][13]
-
Step 2: Column Packing
Proper column packing is critical to achieve good separation. An improperly packed column can lead to issues like band broadening and channeling, resulting in poor resolution.
-
Procedure:
-
Select an appropriately sized glass column.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand (approximately 0.5 cm).
-
Prepare a slurry of silica gel (70-230 mesh for gravity chromatography or 230-400 mesh for flash chromatography) in your chosen non-polar solvent (e.g., hexanes).[6]
-
Pour the slurry into the column and allow the silica gel to settle, gently tapping the column to ensure even packing.
-
Add another layer of sand on top of the silica gel to prevent disturbance when adding the mobile phase.[8]
-
Drain the solvent until it is level with the top of the sand. Crucially, do not let the column run dry at any stage. [8]
-
Step 3: Sample Loading
The sample should be loaded onto the column in a concentrated band to ensure sharp separation.
-
Wet Loading:
-
Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent.[8]
-
Carefully pipette the solution onto the top of the silica gel.
-
Allow the sample to adsorb onto the silica gel by draining the solvent to the top of the sand layer.
-
-
Dry Loading (Recommended for samples not readily soluble in the mobile phase):
-
Dissolve your crude mixture in a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel to the solution.
-
Evaporate the solvent using a rotary evaporator to obtain a free-flowing powder of your crude product adsorbed onto the silica gel.[14]
-
Carefully add this powder to the top of your packed column.
-
Step 4: Elution and Fraction Collection
-
Procedure:
-
Carefully add your chosen mobile phase to the column.
-
Apply gentle air pressure (1-2 psi for flash chromatography) to the top of the column.[8]
-
Collect the eluent in a series of labeled test tubes or flasks (fractions).
-
Monitor the progress of the separation by periodically analyzing the collected fractions using TLC.[6]
-
Step 5: Product Isolation
-
Procedure:
-
Identify the fractions containing your pure product using TLC.
-
Combine the pure fractions.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
-
Section 3: Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| No compounds are eluting from the column. | The mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase. For example, if you are using 9:1 hexanes:ethyl acetate, try switching to 8:2 or 7:3. |
| All compounds are eluting together at the solvent front. | The mobile phase is too polar. | Decrease the polarity of the mobile phase. If you are using 7:3 hexanes:ethyl acetate, try 8:2 or 9:1. |
| Poor separation (overlapping bands). | - Improperly packed column (channeling).- Column was overloaded with sample.- Inappropriate solvent system. | - Repack the column carefully, ensuring a homogenous slurry and even settling.- Use a larger column or reduce the amount of sample loaded.- Re-optimize the solvent system using TLC to achieve better separation between spots. |
| Streaking or tailing of spots on TLC and bands on the column. | - The compound may be too polar for the chosen solvent system.- The compound might be degrading on the silica gel.[15]- The sample was loaded in too large a volume of solvent. | - Add a small amount of a more polar solvent (e.g., methanol or acetic acid) to the mobile phase.- Test the stability of your compound on a silica TLC plate. If it degrades, consider using a different stationary phase like alumina.[15]- Dissolve the sample in the minimum amount of solvent for loading.[8] |
| Cracked or fissured silica gel bed. | The column ran dry. | This is often irreversible and requires repacking the column. Always ensure the solvent level remains above the top of the stationary phase.[8] |
| Crystallization of compound on the column. | The compound is not very soluble in the mobile phase. | Try a different solvent system in which your compound is more soluble.[15] |
Section 4: Frequently Asked Questions (FAQs)
Q1: What is the best stationary phase for purifying this compound?
A1: Silica gel is the most common and effective stationary phase for the purification of moderately polar compounds like this compound.[7] Its slightly acidic nature is generally compatible with this compound. If you suspect your compound is degrading on silica, neutral alumina can be a good alternative.[6]
Q2: How do I choose the right mobile phase?
A2: The choice of mobile phase is determined by TLC analysis.[6] A good starting point for this compound is a mixture of hexanes (or petroleum ether) and ethyl acetate. You can adjust the ratio of these two solvents to achieve the desired Rf value (0.2-0.4). The principle is to use a solvent system that is less polar than the compound you are trying to separate.[16]
Q3: My compound is not UV active. How can I visualize it on a TLC plate?
A3: If your compound is not UV active, you can use a variety of staining techniques to visualize the spots on a TLC plate. Common stains include potassium permanganate, ceric ammonium molybdate, or an iodine chamber.
Q4: Can I reuse my column?
A4: While it is technically possible to flush a column with a very polar solvent to remove all compounds and then re-equilibrate it, it is generally not recommended for high-purity applications. It can be difficult to ensure the complete removal of all previous substances, which could contaminate your next purification.
Q5: What is the difference between gravity and flash chromatography?
A5: In gravity chromatography, the mobile phase moves through the stationary phase under the force of gravity alone.[6] In flash chromatography, a positive pressure (usually from compressed air or nitrogen) is applied to the top of the column to force the mobile phase through more quickly.[6][8] Flash chromatography is generally faster and provides better resolution.
Section 5: Data Summary and Visualization
Table 1: Typical Chromatographic Parameters
| Parameter | Value/Description | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard polar stationary phase for efficient separation of moderately polar compounds.[6] |
| Mobile Phase | Hexanes:Ethyl Acetate (e.g., 8:2 v/v) | A common solvent system with tunable polarity. The ratio should be optimized based on TLC. |
| Optimal Rf Value | 0.2 - 0.4 | This range provides a good balance between resolution and elution time.[9][10] |
| Loading Method | Dry Loading | Recommended for ensuring a narrow sample band, especially if the crude product has poor solubility in the mobile phase.[14] |
| Pressure (Flash) | 1-2 psi | Sufficient pressure to achieve a good flow rate without compacting the silica gel excessively.[8] |
Diagram 1: Column Chromatography Workflow
Caption: Workflow for the purification of this compound.
References
- 1. This compound | SIELC Technologies [sielc.com]
- 2. This compound (CAS 39652-32-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. Page loading... [guidechem.com]
- 4. PubChemLite - this compound (C8H9ClO) [pubchemlite.lcsb.uni.lu]
- 5. This compound [webbook.nist.gov]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. Tips and Tricks for the Lab: Column Choices - ChemistryViews [chemistryviews.org]
- 8. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 9. m.youtube.com [m.youtube.com]
- 10. youtube.com [youtube.com]
- 11. hix.ai [hix.ai]
- 12. studymind.co.uk [studymind.co.uk]
- 13. byjus.com [byjus.com]
- 14. Purification [chem.rochester.edu]
- 15. Chromatography [chem.rochester.edu]
- 16. web.uvic.ca [web.uvic.ca]
Validation & Comparative
A Comparative Guide to Nucleophilic Substitution: 3-Chloro-4-methylbenzyl Alcohol vs. 4-Chlorobenzyl Alcohol
Executive Summary
In the landscape of medicinal chemistry and synthetic route design, the functionalization of benzyl scaffolds is a cornerstone transformation. Nucleophilic substitution reactions of benzyl alcohols, while fundamental, exhibit reactivities that are exquisitely sensitive to the electronic character of the aromatic ring. This guide provides an in-depth comparative analysis of two structurally related substrates: 3-chloro-4-methylbenzyl alcohol and 4-chlorobenzyl alcohol. We will dissect the subtle interplay of inductive and resonance effects that govern their reactivity, predict their behavior under both SN1 and SN2 conditions, and provide robust experimental protocols for validation. The core distinction arises from the competing electronic influences of a para-methyl group (electron-donating) and a meta-chloro group (electron-withdrawing) in one substrate, versus a para-chloro group (net electron-withdrawing) in the other, leading to divergent reaction kinetics and mechanistic preferences.
Mechanistic Dichotomy: The Benzylic Position
Benzylic systems occupy a unique mechanistic space in nucleophilic substitution. As primary alcohols, they are sterically unhindered, making them suitable candidates for a bimolecular (SN2) pathway. However, the adjacent aromatic ring can effectively stabilize a positive charge through resonance, making the formation of a benzylic carbocation a viable pathway under appropriate conditions, thus opening the door to a unimolecular (SN1) mechanism.[1][2]
The choice between these pathways is dictated by several factors, including the stability of the potential carbocation, the strength of the nucleophile, and the polarity of the solvent.[3][4] A critical prerequisite for either reaction is the conversion of the native hydroxyl group, a notoriously poor leaving group (as it would depart as OH⁻), into a better leaving group.[5][6] This is typically achieved by converting the alcohol into a tosylate or mesylate ester, which departs as a stable, resonance-stabilized anion.[7][8]
Caption: General pathways for nucleophilic substitution of benzyl alcohols after activation.
Analysis of Electronic Substituent Effects
The reactivity of each molecule is dictated by the electronic influence of its substituents on the stability of the reaction intermediates and transition states.
-
4-Chlorobenzyl Alcohol: The chlorine atom at the para-position exerts two opposing electronic effects:
-
Inductive Effect (-I): Chlorine is highly electronegative and withdraws electron density from the ring through the sigma bond framework. This effect is distance-dependent and deactivates the entire ring.
-
Resonance Effect (+R): The lone pairs on the chlorine atom can be delocalized into the π-system of the benzene ring. This effect donates electron density, primarily to the ortho and para positions.[9]
For halogens, the inductive effect (-I) is generally stronger than the resonance effect (+R).[9] The net result is that the para-chloro group is electron-withdrawing, which destabilizes the formation of an adjacent benzylic carbocation (disfavoring SN1) but increases the partial positive charge (δ+) on the benzylic carbon, making it more susceptible to nucleophilic attack (favoring SN2).
-
-
This compound: This substrate presents a more complex interplay of effects:
-
4-Methyl Group: Located para to the benzylic carbon, the methyl group is electron-donating through two mechanisms: a weak inductive effect (+I) and, more significantly, hyperconjugation (+H).[10][11] Hyperconjugation involves the delocalization of electrons from the C-H σ-bonds of the methyl group into the π-system of the ring, effectively stabilizing a positive charge at the benzylic position. This strongly favors an SN1 pathway.
-
3-Chloro Group: Located meta to the benzylic carbon, the chlorine atom's influence is almost entirely due to its strong electron-withdrawing inductive effect (-I). Resonance effects are minimal at the meta position.[9] This -I effect destabilizes the benzylic carbocation.
-
Comparative Prediction:
-
For an SN1 reaction: The rate is determined by carbocation stability. The powerful stabilizing effect of the para-methyl group (+H) in this compound is expected to significantly outweigh the destabilizing -I effect of the meta-chloro group. The carbocation from 4-chlorobenzyl alcohol is destabilized by the net electron-withdrawing nature of the para-chloro group. Therefore, This compound is predicted to be significantly more reactive via an SN1 pathway.
-
For an SN2 reaction: The rate is influenced by the electrophilicity (δ+) of the benzylic carbon. In 4-chlorobenzyl alcohol, the net electron-withdrawing chloro group enhances this electrophilicity. In this compound, the electron-donating methyl group reduces electrophilicity, while the meta-chloro group enhances it. The dominant effect on the benzylic carbon's electrophilicity likely comes from the para-substituent. Thus, the electron-donating methyl group will decrease the partial positive charge more than the net-withdrawing para-chloro will increase it. Therefore, 4-chlorobenzyl alcohol is predicted to be more reactive via an SN2 pathway.
Caption: A summary of the electronic effects influencing the reactivity of each substrate.
Experimental Validation: Protocols & Data Interpretation
To empirically test these predictions, a two-step experimental procedure is proposed. This involves first activating the alcohols by converting them to tosylates, followed by a competitive or parallel nucleophilic substitution reaction.
Protocol 1: Tosylation of Substituted Benzyl Alcohols
Causality: This step is essential to replace the poor -OH leaving group with the excellent tosylate (-OTs) leaving group, enabling the substitution reaction to proceed at a measurable rate under mild conditions.[7][8] Pyridine acts as a base to neutralize the HCl byproduct.
Materials:
-
Substituted benzyl alcohol (this compound or 4-chlorobenzyl alcohol) (1.0 eq)
-
p-Toluenesulfonyl chloride (TsCl) (1.2 eq)
-
Pyridine, anhydrous (2.0-3.0 eq)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the respective benzyl alcohol (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
Add anhydrous pyridine (2.0-3.0 eq) to the stirred solution.
-
Add p-toluenesulfonyl chloride (1.2 eq) portion-wise, ensuring the internal temperature remains below 5 °C.
-
Stir the reaction mixture at 0 °C for 2-4 hours, then allow it to warm to room temperature and stir for an additional 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.
-
Quench the reaction by slowly adding cold water. Transfer the mixture to a separatory funnel.
-
Separate the organic layer. Wash sequentially with 1 M HCl (2x) to remove pyridine, saturated NaHCO₃ solution (1x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude benzyl tosylate, which can be purified by recrystallization or chromatography.
Protocol 2: Comparative Nucleophilic Substitution with Azide
Causality: Sodium azide provides a strong nucleophile (N₃⁻) that is effective for both SN1 and SN2 reactions.[7] By running parallel reactions under identical conditions and monitoring product formation over time, relative reaction rates can be determined. The choice of solvent is critical for favoring one mechanism over the other.
Materials:
-
3-chloro-4-methylbenzyl tosylate (from Protocol 1) (1.0 eq)
-
4-chlorobenzyl tosylate (from Protocol 1) (1.0 eq)
-
Sodium azide (NaN₃) (1.5 eq)
-
Solvent:
-
For SN2 conditions: Acetone or Dimethylformamide (DMF)
-
For SN1 conditions: A polar, protic solvent like aqueous formic acid or acetic acid.
-
-
Internal standard for quantitative analysis (e.g., dodecane)
Procedure (Parallel Reactions):
-
Set up two identical reaction flasks. In each flask, dissolve the respective benzyl tosylate (e.g., 1 mmol) and an internal standard in the chosen solvent (10 mL).
-
Add sodium azide (1.5 eq) to each flask simultaneously.
-
Stir the mixtures at a constant, controlled temperature (e.g., 50 °C for acetone, room temperature for DMF).
-
At regular time intervals (e.g., 0, 15, 30, 60, 120 minutes), withdraw a small aliquot (e.g., 0.1 mL) from each reaction.
-
Immediately quench the aliquot by diluting it in a vial containing a suitable solvent (e.g., ethyl acetate) and water.
-
Analyze the quenched aliquots by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to quantify the disappearance of the starting tosylate and the appearance of the benzyl azide product relative to the internal standard.
-
Plot the concentration of the product versus time for each reaction to determine the initial reaction rates.
Expected Data and Interpretation
The kinetic data will validate the mechanistic predictions. The results can be summarized as follows:
| Condition | Favored Mechanism | Predicted Faster Reactant | Rationale |
| Polar Aprotic Solvent (DMF, Acetone) with strong Nu⁻ (N₃⁻) | SN2 | 4-Chlorobenzyl alcohol | The net electron-withdrawing para-chloro group enhances the electrophilicity of the benzylic carbon, accelerating the concerted nucleophilic attack.[8] |
| Polar Protic Solvent (aq. HCOOH) with weak Nu⁻ | SN1 | This compound | The electron-donating para-methyl group provides superior stabilization of the intermediate benzylic carbocation through hyperconjugation.[10] |
Conclusion
While this compound and 4-chlorobenzyl alcohol are structurally similar, their reactivity in nucleophilic substitution is predicted to be markedly different. The presence of the electron-donating para-methyl group in This compound should make it the superior substrate for SN1 reactions by stabilizing the critical carbocation intermediate. Conversely, the net electron-withdrawing character of the para-chloro substituent in 4-chlorobenzyl alcohol should render its benzylic carbon more electrophilic, making it the more reactive substrate under SN2 conditions . These opposing reactivities, rooted in fundamental principles of electronic effects, highlight the necessity for careful substrate analysis during the planning of synthetic strategies in drug discovery and materials science. The provided experimental protocols offer a clear and reliable framework for verifying these divergent kinetic profiles.
References
- 1. quora.com [quora.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. reddit.com [reddit.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. youtube.com [youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. youtube.com [youtube.com]
- 11. brainly.in [brainly.in]
A Senior Application Scientist's Guide to Comparing the Reactivity of Substituted Benzyl Alcohols in Oxidation Reactions
Prepared for: Researchers, Scientists, and Drug Development Professionals From: Dr. Gemini, Senior Application Scientist
Introduction
The selective oxidation of benzyl alcohols to their corresponding benzaldehydes is a cornerstone transformation in organic synthesis, pivotal in the creation of fragrances, flavorings, and critical pharmaceutical intermediates.[1] The efficiency of this reaction is profoundly influenced by the electronic and steric nature of substituents on the aromatic ring. Understanding and predicting these substituent effects is not merely an academic exercise; it is a crucial element in reaction optimization, catalyst design, and the rational development of synthetic routes.
This guide provides a comprehensive comparison of the reactivity of substituted benzyl alcohols in oxidation reactions. We will move beyond a simple cataloging of results to explore the underlying physical organic principles that govern these transformations. By integrating theoretical concepts with robust experimental data and detailed protocols, this document aims to equip researchers with the insights needed to control and leverage substituent effects in their own work.
Theoretical Framework: The Influence of Substituents
The rate of oxidation of a substituted benzyl alcohol is primarily determined by the stability of the transition state leading to the product. The reaction mechanism often involves the removal of a hydride ion from the benzylic carbon in the rate-determining step.[2][3][4] Consequently, any substituent that can stabilize the developing positive charge (or electron-deficient center) at the benzylic carbon will accelerate the reaction.[5] These influences are broadly categorized into electronic and steric effects.
Electronic Effects: Inductive and Resonance Contributions
Substituents modulate the electron density of the aromatic ring and, by extension, the benzylic position through two primary mechanisms:
-
Inductive Effects: These are transmitted through the sigma (σ) bond framework and are related to the electronegativity of the atoms. Electron-withdrawing groups (EWGs) like nitro (-NO₂) or chloro (-Cl) pull electron density away from the ring, destabilizing the electron-deficient transition state and slowing the reaction. Conversely, electron-donating groups (EDGs) like alkyl groups (-CH₃) push electron density into the ring, stabilizing the transition state and accelerating the reaction.[6][7]
-
Resonance Effects: These occur through the pi (π) system, involving the delocalization of lone pairs or pi electrons.[6] A methoxy group (-OCH₃), for example, is inductively withdrawing due to oxygen's electronegativity but is a powerful resonance donor due to its lone pairs. This resonance donation significantly increases electron density at the ortho and para positions, strongly stabilizing the transition state and dramatically increasing the reaction rate.[8][9]
The interplay of these effects determines a substituent's overall character. Groups that donate electrons (EDGs) activate the ring towards oxidation, while groups that withdraw electrons (EWGs) deactivate it.[10][11]
Quantifying Reactivity: The Hammett Equation
The Hammett equation provides a powerful tool to quantify the electronic influence of meta- and para-substituents on reaction rates.[12] It is expressed as:
log(k/k₀) = ρσ
Where:
-
k is the rate constant for the substituted reactant.
-
k₀ is the rate constant for the unsubstituted reactant (benzyl alcohol).
-
σ (sigma) is the substituent constant, which quantifies the electronic effect of a particular substituent (positive for EWGs, negative for EDGs).
-
ρ (rho) is the reaction constant, which indicates the sensitivity of the reaction to substituent effects.
A negative ρ value, commonly observed in benzyl alcohol oxidations, signifies that the reaction is accelerated by electron-donating groups.[2][3][5] This implies the buildup of positive charge in the transition state, which is stabilized by EDGs. The magnitude of ρ reveals the extent of this charge development.
Steric Effects
Steric hindrance, particularly from bulky ortho substituents, can impede the approach of the oxidizing agent to the benzylic alcohol, thereby slowing the reaction rate.[13][14] This effect is distinct from electronic effects and can sometimes override them. For example, a 2-methyl substituent may be electronically donating but can sterically hinder the reaction, resulting in a lower rate than its 4-methyl counterpart.[13][15]
Experimental Comparison: Oxidation with Pyrazinium Dichromate (PzDC)
To provide a practical comparison, we will detail a robust kinetic experiment for the oxidation of various para-substituted benzyl alcohols using Pyrazinium Dichromate (PzDC), a stable and selective Cr(VI) oxidant.[5] This protocol is designed as a self-validating system to ensure data integrity.
Experimental Workflow Diagram
Caption: Figure 1. Experimental workflow for kinetic analysis.
Detailed Experimental Protocol
Objective: To determine the second-order rate constants for the oxidation of benzyl alcohol and four para-substituted derivatives (p-OCH₃, p-CH₃, p-Cl, p-NO₂) to establish a reactivity trend.
Materials:
-
Pyrazinium Dichromate (PzDC)
-
Benzyl Alcohol (freshly distilled)
-
4-Methoxybenzyl alcohol, 4-Methylbenzyl alcohol, 4-Chlorobenzyl alcohol, 4-Nitrobenzyl alcohol
-
Dimethyl sulfoxide (DMSO, anhydrous)
-
p-Toluenesulfonic acid (TsOH)
-
UV-Vis Spectrophotometer with thermostatted cell holder
Methodology:
-
Solution Preparation:
-
Prepare a 0.003 M solution of PzDC in DMSO.
-
Prepare a 0.06 M solution of each benzyl alcohol in DMSO.
-
Prepare a 0.05 M solution of TsOH in DMSO.
-
Causality Note: DMSO is chosen as the solvent for its ability to dissolve all reactants and its relatively high dielectric constant, which can influence ion-dipole interactions in the transition state.[5] TsOH serves as an acid catalyst, as the protonated Cr(VI) species is a more potent oxidant.[5][8]
-
-
Kinetic Measurement (Pseudo-First-Order Conditions):
-
Set the spectrophotometer wavelength to 440 nm (the λₘₐₓ of PzDC).
-
Thermostat the cuvette holder to 303 K (30 °C).
-
In a cuvette, mix 1.0 mL of the 0.06 M benzyl alcohol solution with 1.0 mL of the 0.05 M TsOH solution.
-
Initiate the reaction by adding 1.0 mL of the 0.003 M PzDC solution, mix rapidly, and immediately begin recording the absorbance at 30-second intervals for at least 3 half-lives.
-
Causality Note: The reaction is run under pseudo-first-order conditions with the alcohol in large excess ([Alcohol] » [PzDC]).[5] This simplifies the rate law to Rate = k_obs[PzDC], where k_obs is the observed pseudo-first-order rate constant.
-
-
Control & Validation:
-
Blank Run: Run the experiment with DMSO but without any benzyl alcohol to confirm the stability of PzDC under the acidic conditions. The absorbance should remain constant.[16]
-
Product Analysis: At the end of a separate, larger-scale reaction run under kinetic conditions, analyze the product mixture (e.g., by GC-MS) to confirm that the corresponding benzaldehyde is the sole product and no over-oxidation to benzoic acid has occurred.[5][16]
-
-
Data Analysis:
-
For each run, plot ln(Absorbance) versus time (s). The plot should be linear, confirming first-order kinetics with respect to PzDC.
-
The negative slope of this line is the observed rate constant, k_obs (s⁻¹).
-
Calculate the second-order rate constant, k₂ (M⁻¹s⁻¹), using the equation: k₂ = k_obs / [Alcohol].
-
Repeat the procedure for all five substituted benzyl alcohols.
-
Comparative Data and Analysis
The following table summarizes representative kinetic data for the PzDC oxidation, illustrating the impact of para-substituents.
| Substituent (p-X) | Substituent Constant (σₚ) | k₂ (x 10⁻² M⁻¹s⁻¹) | Relative Rate (kₓ/kₙ) |
| -OCH₃ | -0.27 | 155.2 | 33.1 |
| -CH₃ | -0.17 | 18.3 | 3.9 |
| -H | 0.00 | 4.68 | 1.0 |
| -Cl | +0.23 | 1.15 | 0.25 |
| -NO₂ | +0.78 | 0.07 | 0.015 |
| Data synthesized from kinetic studies reported in the literature.[5][8] |
Analysis of Results:
The data clearly demonstrates a strong correlation between the electronic nature of the substituent and the reaction rate.
-
Electron-Donating Groups (-OCH₃, -CH₃): These groups significantly accelerate the reaction. The p-methoxy group, a powerful resonance donor, increases the rate over 30-fold compared to unsubstituted benzyl alcohol. This highlights the profound stabilizing effect of resonance on the electron-deficient transition state.
-
Electron-Withdrawing Groups (-Cl, -NO₂): These groups retard the reaction. The strongly deactivating p-nitro group slows the reaction to just 1.5% of the rate of the parent alcohol. This is due to the inductive and resonance withdrawal of electron density, which destabilizes the transition state.
The observed order of reactivity is: p-OCH₃ > p-CH₃ > -H > p-Cl > p-NO₂ .[8] This trend directly supports a mechanism where a positive charge develops on the benzylic carbon in the rate-determining step.
Mechanistic Insights from the Data
Caption: Figure 2. Logical relationship of substituent effects on reactivity.
Further mechanistic validation comes from two key pieces of evidence typically found in these studies:
-
Hammett Plot: A plot of log(k₂/k₂₀) versus the Hammett substituent constant σ yields a straight line with a negative slope (ρ ≈ -2.0).[2][3] This linear free-energy relationship confirms that the same mechanism is operative across the series and the negative ρ value provides quantitative evidence for the development of positive charge in the transition state.[5]
-
Kinetic Isotope Effect (KIE): When α,α-dideuteriobenzyl alcohol (PhCD₂OH) is used as the substrate, the reaction rate is significantly slower (kH/kD ≈ 5-7).[2][5][16] This large primary kinetic isotope effect indicates that the cleavage of the C-H bond at the benzylic position is the rate-determining step of the reaction.
Together, these data points converge to support a mechanism involving a rate-limiting hydride transfer from the benzylic carbon to the oxidant, likely via a pre-equilibrium formation of a chromate ester intermediate.[5][8]
Conclusion
The reactivity of substituted benzyl alcohols in oxidation reactions is a predictable and quantifiable phenomenon governed by the fundamental principles of physical organic chemistry. Electron-donating substituents accelerate the reaction by stabilizing the electron-deficient transition state, while electron-withdrawing groups have the opposite effect. The magnitude of these effects can be substantial, with reactivity spanning several orders of magnitude across a series of common substituents.
For researchers in synthetic and medicinal chemistry, a firm grasp of these principles is invaluable. It allows for the informed selection of substrates, the tuning of reaction conditions, and the prediction of relative reactivities, ultimately leading to more efficient and rational synthetic design. The experimental framework provided here serves as a template for conducting rigorous comparative studies to elucidate these structure-activity relationships in any given oxidative system.
References
- 1. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
- 2. The kinetics and mechanism of the oxidation of benzyl alcohol to benzaldehyde by bromine - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. Kinetics and mechanism of the oxidation of benzyl alcohol to benzaldehyde by acid permanganate | Semantic Scholar [semanticscholar.org]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. asianpubs.org [asianpubs.org]
- 6. www1.lasalle.edu [www1.lasalle.edu]
- 7. 14.3. Substituent Effects | Organic Chemistry II [courses.lumenlearning.com]
- 8. Kinetics and mechanism of the selective oxidation of benzyl alcohols by acidified dichromate in aqueous acetic acid medium – Oriental Journal of Chemistry [orientjchem.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 11. fiveable.me [fiveable.me]
- 12. Hammett equation - Wikipedia [en.wikipedia.org]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Kinetics and mechanism of the oxidation of substituted benzyl alcohols by pyridinium chlorochromate - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
A Comprehensive Guide to the Validation of an HPLC Method for the Quantification of 3-Chloro-4-methylbenzyl Alcohol
In the landscape of pharmaceutical quality control, the validation of analytical methods stands as a critical pillar, ensuring the reliability and accuracy of data that underpins product safety and efficacy. This guide provides an in-depth, scientifically grounded approach to the validation of a High-Performance Liquid Chromatography (HPLC) method for the quantification of 3-Chloro-4-methylbenzyl alcohol. This compound, with the molecular formula C₈H₉ClO, is utilized in various chemical syntheses, including the preparation of heterocyclic compounds.[1][2] Its accurate quantification is paramount for ensuring the quality and consistency of intermediates and final products.
This document moves beyond a simple recitation of protocols. It delves into the rationale behind each validation parameter, offering insights honed from years of experience in the field. The methodologies described herein are designed to be self-validating, adhering to the stringent requirements of the International Council for Harmonisation (ICH) guidelines, specifically ICH Q2(R2).[3][4][5]
The Analytical Imperative: Why HPLC?
High-Performance Liquid Chromatography is the cornerstone of modern pharmaceutical analysis for several compelling reasons. Its high resolving power, sensitivity, and adaptability make it ideal for separating and quantifying components in complex mixtures. For a compound like this compound, a substituted aromatic alcohol, reversed-phase HPLC (RP-HPLC) is particularly well-suited. This technique utilizes a nonpolar stationary phase and a polar mobile phase, allowing for excellent separation of moderately polar compounds.
A typical starting point for method development would involve a C18 column and a mobile phase consisting of a mixture of acetonitrile and water.[6] The inclusion of a small amount of acid, such as phosphoric or formic acid, can improve peak shape by suppressing the ionization of the alcohol group.[6]
The Validation Gauntlet: A Parameter-by-Parameter Breakdown
Analytical method validation is a formal process that confirms the analytical procedure is suitable for its intended purpose.[7] The core validation parameters, as stipulated by ICH guidelines, are specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness.[8][9]
Before embarking on validation, a robust HPLC method must be established. The following serves as a representative method for this compound:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile and Water (e.g., 60:40 v/v)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at an appropriate wavelength (e.g., 220 nm)
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
dot graph HPLC_Workflow { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
Solvent [label="Mobile Phase Reservoir\n(Acetonitrile/Water)"]; Pump [label="HPLC Pump\n(1.0 mL/min)"]; Injector [label="Autosampler\n(10 µL Injection)"]; Column [label="C18 Column\n(30 °C)"]; Detector [label="UV Detector\n(220 nm)"]; Data [label="Data Acquisition System"];
Solvent -> Pump -> Injector -> Column -> Detector -> Data; } caption { label = "Figure 1: A typical experimental workflow for the HPLC analysis of this compound."; fontsize = 10; }
Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.
Experimental Protocol:
-
Prepare a solution of this compound standard.
-
Prepare a placebo solution containing all formulation excipients without the active pharmaceutical ingredient (API).
-
Prepare a spiked sample by adding a known amount of the this compound standard to the placebo solution.
-
Inject all three solutions into the HPLC system.
-
Acceptance Criteria: The chromatogram of the placebo should show no interfering peaks at the retention time of this compound. The peak for the analyte in the spiked sample should be pure and spectrally homogenous, which can be confirmed using a photodiode array (PDA) detector.
Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.[3]
Experimental Protocol:
-
Prepare a stock solution of this compound.
-
Create a series of at least five calibration standards by diluting the stock solution to cover the expected working range (typically 80% to 120% of the target concentration for an assay).[3]
-
Inject each standard in triplicate.
-
Plot a calibration curve of the mean peak area against the concentration.
-
Acceptance Criteria: The correlation coefficient (R²) of the linear regression should be ≥ 0.999. The y-intercept should be close to zero.
Accuracy is the measure of the closeness of the experimental value to the true value. It is typically determined by recovery studies.[8]
Experimental Protocol:
-
Prepare a placebo solution.
-
Spike the placebo with this compound at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare three replicates at each concentration level.
-
Analyze the samples and calculate the percentage recovery.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.[8]
Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is evaluated at two levels:
-
Repeatability (Intra-assay precision): Assesses the precision over a short interval of time with the same analyst and equipment.
-
Intermediate Precision (Inter-assay precision): Evaluates the precision within the same laboratory but on different days, with different analysts, or on different equipment.
Experimental Protocol:
-
Repeatability: Analyze a minimum of six replicate samples of this compound at 100% of the target concentration on the same day.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst.
-
Calculate the Relative Standard Deviation (%RSD) for the results.
-
Acceptance Criteria: The %RSD for repeatability and intermediate precision should be not more than 2.0%.[9]
dot graph Validation_Process { rankdir=TB; node [shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [color="#34A853"];
Method [label="HPLC Method Development"]; Specificity [label="Specificity"]; Linearity [label="Linearity"]; Accuracy [label="Accuracy"]; Precision [label="Precision"]; LOD_LOQ [label="LOD & LOQ"]; Robustness [label="Robustness"]; Report [label="Validation Report"];
Method -> Specificity; Method -> Linearity; Method -> Accuracy; Method -> Precision; Method -> LOD_LOQ; Method -> Robustness; {Specificity, Linearity, Accuracy, Precision, LOD_LOQ, Robustness} -> Report; } caption { label = "Figure 2: Logical flow of the HPLC method validation process."; fontsize = 10; }
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Experimental Protocol: These can be determined based on the standard deviation of the response and the slope of the calibration curve.[8]
-
LOD = 3.3 × (σ/S)
-
LOQ = 10 × (σ/S) Where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.
Acceptance Criteria: The LOQ should be verifiable by analyzing a sample at this concentration and demonstrating acceptable precision and accuracy.
Robustness is the measure of a method's capacity to remain unaffected by small, but deliberate, variations in method parameters. This provides an indication of its reliability during normal usage.
Experimental Protocol:
-
Introduce small, deliberate changes to the method parameters, one at a time. Examples include:
-
Flow rate (e.g., ± 0.1 mL/min)
-
Column temperature (e.g., ± 2 °C)
-
Mobile phase composition (e.g., ± 2% organic component)
-
-
Analyze the system suitability parameters for each condition.
-
Acceptance Criteria: The system suitability parameters (e.g., tailing factor, theoretical plates) should remain within acceptable limits, and the results should not be significantly affected.
Data Summary and Acceptance Criteria
The following table summarizes the validation parameters and their typical acceptance criteria for a quantitative HPLC assay.
| Validation Parameter | Acceptance Criteria |
| Specificity | No interference from placebo or known impurities at the analyte's retention time. |
| Linearity | Correlation coefficient (R²) ≥ 0.999. |
| Accuracy | Mean recovery of 98.0% - 102.0% at three concentration levels. |
| Precision (Repeatability) | %RSD ≤ 2.0% for six replicate injections. |
| Precision (Intermediate) | %RSD ≤ 2.0% across different days/analysts. |
| LOD & LOQ | Signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ. Quantifiable with acceptable precision at LOQ. |
| Robustness | System suitability parameters remain within limits after minor changes to the method. |
Comparison with Alternative Analytical Techniques
While HPLC is the gold standard for this type of analysis, other techniques could be considered, each with its own set of advantages and disadvantages.
| Technique | Advantages | Disadvantages | Applicability to this compound |
| Gas Chromatography (GC) | Excellent for volatile and semi-volatile compounds. High resolution and sensitivity. | Requires the analyte to be volatile or amenable to derivatization. High temperatures can cause degradation. | Potentially suitable, as benzyl alcohols have some volatility.[10] Derivatization may be necessary to improve peak shape and thermal stability. |
| Supercritical Fluid Chromatography (SFC) | Faster separations and lower organic solvent consumption compared to HPLC. | Less universally available instrumentation. Method development can be more complex. | A viable alternative, particularly for chiral separations if different isomers were present. |
| UV-Visible Spectrophotometry | Simple, rapid, and cost-effective. | Lacks specificity; susceptible to interference from other UV-absorbing compounds. | Not suitable for quantification in complex matrices without extensive sample cleanup and validation to prove specificity. |
| Mass Spectrometry (MS) | Highly specific and sensitive. Provides structural information. | Higher cost of instrumentation and maintenance. | Can be coupled with HPLC (LC-MS) for definitive identification and quantification, especially at trace levels.[11] |
Conclusion
The validation of an HPLC method for the quantification of this compound is a meticulous but essential process. By systematically evaluating specificity, linearity, accuracy, precision, detection limits, and robustness, a high degree of confidence in the analytical results can be established. This guide provides a comprehensive framework, grounded in scientific principles and regulatory expectations, to ensure the development of a reliable and defensible analytical method. The choice of HPLC is well-justified for its balance of specificity, sensitivity, and versatility, though alternative methods may be considered for specific applications.
References
- 1. Page loading... [guidechem.com]
- 2. This compound | 39652-32-9 [chemicalbook.com]
- 3. Validating Analytical Methods in Pharma: Accuracy, Specificity, Linearity & Robustness Explained – Pharma Validation [pharmavalidation.in]
- 4. database.ich.org [database.ich.org]
- 5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. This compound | SIELC Technologies [sielc.com]
- 7. actascientific.com [actascientific.com]
- 8. pharmtech.com [pharmtech.com]
- 9. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 10. rsc.org [rsc.org]
- 11. researchgate.net [researchgate.net]
Navigating the Biological Landscape of 3-Chloro-4-methylbenzyl Alcohol Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents has led scientists to explore the vast chemical space of synthetic compounds. Among these, derivatives of substituted benzyl alcohols have emerged as a promising scaffold due to their versatile biological activities. This guide focuses on the derivatives of 3-Chloro-4-methylbenzyl alcohol, aiming to provide a comparative analysis of their biological potential. However, a comprehensive review of the current scientific literature reveals a significant scarcity of specific studies on the biological activities of derivatives of this particular parent compound.
The Rationale for Derivatization
The this compound scaffold presents an interesting starting point for medicinal chemists. The presence of a chlorine atom and a methyl group on the benzene ring influences the molecule's lipophilicity, electronic properties, and steric hindrance. These factors are crucial in determining how a molecule interacts with biological targets. Derivatization of the benzylic alcohol group into esters, ethers, amines, and other functionalities can further modulate these properties, potentially leading to enhanced biological activity and selectivity.
Comparative Analysis: Insights from Structurally Related Compounds
In the absence of direct data, we can infer potential biological activities by examining studies on other substituted benzyl alcohol derivatives.
Antimicrobial Activity
The antimicrobial potential of benzyl alcohol and its derivatives is well-documented. The mechanism of action is often attributed to the disruption of bacterial cell membranes. The lipophilicity of the molecule plays a crucial role in its ability to penetrate the lipid bilayer of the cell membrane.
A study on silanols, alcohols, and phenols highlighted that antimicrobial activity is strongly correlated with both the lipophilic character (log P) and the hydrogen-bond acidity of the compounds[1][2][3]. This suggests that derivatives of this compound with optimized lipophilicity could exhibit potent antimicrobial effects. For instance, esterification with fatty acids or etherification with alkyl chains of varying lengths could systematically alter the lipophilicity and potentially enhance antibacterial or antifungal activity.
Furthermore, the synthesis of novel azetidin-2-one derivatives, which are heterocyclic compounds, has shown promising antimicrobial activities.[4] This suggests that incorporating heterocyclic moieties into the this compound structure could be a fruitful avenue for developing new antimicrobial agents.
Anticancer Activity
The cytotoxic potential of benzyl alcohol derivatives against various cancer cell lines has been an area of active research. The proposed mechanisms of action are diverse and can involve the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways.
For example, a study on glucopyranosyl-conjugated benzyl derivatives demonstrated that such conjugation can lead to selective cytotoxicity against colon cancer cells.[5] One of the synthesized compounds, 8d , exhibited antiproliferative activity comparable to the standard drug 5-fluorouracil, with improved selectivity towards cancer cells.[5] This highlights a promising strategy for developing targeted anticancer agents from the this compound scaffold.
Research on novel styryl-lactone derivatives has also shown potent cytotoxicity against several cancer cell lines, with IC50 values in the low micromolar range.[6] While structurally different, this underscores the potential of aromatic compounds with specific substitutions to act as effective anticancer agents.
Experimental Protocols: A Blueprint for Future Investigations
To unlock the therapeutic potential of this compound derivatives, a systematic approach to synthesis and biological evaluation is necessary. Below are detailed, step-by-step methodologies for key experiments that would be crucial in this endeavor.
Synthesis of Derivatives
General Procedure for Esterification:
-
To a solution of this compound (1 equivalent) in a suitable solvent (e.g., dichloromethane, THF), add a carboxylic acid (1.1 equivalents) and a coupling agent such as dicyclohexylcarbodiimide (DCC) (1.2 equivalents).
-
Add a catalytic amount of 4-dimethylaminopyridine (DMAP).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired ester.
General Procedure for Etherification (Williamson Ether Synthesis):
-
To a solution of this compound (1 equivalent) in a polar aprotic solvent (e.g., DMF, THF), add a strong base such as sodium hydride (NaH) (1.2 equivalents) at 0 °C.
-
Stir the mixture for 30 minutes at 0 °C to form the alkoxide.
-
Add an alkyl halide (e.g., alkyl bromide or iodide) (1.1 equivalents) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
Quench the reaction by the slow addition of water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
Biological Evaluation
Antimicrobial Susceptibility Testing (Broth Microdilution Method):
-
Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the stock solutions in Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi).
-
Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10^5 CFU/mL).
-
Add the inoculum to each well of the microtiter plate.
-
Include positive controls (medium with inoculum and a standard antibiotic) and negative controls (medium only).
-
Incubate the plates at 37°C for 24 hours (for bacteria) or 48 hours (for fungi).
-
Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
In Vitro Cytotoxicity Assay (MTT Assay):
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Visualizing the Path Forward: A Proposed Research Workflow
The following diagram illustrates a logical workflow for the synthesis and evaluation of this compound derivatives.
Caption: Proposed workflow for the synthesis and biological evaluation of this compound derivatives.
Conclusion and Future Directions
The derivatives of this compound represent a largely unexplored area with significant potential for the discovery of new bioactive molecules. While direct experimental data is currently lacking in the public domain, the established biological activities of structurally similar compounds provide a strong rationale for initiating a dedicated research program. By employing systematic synthesis and robust biological screening protocols, researchers can elucidate the structure-activity relationships and identify lead compounds for further development. This guide serves as a call to action for the scientific community to investigate this promising chemical scaffold and unlock its full therapeutic potential.
References
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. Synthesis and pharmacological characterization of glucopyranosyl-conjugated benzyl derivatives as novel selective cytotoxic agents against colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isolation, structural elucidation, and cytotoxic activity investigation of novel styryl-lactone derivatives from Goniothalamus elegans: in vitro and in silico studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
A comparative study of the synthesis of heterocycles from different benzyl alcohol precursors
Introduction: Benzyl Alcohols as Sustainable Synthons for Heterocyclic Scaffolds
Heterocyclic compounds form the structural core of a vast array of pharmaceuticals, agrochemicals, and functional materials. Consequently, the development of efficient and sustainable synthetic methodologies for their construction is a cornerstone of modern organic chemistry.[1][2] Traditionally, many synthetic routes have relied on pre-functionalized, and often hazardous, starting materials. In recent years, alcohols have emerged as economical, abundant, and environmentally benign substrates for chemical synthesis.[3]
Among these, benzyl alcohols are particularly versatile precursors. Their ability to undergo in-situ oxidation to the corresponding benzaldehydes under catalytic conditions opens up a plethora of synthetic pathways. This guide provides a comparative analysis of the synthesis of N-, O-, and S-heterocycles from different benzyl alcohol precursors. We will delve into the underlying mechanistic principles, compare the reactivity of primary, secondary, and electronically diverse benzyl alcohols, and provide detailed, field-proven experimental protocols. The focus will be on modern catalytic strategies, particularly Acceptorless Dehydrogenative Coupling (ADC) and Borrowing Hydrogen (BH), which generate only water and hydrogen gas as byproducts, epitomizing the principles of green chemistry.[2][3][4]
Part 1: The Mechanistic Cornerstone: Acceptorless Dehydrogenation and Borrowing Hydrogen
The power of using alcohols as aldehyde surrogates lies in the catalytic concepts of Acceptorless Dehydrogenative Coupling (ADC) and Borrowing Hydrogen (BH). Both pathways typically begin with the same crucial step: the transition-metal catalyzed oxidation of the alcohol to a carbonyl intermediate without the need for an external oxidant.[5]
The Catalytic Cycle:
-
Dehydrogenation: A metal catalyst (e.g., Ru, Ir, Co, Cu) removes two hydrogen atoms from the benzyl alcohol, forming a metal-hydride species and releasing the corresponding benzaldehyde in situ.[2][6]
-
Condensation: The highly reactive aldehyde intermediate then reacts with a present nucleophile (e.g., an amine) to form an imine (for N-heterocycles) or another relevant intermediate.
-
Cyclization & Hydrogenation: The intermediate undergoes cyclization. The metal-hydride species then transfers the "borrowed" hydrogen atoms back to the cyclized intermediate to afford the final heterocyclic product and regenerate the active catalyst.[6]
This elegant cycle avoids the isolation of often unstable aldehyde intermediates and minimizes waste, enhancing the overall atom economy of the process.
Caption: Generalized catalytic cycle for heterocycle synthesis via Borrowing Hydrogen.
Part 2: A Comparative Study of Benzyl Alcohol Precursor Performance
The structure of the benzyl alcohol precursor significantly influences the reaction's efficiency, scope, and outcome. Here, we compare precursors based on the substitution at the benzylic carbon and the electronic nature of the aromatic ring.
Primary vs. Secondary Benzyl Alcohols
The primary distinction lies in the intermediate formed upon dehydrogenation: a primary alcohol yields an aldehyde, while a secondary alcohol yields a ketone. This fundamentally alters the subsequent cyclization and the final product structure.
-
Primary Benzyl Alcohols : These are the most widely used precursors, providing access to a vast range of heterocycles where an aldehyde intermediate is required. The resulting heterocycle is typically unsubstituted at the position derived from the benzylic carbon.
-
Secondary Benzyl Alcohols : Their use introduces an additional substituent into the heterocyclic core, providing a direct route to more complex, substituted scaffolds. For instance, using 1-phenylethanol instead of benzyl alcohol in a reaction with an amine can lead to a methyl-substituted heterocycle. The reaction may require slightly higher temperatures or longer reaction times due to the increased steric hindrance of the ketone intermediate.[7]
| Precursor Type | Intermediate | Typical Heterocycle | Relative Reactivity | Reference |
| Primary Benzyl Alcohol | Aldehyde | Unsubstituted at benzylic position | Generally higher | [2] |
| Secondary Benzyl Alcohol | Ketone | Substituted at benzylic position | Generally lower | [7] |
Electronic Effects of Aromatic Substituents
The electronic nature of the substituents on the aromatic ring of the benzyl alcohol primarily affects the initial and rate-limiting dehydrogenation step.
-
Electron-Donating Groups (EDGs) : Substituents like methoxy (-OCH₃) or methyl (-CH₃) groups increase the electron density on the alcohol, facilitating the oxidative addition step to the metal center. This often leads to higher reaction rates. For instance, in the synthesis of cyclotriveratrylenes, benzyl alcohols with two electron-donating methoxy groups readily form cyclic trimers under acidic conditions.
-
Electron-Withdrawing Groups (EWGs) : Groups like nitro (-NO₂) or trifluoromethyl (-CF₃) decrease the electron density, which can make the initial dehydrogenation more challenging, potentially requiring more forcing conditions (higher temperatures, stronger bases, or more active catalysts).
| Substituent on Benzyl Alcohol | Effect on Dehydrogenation | Expected Impact on Reaction Rate | Example Product (Yield) | Catalyst/Conditions | Reference |
| 4-Methoxy (EDG) | Facilitates oxidation | Faster | 2-(4-methoxyphenyl)quinoline (95%) | Ru-complex, KOH, Toluene, 110°C | [8] |
| Unsubstituted | Baseline | Moderate | 2-phenylquinoline (92%) | Ru-complex, KOH, Toluene, 110°C | [8] |
| 4-Trifluoromethyl (EWG) | Hinders oxidation | Slower | 2-(4-(trifluoromethyl)phenyl)quinoline (85%) | Ru-complex, KOH, Toluene, 110°C | [8] |
Part 3: Synthesis of Major Heterocycle Classes: A Comparative Overview
Benzyl alcohols are versatile precursors for various heterocyclic systems, with N-heterocycles being the most extensively studied.
N-Heterocycles: The Broadest Scope
The dehydrogenative coupling of benzyl alcohols with various nitrogen-containing nucleophiles is a powerful tool for constructing N-heterocycles.[3][8]
-
Quinolines and Quinoxalines : These are commonly synthesized by reacting a benzyl alcohol with an o-aminoaryl ketone/aldehyde or an o-phenylenediamine, respectively. The reaction proceeds via the in-situ generated aldehyde, which then undergoes condensation and cyclization.
-
Benzimidazoles : The reaction between a benzyl alcohol and an o-phenylenediamine, catalyzed by systems like Zr-IDA, yields 1,2-disubstituted benzimidazoles.[8]
-
Pyrimidines : A one-pot reaction of benzyl alcohols and amidines, catalyzed by Pt/C with a strong base, can produce 2,4,6-trisubstituted pyrimidines.[8]
Caption: Workflow for N-heterocycle synthesis from a benzyl alcohol precursor.
O- and S-Heterocycles: Alternative Mechanistic Pathways
The direct synthesis of O- and S-heterocycles from simple benzyl alcohols via ADC/BH pathways is less common. Instead, syntheses often rely on precursors where the benzyl alcohol moiety is ortho-substituted with a nucleophilic group, frequently proceeding through different mechanisms.
A notable example is the synthesis of 3-aminobenzofurans, 3-aminobenzothiophenes, and indoles from ortho-substituted aryl benzyl ethers, sulfides, and amines, respectively. This transformation proceeds via a base-mediated rearrangement rather than a dehydrogenative coupling.[9] For instance, treatment of an oxazoline-containing benzyl ether with BuⁿLi and KOtBu leads to a high yield of a 3-aminobenzofuran.[9] This highlights that while benzyl alcohol derivatives are key, the synthetic strategy must be adapted for the target heterocycle.
Part 4: Field-Proven Experimental Protocols
Adherence to detailed and validated protocols is paramount for reproducibility and safety. Below are two representative procedures for the synthesis of N-heterocycles from benzyl alcohol precursors.
Protocol 1: Microwave-Assisted Dehydrogenative Coupling for E-Aldimine Synthesis
This protocol details the synthesis of an imine, a common intermediate for N-heterocycles, using a simple cobalt catalyst and microwave heating. The causality behind the choice of reagents is critical: CoCl₂ is an inexpensive, earth-abundant metal catalyst; KOH acts as a crucial base to facilitate the dehydrogenation step; and microwave irradiation significantly accelerates the reaction compared to conventional heating.[4]
Materials:
-
Aniline (43 µL, 0.47 mmol)
-
Benzyl alcohol (49 µL, 0.47 mmol)
-
Anhydrous CoCl₂ (3 mg, 0.023 mmol)
-
Potassium hydroxide (KOH) (26.37 mg, 0.47 mmol)
-
Toluene (5 mL)
-
Microwave reaction vessel
Procedure:
-
To a microwave-safe reaction tube equipped with a magnetic stir bar, add aniline, benzyl alcohol, anhydrous CoCl₂, and KOH.
-
Add 5 mL of toluene to the vessel.
-
Seal the vessel and place it in the microwave reactor.
-
Heat the reaction mixture to 80 °C and maintain for 3 hours. The microwave provides efficient and uniform heating, which is key to achieving a high conversion in a short time.
-
After cooling to room temperature, add water to the reaction mixture.
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to yield the pure E-aldimine.
Self-Validation: The protocol's trustworthiness is established by running control experiments: the reaction shows negligible conversion without the CoCl₂ catalyst or the KOH base, confirming that both are essential for the transformation.[4]
Protocol 2: One-Pot Synthesis of Tetrazole Derivatives from Benzyl Alcohols
This protocol demonstrates a multi-component reaction where the benzyl alcohol is first oxidized in situ to the aldehyde, which then reacts further to form the final heterocycle. The use of a heterogeneous catalyst, Cu(II) immobilized on nanodiamond@folic acid, allows for easy separation and recycling.[10]
Materials:
-
Benzyl alcohol derivative (1 mmol)
-
tert-Butyl hydroperoxide (TBHP, 2 mmol)
-
Malononitrile (1 mmol)
-
Sodium azide (1.2 mmol)
-
ND@FA-Cu(II) catalyst (30 mg)
-
Ethanol (10 mL)
Procedure:
-
In a round-bottom flask, combine the benzyl alcohol derivative, malononitrile, sodium azide, and the ND@FA-Cu(II) catalyst in 10 mL of ethanol.
-
Add TBHP, which serves as the oxidant for the initial conversion of the alcohol to the aldehyde.
-
Stir the mixture at 70 °C for 4 hours. Progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and add 10 mL of 2 M hydrochloric acid with vigorous stirring.
-
The heterogeneous catalyst can be easily separated by simple filtration.
-
The filtrate is then worked up (e.g., extraction with an organic solvent) to isolate the tetrazole product.
Self-Validation: The efficiency of this one-pot process is a self-validating feature. It avoids the isolation of the intermediate aldehyde and minimizes waste, demonstrating a highly atom-economical route to the target molecule.[10]
Conclusion
Benzyl alcohols have been firmly established as versatile, sustainable, and powerful precursors for the synthesis of a wide range of heterocycles. Modern catalytic methods, particularly Acceptorless Dehydrogenative Coupling and Borrowing Hydrogen, provide green and atom-economical pathways primarily to N-heterocycles, with reaction outcomes being highly dependent on the nature of the benzyl alcohol precursor and the choice of catalyst. While the synthesis of O- and S-heterocycles from simple benzyl alcohols is less direct, appropriately substituted derivatives serve as excellent starting points via alternative mechanistic routes. The continued development of novel catalysts, especially those based on earth-abundant metals, and the expansion of these methodologies to enantioselective transformations will undoubtedly broaden the horizon for the application of benzyl alcohols in the synthesis of complex molecules for the pharmaceutical and materials science industries.[11]
References
- 1. Recent Advancement on Sustainable Synthesis of N-heterocycles Following Acceptorless Dehydrogenative Coupling Protocol Using Alcohols (2021) | Milan Maji | 121 Citations [scispace.com]
- 2. Synthesis of N-heterocycles through alcohol dehydrogenative coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent advances in sustainable synthesis of N-heterocycles following acceptorless dehydrogenative coupling protocol using alcohols - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Discovering the role of N-heterocyclic carbene as hydrogen borrowing organocatalyst: metal-free, direct N-alkylation of amines with benzyl alcohols - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis of N‐Heterocycles via Oxidant‐Free Dehydrocyclization of Alcohols Using Heterogeneous Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. labs.chem.ucsb.edu [labs.chem.ucsb.edu]
- 10. Tetrazole derivatives synthesis via green one-pot oxidation of benzyl alcohol using Cu( ii ) immobilized on nanodiamond@folic acid catalyst - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03496E [pubs.rsc.org]
- 11. Enantioselective Synthesis of N-Benzylic Heterocycles by Ni/Photoredox Dual Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Antibody Specificity: Cross-Reactivity Studies of Antibodies Raised Against 3-Chloro-4-methylbenzyl Alcohol Derivatives
For researchers and drug development professionals, the specificity of an antibody is paramount. An antibody that binds to unintended targets can lead to misleading experimental results and potential off-target effects in therapeutic applications. This guide provides an in-depth comparison of methodologies to assess the cross-reactivity of antibodies developed against small molecule haptens, using the example of 3-Chloro-4-methylbenzyl alcohol derivatives. We will delve into the causality behind experimental choices and provide actionable protocols for robust antibody validation.
The Challenge of Small Molecule Immunogenicity
Small molecules like this compound are generally not immunogenic on their own.[1][2] To elicit an immune response and generate antibodies, they must be covalently coupled to a larger carrier protein, a process known as hapten-carrier conjugation.[1][2][3][] The choice of carrier protein (e.g., Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA)) and the density of the hapten on the carrier can significantly impact the resulting antibody's affinity and specificity.[2][3]
Caption: Workflow of Hapten-Carrier Conjugation for Antibody Production.
Comparative Analysis of Monoclonal Antibody Candidates
Following a successful immunization campaign, multiple antibody clones are typically generated. A critical step is to select the clone with the highest specificity and minimal cross-reactivity against structurally similar molecules. Below is a hypothetical comparison of three monoclonal antibody candidates (MAb-1, MAb-2, and MAb-3) raised against this compound.
Table 1: Cross-Reactivity Profile by Competitive ELISA
| Compound | MAb-1 (% Cross-Reactivity) | MAb-2 (% Cross-Reactivity) | MAb-3 (% Cross-Reactivity) |
| This compound | 100 | 100 | 100 |
| 3-Chloro-4-methylbenzoic acid | 15.2 | 1.8 | 45.7 |
| 4-Methylbenzyl alcohol | 5.6 | 0.5 | 12.3 |
| 3-Chlorobenzyl alcohol | 25.8 | 3.2 | 60.1 |
| Benzyl alcohol | <0.1 | <0.1 | 2.5 |
Note: Cross-reactivity is calculated as (IC50 of target analyte / IC50 of cross-reactant) x 100. A lower percentage indicates higher specificity.
Table 2: Kinetic Analysis by Surface Plasmon Resonance (SPR)
| Antibody Candidate | Analyte | Kon (1/Ms) | Koff (1/s) | KD (M) |
| MAb-2 | This compound | 2.5 x 105 | 5.0 x 10-4 | 2.0 x 10-9 |
| 3-Chlorobenzyl alcohol | 1.1 x 104 | 8.2 x 10-3 | 7.5 x 10-7 | |
| MAb-3 | This compound | 1.8 x 105 | 9.0 x 10-4 | 5.0 x 10-9 |
| 3-Chlorobenzyl alcohol | 6.2 x 104 | 2.5 x 10-3 | 4.0 x 10-8 |
Interpretation of Results: From the data presented, MAb-2 emerges as the superior candidate. It exhibits the lowest cross-reactivity with structurally related analogs in the competitive ELISA. The SPR data corroborates this, showing a significantly higher affinity (lower KD) for the target analyte compared to a key potential cross-reactant. MAb-3, while having a reasonable affinity for the target, shows considerable cross-reactivity, making it less suitable for applications requiring high specificity.
Gold Standard Methodologies for Cross-Reactivity Assessment
To ensure the trustworthiness of your findings, a multi-faceted approach to cross-reactivity testing is recommended.
Competitive ELISA: A High-Throughput Screening Tool
Competitive ELISA is an effective method for screening a large number of potential cross-reactants.[5][6] In this assay, the free analyte in a sample competes with a labeled or coated antigen for a limited number of antibody binding sites.[5][6]
Caption: Principle of Competitive ELISA for Cross-Reactivity.
Step-by-Step Protocol for Competitive ELISA:
-
Antigen Coating: Coat a 96-well microtiter plate with a conjugate of this compound and a protein (e.g., OVA) not used for immunization. Incubate overnight at 4°C. The choice of a different carrier for coating prevents the detection of antibodies against the carrier protein itself.
-
Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound antigen.[7]
-
Blocking: Block the remaining non-specific binding sites on the plate by incubating with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.[8][9][10][11] This step is crucial to minimize background noise.[9][10]
-
Competitive Reaction: In a separate plate, pre-incubate a fixed concentration of the primary antibody with varying concentrations of the target analyte (for the standard curve) or potential cross-reactants.
-
Incubation: Add the antibody-analyte mixtures to the coated and blocked plate. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step to remove unbound antibodies.
-
Secondary Antibody Incubation: Add an enzyme-conjugated secondary antibody that recognizes the primary antibody (e.g., HRP-conjugated anti-mouse IgG). Incubate for 1 hour at room temperature.
-
Washing: Perform a final wash to remove the unbound secondary antibody.
-
Detection: Add the enzyme substrate (e.g., TMB for HRP) and incubate until sufficient color development. Stop the reaction with a stop solution.
-
Data Analysis: Read the absorbance at the appropriate wavelength. Plot a standard curve and determine the IC50 values for the target analyte and each potential cross-reactant.
Surface Plasmon Resonance (SPR): Quantifying Binding Kinetics
SPR is a powerful, label-free technique that provides real-time data on the kinetics of molecular interactions.[12][13][14] It measures the association (Kon) and dissociation (Koff) rates, from which the equilibrium dissociation constant (KD) can be calculated, providing a precise measure of binding affinity.[15]
Caption: Surface Plasmon Resonance (SPR) Experimental Workflow.
Step-by-Step Protocol for SPR Analysis:
-
Antibody Immobilization: Covalently immobilize the antibody onto the sensor chip surface using standard amine coupling chemistry.[14] The goal is to achieve a sufficient density for a robust signal without causing steric hindrance.
-
Analyte Preparation: Prepare a series of dilutions of the target analyte and potential cross-reactants in a suitable running buffer.
-
Kinetic Analysis: Inject the different concentrations of the analyte over the immobilized antibody surface, followed by a dissociation phase where only the running buffer flows over the chip.
-
Regeneration: After each analyte injection cycle, regenerate the sensor surface by injecting a solution that disrupts the antibody-analyte interaction without denaturing the antibody (e.g., a low pH buffer).
-
Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the Kon, Koff, and KD values.[14]
Western Blotting: A Qualitative Assessment of Specificity
While primarily used for protein targets, a modified Western blot approach can be employed to assess specificity against the hapten-protein conjugate. This method is particularly useful for confirming that the antibody recognizes the hapten in the context of the carrier protein.[16][17][18][19][20]
Step-by-Step Protocol for Western Blot Analysis:
-
Protein Separation: Run different hapten-protein conjugates (e.g., this compound conjugated to BSA, KLH, and OVA) on an SDS-PAGE gel to separate them by molecular weight. Include the unconjugated carrier proteins as negative controls.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[9][10]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody at an optimized dilution overnight at 4°C.
-
Washing: Wash the membrane extensively with wash buffer (e.g., TBST) to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate with an enzyme-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the extensive washing steps.
-
Detection: Add a chemiluminescent substrate and visualize the bands using an imaging system. A specific antibody should only produce a band corresponding to the molecular weight of the hapten-protein conjugates and not the unconjugated carrier proteins.
Concluding Remarks for the Diligent Researcher
The generation and characterization of antibodies against small molecules require a rigorous and multi-pronged validation strategy. While competitive ELISA offers a high-throughput method for initial screening of cross-reactivity, it is the quantitative kinetic data from techniques like SPR that provide the deeper insights necessary for selecting the most specific antibody. Qualitative methods such as Western blotting serve as an essential confirmation of specificity. By employing these self-validating systems, researchers can confidently select antibodies with the optimal performance characteristics for their specific applications, ensuring the accuracy and reproducibility of their results.
References
- 1. Hapten-Carrier Conjugation - Creative Biolabs [creative-biolabs.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and characterization of hapten-protein conjugates for antibody production against small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antibody Cross Reactivity And How To Avoid It? [elisakits.co.uk]
- 6. ELISA: The Complete Guide | Antibodies.com [antibodies.com]
- 7. jacksonimmuno.com [jacksonimmuno.com]
- 8. Blocking buffers - Immunoassays Clinisciences [clinisciences.com]
- 9. biocompare.com [biocompare.com]
- 10. Blocking Buffer Selection Guide | Rockland [rockland.com]
- 11. info.gbiosciences.com [info.gbiosciences.com]
- 12. Measuring antibody-antigen binding kinetics using surface plasmon resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Surface Plasmon Resonance kinetic analysis of the interaction between G-quadruplex nucleic acids and an anti-G-quadruplex monoclonal antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bioradiations.com [bioradiations.com]
- 15. rapidnovor.com [rapidnovor.com]
- 16. neobiotechnologies.com [neobiotechnologies.com]
- 17. Antibody Validation for Western Blotting | Cell Signaling Technology [awsprod-cellsignal.com]
- 18. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 19. Antibody validation for Western blot: By the user, for the user - PMC [pmc.ncbi.nlm.nih.gov]
- 20. bio-rad.com [bio-rad.com]
A Senior Application Scientist's Guide to the Performance of 3-Chloro-4-methylbenzyl Alcohol in Named Reactions
For the discerning researcher in organic synthesis and drug development, the choice of starting material is a critical decision that profoundly influences reaction efficiency, yield, and overall synthetic strategy. This guide provides an in-depth analysis of 3-Chloro-4-methylbenzyl alcohol, a versatile substituted benzyl alcohol, and benchmarks its performance in a series of fundamental named reactions against common alternatives. By understanding the interplay of its electronic and steric factors, scientists can strategically leverage this reagent to optimize their synthetic endeavors.
Introduction: The Chemical Personality of this compound
This compound is a bifunctional aromatic compound featuring a hydroxyl group amenable to a variety of transformations and a chlorinated, methylated phenyl ring. The presence of an electron-withdrawing chlorine atom and an electron-donating methyl group on the aromatic ring creates a unique electronic environment that modulates the reactivity of the benzylic alcohol. This guide will explore how these substituents influence the outcome of key named reactions, providing a comparative framework for synthetic chemists.
Oxidation Reactions: A Tale of Two Substituents
The oxidation of benzyl alcohols to their corresponding aldehydes is a cornerstone of organic synthesis. The electronic nature of the aromatic ring plays a significant role in the facility of this transformation.
Mechanism Explainer: The Role of Substituents in Oxidation
In many oxidation mechanisms, the rate-determining step involves the cleavage of the benzylic C-H bond. Electron-donating groups on the aromatic ring can stabilize the transition state, thereby accelerating the reaction. Conversely, electron-withdrawing groups can destabilize this transition state, leading to slower reaction rates and potentially lower yields.
Comparative Performance in TEMPO-Catalyzed Oxidation
The (2,2,6,6-Tetrachloromethyl)piperidine-1-oxyl (TEMPO)-catalyzed oxidation is a mild and selective method for the oxidation of primary alcohols to aldehydes. Experimental data from a study on the copper-catalyzed aerobic oxidation of various benzyl alcohols provides valuable insights into the performance of substituted analogues.[1]
| Substrate | Yield (%) after 22h | Yield (%) after 44h |
| Benzyl alcohol | - | >95 |
| 4-Methylbenzyl alcohol | 78 | 96 |
| 2-Chlorobenzyl alcohol | 68 | 94 |
| This compound | Estimated ~70-75 | Estimated ~95 |
Note: Data for this compound is an educated estimation based on the individual effects of the chloro and methyl substituents observed in the study.
The data clearly indicates that the electron-donating methyl group in 4-methylbenzyl alcohol leads to a higher yield compared to the electron-withdrawing chloro group in 2-chlorobenzyl alcohol after 22 hours.[1] It can be inferred that the performance of this compound would lie between these two, with the competing electronic effects of the chloro and methyl groups resulting in a respectable yield.
Experimental Protocol: TEMPO-Catalyzed Oxidation of a Substituted Benzyl Alcohol
This protocol is adapted from a general procedure for the copper/TEMPO-catalyzed aerobic oxidation of benzyl alcohols.[2]
Materials:
-
Substituted benzyl alcohol (e.g., this compound)
-
Copper(I) bromide (CuBr)
-
2,2'-Bipyridyl (bpy)
-
(2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO)
-
N-Methylimidazole (NMI)
-
Acetonitrile (MeCN)
Procedure:
-
In a round-bottom flask, dissolve the substituted benzyl alcohol (1.0 mmol) in acetonitrile (5 mL).
-
Add CuBr (0.05 mmol), bpy (0.05 mmol), and TEMPO (0.05 mmol) to the solution.
-
Add NMI (0.10 mmol) dropwise to the reaction mixture.
-
Stir the reaction mixture vigorously at room temperature, open to the atmosphere (or under an air balloon), for the desired amount of time (e.g., 24-48 hours).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Williamson Ether Synthesis: Nucleophilic Substitution at the Benzylic Carbon
The Williamson ether synthesis is a classic and reliable method for the preparation of ethers via an SN2 reaction between an alkoxide and an alkyl halide.[3][4] In the context of this compound, it can be converted to the corresponding benzyl halide (e.g., 3-chloro-4-methylbenzyl bromide) and subsequently reacted with an alkoxide.
Mechanistic Considerations
The rate of the SN2 reaction is sensitive to steric hindrance at the electrophilic carbon. While the primary nature of the benzylic carbon is ideal, the substituents on the aromatic ring do not significantly sterically hinder the backside attack of the nucleophile. The electronic effects of the substituents on the benzene ring have a less pronounced effect on the rate of this reaction compared to reactions involving the aromatic ring itself or the benzylic C-H bond.
Performance Comparison
A general procedure for the synthesis of benzyl ethers using 2-benzyloxypyridine demonstrates a high yield of 97% for the preparation of the benzylated reagent.[5]
Experimental Workflow: Williamson Ether Synthesis
Caption: Workflow for Williamson Ether Synthesis.
Fischer Esterification: Acid-Catalyzed Formation of Benzyl Esters
Fischer esterification is a classic method for producing esters by reacting a carboxylic acid and an alcohol in the presence of an acid catalyst.[6] The reaction is an equilibrium process, and its efficiency is often dictated by Le Chatelier's principle.
Influence of Substituents on Esterification
The electronic effects of the substituents on the benzyl alcohol can influence the rate of esterification, although the effect is generally less pronounced than in reactions directly involving the aromatic ring. The electron-withdrawing chlorine atom can slightly decrease the nucleophilicity of the alcohol oxygen, potentially slowing down the initial protonation and subsequent nucleophilic attack. Conversely, the electron-donating methyl group can slightly enhance it. The overall effect on the reaction rate and equilibrium position for this compound is expected to be modest.
Comparative Yields
A study on the esterification of benzyl alcohol with acetic acid using a solid acid catalyst reported a high selectivity of 98.9% for benzyl acetate under optimized conditions.[7] While specific data for this compound is not provided, it is reasonable to expect high yields under similar equilibrium-driving conditions (e.g., using an excess of one reactant or removal of water).
Experimental Protocol: Fischer Esterification
Materials:
-
This compound
-
Carboxylic acid (e.g., acetic acid)
-
Strong acid catalyst (e.g., concentrated sulfuric acid)
-
Solvent (optional, e.g., toluene for azeotropic removal of water)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser (and a Dean-Stark trap if removing water azeotropically), combine this compound (1.0 equiv), the carboxylic acid (1.0-5.0 equiv), and a catalytic amount of concentrated sulfuric acid (e.g., 1-2 mol%).
-
Heat the reaction mixture to reflux for several hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., diethyl ether) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst and any unreacted carboxylic acid.
-
Wash with brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude ester by distillation or column chromatography.
Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of C-C bonds, typically between an organoboron compound and an organic halide in the presence of a palladium catalyst.[8] For benzyl alcohols, this reaction is typically performed on the corresponding benzyl halide.
Reactivity in Cross-Coupling
The success of the Suzuki-Miyaura coupling of benzyl halides depends on the facile oxidative addition of the C-X bond to the palladium(0) catalyst. The electronic nature of the substituents on the aromatic ring can influence this step. While both electron-donating and electron-withdrawing groups are generally tolerated, the specific reaction conditions (catalyst, ligand, base, and solvent) are crucial for achieving high yields.
Performance Landscape
The palladium-catalyzed cross-coupling of benzyl halides with potassium aryltrifluoroborates has been shown to be a high-yielding reaction with good functional group tolerance.[9] While a direct comparison involving 3-chloro-4-methylbenzyl halide is not explicitly detailed, the methodology is robust for a variety of substituted benzyl bromides.
Reaction Scheme: Suzuki-Miyaura Coupling
Caption: General scheme for Suzuki-Miyaura coupling.
Conclusion: A Versatile Building Block with Predictable Reactivity
This compound emerges as a valuable and versatile building block in organic synthesis. The combined electronic effects of the chloro and methyl substituents provide a nuanced reactivity profile that can be rationally exploited. In oxidation reactions, it is expected to perform reliably, with yields influenced by the competing electron-withdrawing and -donating nature of its substituents. For nucleophilic substitution and cross-coupling reactions of its halide derivatives, it behaves as a typical primary benzylic substrate, with reaction outcomes being highly dependent on the optimization of reaction conditions. This guide provides the foundational knowledge and practical protocols to empower researchers to effectively incorporate this compound into their synthetic strategies, paving the way for the efficient construction of complex molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. rsc.org [rsc.org]
- 3. The Williamson Ether Synthesis [cs.gordon.edu]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. BJOC - Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine [beilstein-journals.org]
- 6. scribd.com [scribd.com]
- 7. Enhanced Esterification of Benzyl Alcohol with Acetic Acid using Sulfated Metal-Incorporated MCM-48: A Stable and Reusable Heterogeneous Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Kinetic Analysis of the Oxidation of 3-Chloro-4-methylbenzyl Alcohol and Its Isomers: A Guide for Researchers
In the landscape of pharmaceutical synthesis and materials science, the oxidation of benzyl alcohol and its derivatives to the corresponding aldehydes is a cornerstone transformation. The efficiency of this process is profoundly influenced by the nature and position of substituents on the aromatic ring. This guide provides a comparative kinetic analysis of the oxidation of 3-Chloro-4-methylbenzyl alcohol and its structural isomers. By delving into the electronic and steric effects of substituents, we aim to provide researchers, scientists, and drug development professionals with a predictive framework for reaction outcomes and a robust experimental protocol for their own investigations.
Introduction: The Significance of Substituted Benzyl Alcohols
Substituted benzyl alcohols are pivotal precursors in the synthesis of a vast array of organic molecules, including active pharmaceutical ingredients (APIs), fragrances, and specialty polymers. The rate and selectivity of their oxidation are of paramount importance for process optimization and yield maximization. The presence of electron-donating or electron-withdrawing groups on the benzene ring can dramatically alter the electron density at the benzylic carbon, thereby influencing the ease of oxidation.
The oxidation of benzyl alcohols by chromium(VI) reagents, such as acidified dichromate, is a well-established method for which a substantial body of kinetic data exists. The generally accepted mechanism for this reaction involves two key steps:
-
Rapid, reversible formation of a chromate ester: The alcohol reacts with the protonated Cr(VI) species in a pre-equilibrium step to form a chromate ester intermediate.
-
Rate-determining hydride transfer: The chromate ester then decomposes in the slow step of the reaction, involving the transfer of a hydride ion from the benzylic carbon to the chromium center, leading to the formation of the corresponding aldehyde.
The electronic nature of the substituents on the aromatic ring plays a crucial role in stabilizing or destabilizing the transition state of the hydride transfer step, thus dictating the overall reaction rate.
Experimental Protocol: A Self-Validating System for Kinetic Analysis
The following protocol describes a robust and reproducible method for studying the kinetics of benzyl alcohol oxidation under pseudo-first-order conditions. This methodology is synthesized from established procedures in the field.[1][2][3]
Materials and Reagents
-
Substituted Benzyl Alcohols (analytical grade)
-
Potassium Dichromate (K₂Cr₂O₇) (analytical grade)
-
Sulfuric Acid (H₂SO₄) (concentrated, analytical grade)
-
Acetic Acid (glacial, analytical grade)
-
Sodium Thiosulfate (Na₂S₂O₃) (standardized solution)
-
Potassium Iodide (KI)
-
Starch indicator solution
-
Doubly distilled water
Kinetic Measurements
-
Reaction Setup: All kinetic runs are performed under pseudo-first-order conditions, with the concentration of the benzyl alcohol being at least ten times greater than that of the potassium dichromate.
-
Temperature Control: The reactions are carried out in a constant temperature water bath, maintained to within ±0.1 °C.
-
Reaction Initiation: A solution of potassium dichromate is added to a pre-thermostated mixture of the benzyl alcohol, sulfuric acid, and aqueous acetic acid to initiate the reaction.
-
Monitoring Reaction Progress: Aliquots of the reaction mixture are withdrawn at regular time intervals and the reaction is quenched by adding an excess of potassium iodide solution. The liberated iodine is then titrated against a standardized solution of sodium thiosulfate using starch as an indicator.
-
Data Analysis: The pseudo-first-order rate constant (k_obs) is determined from the slope of the linear plot of log(titre value) versus time. The second-order rate constant (k₂) is then calculated by dividing k_obs by the concentration of the benzyl alcohol.
Stoichiometry and Product Analysis
-
Stoichiometry: The stoichiometry of the reaction is determined by reacting a known excess of potassium dichromate with the benzyl alcohol and analyzing the unreacted oxidant after the reaction has gone to completion.
-
Product Identification: The primary product of the oxidation, the corresponding benzaldehyde, is identified by the formation of its 2,4-dinitrophenylhydrazone (DNP) derivative, which can be characterized by its melting point and spectroscopic methods.[1]
Experimental Workflow Diagram
Caption: Experimental workflow for kinetic analysis of benzyl alcohol oxidation.
Comparative Kinetic Data
The following table summarizes the kinetic and thermodynamic data for the oxidation of benzyl alcohol and its selected isomers with acidified potassium dichromate in an aqueous acetic acid medium. The data is compiled from a study by Sonawane, et al. (2010), which provides a consistent set of conditions for direct comparison.[1]
| Substrate | k₂ x 10³ (dm³ mol⁻¹ s⁻¹) at 308 K | ΔH‡ (kJ mol⁻¹) | ΔS‡ (J K⁻¹ mol⁻¹) | ΔG‡ (kJ mol⁻¹) |
| 4-Methoxybenzyl alcohol | 18.20 | 44.2 | -133.2 | 85.2 |
| 4-Methylbenzyl alcohol | 3.10 | 52.3 | -112.5 | 86.9 |
| Benzyl alcohol | 1.81 | 55.4 | -105.3 | 87.8 |
| 4-Chlorobenzyl alcohol | 0.92 | 60.1 | -93.8 | 88.9 |
| 4-Nitrobenzyl alcohol | 0.21 | 68.3 | -76.3 | 91.8 |
Discussion: Structure-Reactivity Relationship
The kinetic data presented in the table clearly demonstrates the profound influence of substituents on the rate of oxidation of benzyl alcohols. The observed order of reactivity is:
4-Methoxy > 4-Methyl > Hydrogen > 4-Chloro > 4-Nitro
This trend can be rationalized by considering the electronic effects of the substituents on the stability of the transition state during the rate-determining hydride transfer step.
-
Electron-Donating Groups (EDGs): Substituents like methoxy (-OCH₃) and methyl (-CH₃) are electron-donating through resonance and inductive effects, respectively. These groups increase the electron density on the aromatic ring and at the benzylic carbon. This electron donation stabilizes the electron-deficient transition state of the hydride transfer, thereby lowering the activation energy and accelerating the reaction rate.[1] The significantly faster rate of 4-methoxybenzyl alcohol compared to 4-methylbenzyl alcohol highlights the stronger electron-donating nature of the methoxy group.
-
Electron-Withdrawing Groups (EWGs): Conversely, substituents like chloro (-Cl) and nitro (-NO₂) are electron-withdrawing. They decrease the electron density at the benzylic carbon, destabilizing the electron-deficient transition state. This leads to a higher activation energy and a slower reaction rate.[1] The nitro group, being a very strong electron-withdrawing group, causes the most significant retardation of the reaction rate.
The Hammett Relationship
The relationship between the structure and reactivity of substituted aromatic compounds can be quantified using the Hammett equation:
log(k/k₀) = ρσ
where k is the rate constant for the substituted reactant, k₀ is the rate constant for the unsubstituted reactant, σ is the substituent constant (which depends on the nature and position of the substituent), and ρ is the reaction constant (which is a measure of the sensitivity of the reaction to electronic effects).
For the oxidation of benzyl alcohols, a plot of log(k₂) versus the Hammett substituent constant (σ) is often linear, yielding a negative value for the reaction constant (ρ).[4][5] A negative ρ value indicates that the reaction is favored by electron-donating groups and disfavored by electron-withdrawing groups, which is consistent with the development of an electron-deficient center in the transition state.
Predicting the Reactivity of this compound
Based on the principles outlined above, we can predict the reactivity of this compound. This isomer has both an electron-donating group (4-methyl) and an electron-withdrawing group (3-chloro). The overall effect on the reaction rate will be a combination of their individual contributions. The 4-methyl group will tend to accelerate the reaction, while the 3-chloro group will tend to retard it. The net effect will depend on the relative magnitudes of their electronic influences from their respective positions. It is expected that the rate of oxidation of this compound will be intermediate between that of 4-methylbenzyl alcohol and 3-chlorobenzyl alcohol.
Conclusion
The kinetic study of the oxidation of substituted benzyl alcohols provides valuable insights into the electronic effects that govern reaction rates. Electron-donating substituents accelerate the reaction by stabilizing the electron-deficient transition state of the rate-determining hydride transfer step, while electron-withdrawing groups have the opposite effect. This structure-reactivity relationship can be effectively modeled using the Hammett equation.
The experimental protocol and comparative data presented in this guide offer a solid foundation for researchers to investigate the kinetics of oxidation of this compound and other substituted benzyl alcohols. A thorough understanding of these kinetic principles is essential for the rational design of synthetic routes and the optimization of reaction conditions in both academic and industrial settings.
References
- 1. Kinetics and mechanism of the selective oxidation of benzyl alcohols by acidified dichromate in aqueous acetic acid medium – Oriental Journal of Chemistry [orientjchem.org]
- 2. asianpubs.org [asianpubs.org]
- 3. scispace.com [scispace.com]
- 4. [PDF] A Study for Kinetics and Oxidation Reaction of Substituted Benzyl Alcohols Using Cr(VI)-6-Methylquinoline | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Comprehensive Guide to the Proper Disposal of 3-Chloro-4-methylbenzyl alcohol
As a Senior Application Scientist, my objective extends beyond the point of sale; it is to ensure you can integrate our products into your workflow safely, effectively, and responsibly. This guide provides a detailed protocol for the proper disposal of 3-Chloro-4-methylbenzyl alcohol, grounded in established safety standards and environmental regulations. The causality behind each step is explained to empower your laboratory with a robust and self-validating system for hazardous waste management.
Hazard Identification and Safety Profile
This compound is a halogenated aromatic compound. Its chemical structure, containing a chlorine atom on the benzene ring, is the primary determinant for its waste classification and disposal pathway. While comprehensive toxicological data may be limited, compounds in this class are treated with caution due to potential irritation and environmental persistence. The fundamental principle is to prevent its release into the environment through improper disposal.[1]
Table 1: Chemical and Safety Data for this compound
| Property | Value | Source |
| Chemical Formula | C₈H₉ClO | N/A |
| CAS Number | 86188-93-4 | N/A |
| Molecular Weight | 156.61 g/mol | N/A |
| Physical State | Solid | [2] |
| Primary Hazard Class | Halogenated Organic Waste | [3][4] |
| Known Hazards | May cause skin and serious eye irritation. | [2][5][6] |
Immediate Safety Protocols & Personal Protective Equipment (PPE)
Before handling the chemical for any purpose, including disposal, adherence to appropriate safety measures is mandatory.
Required Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[7]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber) tested according to EN 374. Always use proper glove removal technique to avoid skin contact.[6][8]
-
Skin and Body Protection: Wear a standard laboratory coat. For larger quantities or in case of a spill, impervious clothing may be necessary.[9]
First Aid Measures:
-
If on Skin: Immediately wash off with soap and plenty of water. Remove any contaminated clothing. If skin irritation occurs, seek medical advice.[6][10]
-
If in Eyes: Rinse cautiously and thoroughly with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. If eye irritation persists, get medical attention.[2][6]
-
If Inhaled: Move the person into fresh air. If breathing is difficult or symptoms occur, seek medical attention.[10][11]
-
If Swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center if you feel unwell.[2][9]
Waste Characterization and Segregation: The Halogenated Waste Stream
The core principle for disposing of this compound is its classification as a halogenated organic compound .[12][13] This classification is critical because mixing halogenated wastes with non-halogenated organic solvents significantly increases disposal costs and complexity.[14] Furthermore, the combustion of halogenated compounds requires specific conditions to prevent the formation of highly toxic byproducts such as dioxins and furans.[15]
Protocol for Waste Segregation:
-
Identify: Confirm that the waste contains this compound or any other organic compound containing a halogen (F, Cl, Br, I).
-
Isolate: Designate a specific, clearly marked waste container solely for halogenated organic wastes.[3][4]
-
Do Not Mix: Never combine halogenated waste with other waste streams such as:
On-Site Accumulation and Storage Protocol
Proper storage while awaiting pickup is a key component of laboratory safety and regulatory compliance.
-
Container Selection: Use a container made of a material compatible with the chemical. The container must be in good condition and have a tightly sealing, threaded cap to prevent leaks and vapor escape.[4]
-
Labeling: The moment the first drop of waste is added, the container must be clearly labeled. The label must include:
-
Storage Location: Store the sealed waste container in a cool, dry, and well-ventilated area, away from heat or ignition sources.[4][10] Ensure it is stored in a designated satellite accumulation area within the laboratory.
-
Quantity Limits: Avoid excessive accumulation. Adhere to institutional and regulatory limits for waste storage in your lab area (e.g., not exceeding 55 gallons). Arrange for regular waste removal by your institution's Environmental Health and Safety (EHS) department or a licensed contractor.[4]
Disposal Pathway Decision Logic
The designated disposal pathway for halogenated organic compounds is high-temperature incineration at a licensed hazardous waste treatment facility. This method ensures the complete destruction of the molecule. For hazardous waste containing over 1% of halogenated organic substances, incineration temperatures must reach at least 1100 °C to ensure breakdown and prevent the formation of persistent organic pollutants.[15][17]
Caption: Disposal workflow for this compound.
Spill and Emergency Procedures
In the event of an accidental release, a swift and correct response is crucial to mitigate hazards.
For a Small Laboratory Spill:
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate (If Necessary): If the spill is large or in a poorly ventilated area, evacuate the immediate area.
-
Don PPE: Before attempting cleanup, don the appropriate PPE as described in Section 2.
-
Containment: Cover the spill with an inert, non-combustible absorbent material such as vermiculite, sand, or earth.
-
Collection: Carefully sweep or scoop up the absorbed material and place it into a suitable, sealable container for disposal.[2][6] Do not add water.
-
Labeling: Label the container as "Spill Debris: this compound " and dispose of it through the halogenated waste stream.
-
Decontaminate: Clean the affected area thoroughly.
-
Report: Report the incident to your laboratory supervisor and EHS department, following institutional protocols.
For a Large Spill:
-
Evacuate the area immediately.
-
Call your institution's emergency number or 911.
-
Do not attempt to clean it up yourself.
By adhering to this comprehensive guide, you ensure that the disposal of this compound is handled in a manner that prioritizes the safety of laboratory personnel and protects the environment.
References
- 1. Disposal methods for chlorinated aromatic waste - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. bucknell.edu [bucknell.edu]
- 4. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 5. fishersci.ie [fishersci.ie]
- 6. westliberty.edu [westliberty.edu]
- 7. fishersci.com [fishersci.com]
- 8. carlroth.com [carlroth.com]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. sds.metasci.ca [sds.metasci.ca]
- 11. fishersci.com [fishersci.com]
- 12. Federal Register :: Request Access [unblock.federalregister.gov]
- 13. View Document - California Code of Regulations [govt.westlaw.com]
- 14. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 15. toolkit.pops.int [toolkit.pops.int]
- 16. mtu.edu [mtu.edu]
- 17. zerowasteeurope.eu [zerowasteeurope.eu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
